Boc-L-Leu-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884507 | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-15-6 | |
| Record name | BOC-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-L-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in modern peptide synthesis and drug discovery. This document outlines its core characteristics, provides detailed experimental protocols for its synthesis and use, and presents visual workflows to illustrate key chemical processes.
Core Chemical and Physical Properties
This compound is an N-terminally protected form of the essential amino acid L-leucine. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group, preventing the amine from participating in unwanted side reactions during peptide bond formation. Its acid lability allows for selective removal under conditions that typically do not affect other protecting groups, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, often supplied as a monohydrate.
| Property | Value | References |
| CAS Number | 13139-15-6 (Anhydrous); 200936-87-4 (Monohydrate) | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol (Anhydrous); 249.31 g/mol (Monohydrate) | [3] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 85 - 99 °C (Range from various sources) | [2] |
| Optical Rotation [α]²⁰/D | -25° ± 2° (c=2 in acetic acid) | [2] |
| Density | ~1.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol, DMF, DMSO, chloroform, ethyl acetate (B1210297); Sparingly soluble or insoluble in water. | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment. The compound is hygroscopic. | [2] |
Spectroscopic Profile
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic methods.
Expected ¹H NMR Spectrum
In a suitable solvent (e.g., CDCl₃ or DMSO-d₆), the proton NMR spectrum is expected to show the following characteristic signals:
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~4.5-5.5 ppm (doublet, 1H): Amide proton (-NH-).
-
~4.0-4.3 ppm (multiplet, 1H): Alpha-proton (-CH(NH)-).
-
~1.4-1.8 ppm (multiplet, 3H): Beta and gamma protons of the leucine (B10760876) side chain (-CH₂-CH-).
-
1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector (-C(CH₃)₃).
-
~0.9 ppm (doublet of doublets, 6H): Two diastereotopic methyl groups of the leucine side chain (-CH(CH₃)₂).
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will display distinct signals for the carbonyls and the aliphatic carbons:
-
~175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155-157 ppm: Carbamate (B1207046) carbonyl carbon (Boc C=O).
-
~79-81 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~52-54 ppm: Alpha-carbon (-CH(NH)-).
-
~40-42 ppm: Beta-carbon of the leucine side chain (-CH₂-).
-
~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
~25 ppm: Gamma-carbon of the leucine side chain (-CH-).
-
~22-23 ppm: Two inequivalent methyl carbons of the leucine side chain (-CH(CH₃)₂).
Expected FT-IR Spectrum
The infrared spectrum provides clear evidence of the key functional groups.[4][5]
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~3350 cm⁻¹ (sharp/medium): N-H stretch of the carbamate.
-
2960-2870 cm⁻¹ (strong): Aliphatic C-H stretches from the leucine and Boc groups.
-
~1740-1755 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.
-
~1690-1710 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate group. This is a hallmark peak.[4]
-
~1500-1530 cm⁻¹ (medium): N-H bend (Amide II band).
-
~1160-1170 cm⁻¹ (strong): C-O stretch associated with the Boc group.
Expected Mass Spectrum
Under electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is expected at m/z 232.15. Key fragmentation patterns arise from the lability of the Boc group:
-
Loss of isobutylene: A prominent fragment at [M+H - 56]⁺ (m/z 176.10), corresponding to the loss of C₄H₈.
-
Loss of the Boc group: A fragment at [M+H - 100]⁺ (m/z 132.10), representing the free protonated leucine.
-
Loss of the carboxyl group: A fragment corresponding to [M+H - 45]⁺.
-
Iminium ion: The characteristic fragment for leucine at m/z 86.09, resulting from the loss of the carboxyl group and the Boc group from the parent molecule.[6]
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis. The accompanying diagrams visualize these complex processes.
Synthesis of this compound Monohydrate
This protocol is adapted from established methods for Boc protection of amino acids.
Methodology:
-
Dissolution: Dissolve L-leucine (0.1 mol, 13.1 g) in a 0°C mixture of tetrahydrofuran (B95107) (250 mL) and 4 N sodium hydroxide (B78521) (50 mL) with stirring.
-
Preparation of Boc Agent: In a separate vessel, prepare an ethereal solution of tert-butoxycarbonyl chloride by reacting t-butyl alcohol (0.1 mol) with phosgene (B1210022) and pyridine (B92270) in ether at low temperature. Alternative: Use di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Reaction: Add the ethereal solution of t-butoxycarbonyl chloride (0.1 mol) dropwise to the leucine solution while maintaining the temperature between -5°C and 0°C.
-
Stirring: Continue stirring the mixture for 1 hour at 0°C, followed by 2 hours at room temperature.
-
Acidification & Extraction: Adjust the pH of the reaction mixture to 3 using 3% hydrochloric acid. Saturate the aqueous phase with sodium chloride and extract three times with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1% HCl and water, ensuring all solutions are saturated with NaCl.
-
Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Crystallize the resulting residue from an ethanol/water mixture to yield N-t-butoxycarbonyl-L-leucine monohydrate as a white solid.
Visualization of Synthesis Workflow
Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide, either in solution or on a solid support.
Methodology:
-
Preparation: Dissolve the Boc-protected substrate (e.g., peptide-resin) in Dichloromethane (DCM). For solid-phase synthesis, swell the resin in DCM for 15-30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Treat the substrate with the TFA/DCM solution. A common procedure is a 5-minute pre-wash followed by a 20-30 minute reaction at room temperature with agitation.
-
Monitoring: The reaction can be monitored by TLC (for solution phase) or by a colorimetric test (e.g., Kaiser test on a resin sample) to confirm the presence of a free primary amine.
-
Work-up (Solution Phase): Remove the TFA and DCM in vacuo. The resulting product is the amine TFA salt.
-
Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid and the cleaved tert-butyl cation byproducts. Proceed to the neutralization step.
Visualization of Boc Deprotection Mechanism
Use in Boc-SPPS: A Single Coupling Cycle
This protocol outlines a representative coupling cycle using this compound in solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after a deprotection step).
-
Neutralization: Wash the peptide-resin with DCM (2x). Neutralize the ammonium (B1175870) TFA salt by treating the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), in DCM or DMF for 5-10 minutes. Repeat. Wash thoroughly with DCM (3x) and DMF (3x).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading). Dissolve this compound and an activating agent like HBTU (0.95 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow the mixture to react for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Visualization of a Boc-SPPS Cycle
References
Boc-L-Leucine: A Technical Guide for Advanced Research and Drug Development
Abstract: This document provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine), a critical amino acid derivative in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and synthesis. The primary focus is on its pivotal role in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide includes detailed experimental protocols for both the synthesis of Boc-L-leucine and its application in a standard SPPS workflow, designed for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Boc-L-leucine is a derivative of the essential amino acid L-leucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[][2][3] This protection is fundamental to preventing unwanted side reactions during the stepwise assembly of peptide chains.[2] The compound is typically a white, odorless, crystalline powder that is stable under normal conditions.[4]
Physicochemical Data Summary
The key quantitative properties of Boc-L-leucine are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methylpentanoic acid | [][3] |
| Synonyms | N-tert-butoxycarbonyl-L-leucine, BOC-Leu-OH, N-Boc-L-leucine | [][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [][4][5][6] |
| Molecular Weight | 231.29 g/mol | [][5][6][7] |
| CAS Number | 13139-15-6 | [][4][5][6] |
| Appearance | White to off-white crystalline powder | [][4][8] |
| Melting Point | 80 - 99 °C (Range varies depending on hydration and purity) | [4][9][10] |
| Solubility | Soluble in organic solvents like methanol (B129727), DMF, chloroform, ethyl acetate; insoluble in water.[4][5] | [4][5][11] |
| Density | ~1.19 g/cm³ | [4] |
| Optical Rotation | [α]D²⁰ = -25 ± 2º (c=2 in Acetic Acid) | [10] |
| Storage | Store at 2-8 °C in a dry, tightly sealed container.[][4] | [][4] |
Chemical Structure
The structure of Boc-L-leucine consists of the L-leucine backbone with its isobutyl side chain. The nitrogen atom of the alpha-amino group is covalently bonded to a tert-butoxycarbonyl (Boc) group, forming a carbamate (B1207046) ester.[3][5]
Structure Formula:
Experimental Protocols
This section provides detailed methodologies for the synthesis of Boc-L-leucine and its subsequent use in Solid-Phase Peptide Synthesis.
Synthesis of Boc-L-Leucine
This protocol describes the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. A similar method is used for the synthesis of other Boc-protected amino acids.[12]
Materials:
-
L-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Methanol or a mixture of water and tetrahydrofuran (B95107) (THF)[12][13]
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: Suspend L-leucine (1 equivalent) in a suitable solvent mixture (e.g., methanol or 4:1 water:THF).[12][13] Cool the mixture to 0 °C in an ice bath.
-
Basification: Slowly add a base such as triethylamine (2 equivalents) to the suspension while stirring until the L-leucine is fully dissolved and the solution is basic.[13]
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent. Add this solution dropwise to the L-leucine mixture, ensuring the reaction temperature is maintained between 0 and 5 °C.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).[12][13]
-
Work-up: Remove the organic solvent under reduced pressure (vacuum).[13] Dissolve the remaining residue in ethyl acetate.
-
Washing: Wash the organic layer with a 10% aqueous citric acid solution or dilute HCl (pH ~2) to remove unreacted base and other aqueous impurities.[12][13] Perform this wash three times. Follow with a brine wash.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield Boc-L-leucine, typically as a white solid or a pale yellow oil that solidifies upon standing.[13]
Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
Boc-L-leucine is a fundamental building block in Boc-SPPS.[2] The Boc group serves as a temporary protecting group for the N-terminus, which is removed by acid treatment before the next amino acid is coupled.[14]
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-L-leucine
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)[14]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Neutralizing base (e.g., 10% Diisopropylethylamine (DIEA) in DMF)
-
Coupling reagent (e.g., HBTU, PyBOP)[15]
-
Isopropyl alcohol (IPA)
Protocol for One Coupling Cycle (Adding Boc-L-leucine):
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Deprotection (Boc Removal):
-
Neutralization:
-
Swell the resin again in DMF.
-
Treat the resin with a solution of 10% DIEA in DMF for 2-5 minutes to neutralize the protonated N-terminus.
-
Wash the resin extensively with DMF to remove excess base.
-
-
Coupling:
-
In a separate vial, pre-activate Boc-L-leucine (typically 2-4 equivalents) with a coupling reagent like HBTU in the presence of DIEA in DMF.
-
Add the activated Boc-L-leucine solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[]
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.
Workflow Visualization
The following diagram illustrates the key steps in a single cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) for the incorporation of a Boc-L-leucine residue.
Caption: Workflow of a Boc-SPPS cycle for adding one Boc-L-leucine residue.
Conclusion
Boc-L-leucine is an indispensable reagent for the synthesis of peptides for research, therapeutic, and diagnostic applications.[4][10] Its Boc protecting group provides robust and reliable N-terminal protection that is easily removed under acidic conditions, making it perfectly suited for the iterative nature of Solid-Phase Peptide Synthesis.[2][14] The standardized protocols for its synthesis and use in SPPS have enabled the routine and often automated construction of complex peptide molecules, significantly advancing the fields of biochemistry and pharmaceutical development.[17]
References
- 2. nbinno.com [nbinno.com]
- 3. L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | C11H21NO4 | CID 83170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 6. 13139-15-6|Boc-L-Leucine|BLD Pharm [bldpharm.com]
- 7. Boc-Leu-OH 水和物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-Boc-L-Leucine (Boc-Leu-OH) 13139-15-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. tert-Butoxycarbonyl-L-leucine | 13139-15-6 | FB19425 [biosynth.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 14. chempep.com [chempep.com]
- 15. connectsci.au [connectsci.au]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-Boc-2-amino-4-methylpentanoic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Boc-2-amino-4-methylpentanoic acid hydrate (B1144303), commonly known as Boc-L-leucine monohydrate, is a pivotal N-protected amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino acid, making it an ideal building block for solid-phase peptide synthesis (SPPS) and the creation of complex peptide structures.[1] Its role is crucial in the development of novel therapeutic agents, particularly in designing bioactive peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with detailed experimental protocols and data.
Chemical and Physical Properties
(S)-Boc-2-amino-4-methylpentanoic acid hydrate is a white to off-white crystalline powder.[2] The Boc protecting group enhances its solubility in organic solvents and its stability under various reaction conditions, though it is readily removable under acidic conditions.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 200936-87-4 | [5][6] |
| Molecular Formula | C₁₁H₂₃NO₅ | [7] |
| Molecular Weight | 249.30 g/mol | [7] |
| Appearance | White crystalline powder or powder | [2] |
| Melting Point | 85-90 °C | [8] |
| Optical Rotation | -22.5° to -27.5° (c=2 in glacial acetic acid) | [8] |
| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [9] |
| Storage | Store at 2-8°C in a dry, well-ventilated area. |
Synthesis and Purification
The synthesis of (S)-Boc-2-amino-4-methylpentanoic acid hydrate typically involves the reaction of L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Several protocols exist, with variations in the solvent system and base used.
Experimental Protocol: Synthesis of (S)-Boc-2-amino-4-methylpentanoic acid hydrate[7]
-
Dissolution: To a mixture of L-leucine (8g, 0.061 mmol) in 1,4-dioxane (B91453) (200 ml), add aqueous sodium hydroxide (B78521) solution (1N, 8.5 ml).
-
Reaction: Add di-tert-butyl dicarbonate (17.5 g, 80 mmol) to the mixture and stir overnight at room temperature.
-
Work-up:
-
Evaporate the solvent.
-
Dilute the residue with water (50 ml) and wash with ethyl acetate (B1210297) (2 x 50 ml).
-
Adjust the aqueous phase to a pH of 2-3 with a suitable acid.
-
Extract the aqueous phase with ethyl acetate (3 x 50 ml).
-
-
Isolation: Combine the organic layers, wash with brine (2 x 50 ml), dry over anhydrous sodium sulfate, and concentrate to yield the product as a white solid.
Experimental Protocol: Purification by Recrystallization[7]
-
Dissolution: Combine the crude N-(tert-butoxycarbonyl)-L-leucine (5.50g, 23.54mmol), toluene (B28343) (2.93ml), and methyl isobutyl ketone (MIBK) (37.4ml) in a flask with a stirrer.
-
Heating and Cooling: Heat the mixture to 93°C with stirring. The turbid solution is then cooled to ambient temperature over 3.5 hours and stirred overnight.
-
Crystallization: Cool the slurry to 0°C and stir at this temperature for 85 minutes.
-
Isolation: Separate the crystals on a glass filter, wash with cold MIBK (2 x 10 mL), and dry under vacuum at 40°C to yield the purified product.
Spectroscopic Data
The structural confirmation of (S)-Boc-2-amino-4-methylpentanoic acid hydrate is achieved through various spectroscopic techniques.
| Technique | Observed Peaks/Signals |
| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the leucine (B10760876) side chain (multiplets for CH and CH₂, and doublets for the methyl groups), and the alpha-proton (multiplet). |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the leucine side chain. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid and water, N-H stretch, C=O stretches from the carbamate (B1207046) and carboxylic acid, and C-H stretches. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) and characteristic fragmentation patterns, including the loss of the Boc group. |
Applications in Drug Development and Research
Solid-Phase Peptide Synthesis (SPPS)
(S)-Boc-2-amino-4-methylpentanoic acid hydrate is a fundamental reagent in Boc-chemistry-based SPPS.[2] This methodology involves the stepwise addition of N-protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Boc-SPPS Cycle
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10]
-
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.[11]
-
Coupling: The next Boc-protected amino acid, (S)-Boc-2-amino-4-methylpentanoic acid hydrate, is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.[12][13]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Role in Signaling Pathways
While (S)-Boc-2-amino-4-methylpentanoic acid hydrate itself is a synthetic building block, the L-leucine it carries plays a significant role in cellular signaling, particularly in the activation of the mTOR (mechanistic Target of Rapamycin) pathway.[14][15][16] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][17] Leucine is a potent activator of mTORC1 (mTOR Complex 1), which in turn promotes protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[14][18] This makes the study of leucine and its derivatives relevant in research areas such as muscle growth, metabolism, and neurological function.[13][19]
Conclusion
(S)-Boc-2-amino-4-methylpentanoic acid hydrate is an indispensable tool for chemists and pharmacologists. Its well-defined properties and reactivity make it a reliable component in the synthesis of peptides with therapeutic potential. A thorough understanding of its characteristics and the methodologies for its use, as detailed in this guide, is essential for its effective application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) [hmdb.ca]
- 5. 87325-47-1|(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid|BLD Pharm [bldpharm.com]
- 6. (2S)-2-[(1-carboxyethyl)amino]-4-methylpentanoic acid | C9H17NO4 | CID 145884707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 15. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Physical Properties of Boc-L-Leucine (Boc-L-Leu-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a widely utilized protected amino acid in peptide synthesis and pharmaceutical development.[][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and a structural representation to support research and development activities.
Core Physical Properties
This compound is a white to off-white crystalline powder.[][3][4] It is an essential building block in the synthesis of peptides and proteins, where the tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-leucine prevents unwanted reactions during peptide chain elongation.[4][5] The compound is also utilized in the development of various pharmaceuticals, including those with anticancer and anti-inflammatory applications.[3]
Quantitative Data Summary
The physical properties of this compound can vary depending on whether it is in its anhydrous or monohydrate form. The following table summarizes the key quantitative data available for both forms.
| Property | Anhydrous this compound | This compound Monohydrate |
| Molecular Formula | C₁₁H₂₁NO₄[][3][6] | C₁₁H₂₁NO₄ · H₂O[2][7] or C₁₁H₂₃NO₅[8][9] |
| Molecular Weight | 231.29 g/mol [][6][10] | 249.31 g/mol [2] or 249.30 g/mol [9] |
| Melting Point (°C) | 85 - 99[3][10][11][12] | 80 - 90[2][8] or 89[13] |
| Optical Rotation [α]²⁰/D | -25° ± 0.5° (c=2% in acetic acid)[11] | -22.5° to -27.5° (c=2, glacial acetic acid)[8] |
| Solubility | Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][10] Insoluble or sparingly soluble in water.[3][4][5] | Hydrophilic nature.[2] |
| Appearance | White, odorless, crystalline powder.[][3] | White to off-white powder.[2][7] |
| CAS Number | 13139-15-6[3][4][6] | 200936-87-4[2][8][9] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of this compound is determined using the capillary method with a melting point apparatus.[14][15]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end.[14][16] The sample is packed down to a height of approximately 3 mm.[17]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[17]
-
Heating and Observation: The sample is heated at a controlled rate.[15] A preliminary rapid heating can be done to determine an approximate melting range.[14] Subsequently, a new sample is heated slowly, at a rate of approximately 2°C per minute, near the expected melting point.[14]
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[14] For a pure substance, this range is typically narrow.[18]
Determination of Specific Optical Rotation
The specific rotation is a measure of the compound's ability to rotate plane-polarized light and is determined using a polarimeter.[19][20]
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a specific amount of the compound and dissolving it in a known volume of a specified solvent (e.g., acetic acid) to a precise concentration (c), typically in g/mL.[21][22]
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken with a polarimeter cell filled only with the solvent.[22]
-
Sample Measurement: The prepared solution is transferred to the polarimeter cell, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[19][22]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[22]
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.[21]
-
Determination of Solubility
The solubility of this compound in various solvents is determined using the equilibrium solubility method, often referred to as the shake-flask method.[23][24]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to be tested.[24]
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solid.[23]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[23]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations for accurate quantification.[23]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[23]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of N-tert-Butoxycarbonyl-L-leucine (this compound).
Experimental Workflow for Physical Property Determination
Caption: Workflow for determining the physical properties of this compound.
References
- 2. chemimpex.com [chemimpex.com]
- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. CAS-13139-15-6, BOC-L-Leucine for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC162 [cdhfinechemical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BOC-L-Leucine monohydrate, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. N-Boc-L-Leucine Hydrate | C11H23NO5 | CID 12373896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 11. BOC-亮氨酸-OH 水合物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. tert-Butoxycarbonyl-L-leucine | 13139-15-6 | FB19425 [biosynth.com]
- 13. Boc-L-Leucine monohydrate, 100 g, CAS No. 13139-15-6 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 20. Specific rotation - Wikipedia [en.wikipedia.org]
- 21. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 22. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-L-Leucine (Boc-L-Leu-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a pivotal amino acid derivative in peptide synthesis and various fields of chemical and pharmaceutical research. This document details its physicochemical properties, provides an exemplary experimental protocol for its application in dipeptide synthesis, and illustrates its biological significance through a key signaling pathway.
Core Properties of this compound
This compound is a white to off-white crystalline solid, widely utilized as a building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. It is available in both anhydrous and monohydrate forms.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a representative dipeptide synthesized from it. Purity levels for commercially available this compound are typically high, often exceeding 98%.[1][2] Yields for peptide coupling reactions using this compound are generally reported as good to excellent, with specific examples showing yields well above 60%.[3]
| Property | This compound (Anhydrous) | This compound (Monohydrate) | Boc-L-Leu-Gly-OMe (Example Product) |
| Molecular Weight | 231.29 g/mol [1][4][5][6][7] | 249.31 g/mol [8] | 302.38 g/mol |
| Chemical Formula | C₁₁H₂₁NO₄[5][6] | C₁₁H₂₁NO₄·H₂O[8] | C₁₄H₂₆N₂O₅ |
| CAS Number | 13139-15-6[1][4][5][6] | 200936-87-4[8] | Not Applicable |
| Melting Point | 85-92 °C[1] | 80-90 °C[8] | Variable |
| Optical Rotation | [α]²⁰/D ~ -25° (c=2 in Acetic Acid)[1] | [α]²⁰/D ~ -25° (c=2 in Acetic Acid)[8] | Variable |
| Typical Purity (HPLC) | ≥98%[1] to ≥99%[5] | ≥99%[8] | >95% (after purification) |
| Typical Reaction Yield | Not Applicable | Not Applicable | >60%[3] |
Experimental Protocol: Synthesis of Boc-L-Leu-Gly-OMe
This section provides a detailed methodology for the synthesis of the dipeptide Boc-L-Leu-Gly-OMe, a common application of this compound in peptide chemistry.
Objective: To synthesize N-(tert-butoxycarbonyl)-L-leucyl-glycine methyl ester (Boc-L-Leu-Gly-OMe) via a carbodiimide-mediated coupling reaction.
Materials:
-
Boc-L-Leucine (this compound)
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Ethylmorpholine (NEM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous potassium bisulfate (KHSO₄) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in a mixture of dichloromethane and dimethylformamide. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add N-ethylmorpholine (1.0-1.1 equivalents) dropwise to the cooled solution to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of the Carboxyl Component: In a separate flask, dissolve Boc-L-Leucine (1.0 equivalent) in dichloromethane. Add this solution to the reaction mixture.
-
Coupling Agent Addition: To the reaction mixture at 0 °C, add 1-hydroxybenzotriazole (1.0 equivalent) followed by N,N'-dicyclohexylcarbodiimide (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (3 times).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to yield the pure dipeptide, Boc-L-Leu-Gly-OMe.[9]
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity can be further assessed by HPLC.
Mandatory Visualizations
The mTOR Signaling Pathway
L-Leucine plays a critical role as a signaling molecule in the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This makes it a significant area of interest for drug development, particularly in the fields of oncology and metabolic diseases.
Caption: L-Leucine's role in the mTOR signaling pathway.
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of Boc-L-Leu-Gly-OMe.
Caption: Workflow for Boc-L-Leu-Gly-OMe synthesis.
References
- 1. glschina.com [glschina.com]
- 2. Boc-Leu-OH . H 2 O Novabiochem 200936-87-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. prepchem.com [prepchem.com]
Solubility Profile of Boc-L-Leucine-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in peptide synthesis and various aspects of drug development. Understanding the solubility of this protected amino acid in different solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.
Executive Summary
This compound, a white crystalline powder, exhibits a distinct solubility profile characterized by high solubility in many common organic solvents and limited solubility in aqueous solutions. This document summarizes the available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection in research and development settings.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solvent Type | Solubility (at approx. 20-25°C) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | [1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [2] |
| Methanol | CH₃OH | Polar Protic | Soluble | [2] |
| Chloroform | CHCl₃ | Nonpolar | Soluble | [3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | [3] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [3] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly soluble | [4] |
| Ether (Diethyl ether) | (C₂H₅)₂O | Nonpolar | Slightly soluble | [4] |
| Water | H₂O | Polar Protic | Insoluble/Sparingly soluble | [2][5] |
| Formic Acid | HCOOH | Polar Protic | Soluble | [4] |
| Dilute Hydrochloric Acid | HCl (aq) | Aqueous Acidic | Soluble | [4] |
| Alkaline Hydroxide Solutions | e.g., NaOH (aq) | Aqueous Basic | Soluble | [4] |
| Carbonate Solutions | e.g., Na₂CO₃ (aq) | Aqueous Basic | Soluble | [4] |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
This section details a standardized gravimetric method for determining the equilibrium solubility of this compound in a specific solvent. This method is reliable for systems where the solubility is not exceedingly low.[6][7][8][9]
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 5 mL)
-
Thermostatic shaker or agitator
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the chosen solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to pellet the remaining undissolved solid. This ensures a clear supernatant for the next step.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a precise volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Transfer the supernatant to a pre-weighed, clean, and dry evaporation dish or vial.
-
Record the exact weight of the dish/vial with the supernatant.
-
Evaporate the solvent from the supernatant. This can be achieved by placing the dish/vial in a drying oven at a temperature below the melting point of this compound (typically 85-87 °C) or by using a vacuum desiccator.
-
Once the solvent is completely removed, allow the dish/vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish/vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant weight of the dish/vial minus the initial weight of the empty dish/vial.
-
Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solute and the initial volume of the supernatant taken.
-
Logical Workflow and Visualization
The selection of an appropriate solvent for this compound is a critical step in experimental design. The following workflow and corresponding diagram illustrate the decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent for this compound based on the intended application.
The following diagram illustrates the general experimental workflow for determining solubility using the gravimetric method.
Caption: A step-by-step workflow for determining the solubility of a compound using the gravimetric method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmajournal.net [pharmajournal.net]
Boc-L-Leucine (Boc-L-Leu-OH): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in peptide synthesis and pharmaceutical development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the quality of synthesized products.
Physicochemical Properties
This compound is a white to off-white crystalline powder. It is an odorless compound that is generally stable under standard laboratory conditions. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a critical consideration for its storage and handling.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol (anhydrous basis) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in organic solvents such as methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | [1][3] |
Chemical Stability and Degradation Pathways
This compound is generally stable at room temperature in closed containers under normal storage and handling conditions. However, its stability can be compromised by several factors, primarily moisture and acidic conditions.
Incompatibility: The compound is incompatible with strong oxidizing agents.
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Potential Degradation Pathway - Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. While this is a desirable characteristic for its removal during chemical synthesis, it also represents a potential degradation pathway if the compound is exposed to acidic environments during storage. The hydrolysis of the carbamate (B1207046) bond would lead to the formation of L-leucine, tert-butanol, and carbon dioxide.
References
An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. A cornerstone of solid-phase peptide synthesis (SPPS), the Boc group's unique chemical properties have enabled the routine synthesis of complex peptides. This document delves into the fundamental chemistry of the Boc group, its application in SPPS, detailed experimental protocols, and a quantitative analysis of its performance.
Core Function and Mechanism of the Boc Protecting Group
The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This protection is essential to prevent the nucleophilic amino group from engaging in undesirable side reactions during the formation of a peptide bond.[1][2] By directing the reaction to the carboxyl group, the Boc group ensures the sequential and controlled assembly of amino acids into a predefined peptide sequence.[2]
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1][3] It is characterized by its stability under a range of conditions used for peptide coupling and its lability under moderately acidic conditions.[1][2] This differential stability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where benzyl-based groups are used for side-chain protection and are cleaved under stronger acidic conditions.[1][4]
Mechanism of Boc Protection:
The protection of an amine with Boc anhydride (B1165640) is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol.[5]
Mechanism of Boc Deprotection:
The removal of the Boc group is achieved by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA).[1][3][4] The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2][5]
-
Cleavage: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free α-amino group of the peptide.[1][2][5]
The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[4][6] To mitigate these side reactions, "scavengers" like triethylsilane, anisole, or ethanedithiol are added to the deprotection solution to trap the tert-butyl cations.[1][4]
Quantitative Data Summary
The efficiency and conditions for Boc protection and deprotection are critical for the successful synthesis of peptides. The following tables summarize key quantitative data for these processes.
Table 1: Boc Protection of Amino Acids
| Reagent | Base | Solvent | Reaction Time | Typical Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) or NaOH | Dioxane/Water, THF | 1-6 hours | >95% |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | 2 hours | Excellent |
Data compiled from multiple sources indicating common laboratory practices.[7][8][9]
Table 2: Boc Deprotection Conditions in SPPS
| Reagent | Concentration | Scavengers (if needed) | Reaction Time | Deprotection Efficiency |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Met, Cys | 20-30 minutes | >99% |
| Hydrogen Chloride (HCl) | 4 M in Dioxane | Anisole | 30 minutes | High |
Data compiled from multiple sources detailing standard SPPS protocols.[6][10]
Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine (B6355638) in DMF) |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Graduated acid lability | Yes (Acid vs. Base) |
| Aggregation Issues | Less frequent, protonated amine reduces H-bonding | More frequent in hydrophobic sequences |
| Cost of Reagents | Generally lower | Generally higher |
| Safety Concerns | Use of highly toxic HF for final cleavage | Piperidine is toxic, but less hazardous than HF |
This table provides a comparative overview of the two major SPPS strategies.[2][][12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments in Boc-based peptide synthesis.
Protocol 1: Nα-Boc Protection of an Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
5% Citric acid solution
-
Sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring at room temperature.[7]
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[7]
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[7]
-
Immediately extract the product three times with ethyl acetate.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.[7]
-
The product can be further purified by recrystallization if necessary.[7]
Protocol 2: Solid-Phase Peptide Synthesis Cycle using Boc Chemistry (Manual Synthesis)
This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale using Merrifield resin.[1]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Deprotection solution: 50% TFA in DCM (v/v). Add 0.5% DTE if Cys, Met, or Trp are present.[10]
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Boc-protected amino acid
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add the neutralization solution (10% DIEA/DCM) to the resin and agitate for 2 minutes.[10]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).
-
The peptide-resin is now ready for the next coupling cycle.
-
Protocol 3: Final Cleavage of the Peptide from the Resin (HF Cleavage)
WARNING: Hydrogen fluoride (B91410) (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF cleavage apparatus.
-
Add the scavenger cocktail to the resin.
-
Cool the reaction vessel to -5 to 0 °C in an ice bath.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum. The peptide can then be purified by chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
Side Reactions in Boc-Based Peptide Synthesis
While a robust methodology, Boc-SPPS is susceptible to several side reactions that can impact the purity and yield of the final peptide.
-
Alkylation: As previously mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys.[4][6] The use of scavengers is crucial to minimize this.
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[10] This is particularly prevalent when proline is the second amino acid. In Boc-based synthesis, in situ neutralization protocols can suppress this side reaction.[15]
-
Aspartimide Formation: Peptides containing aspartic acid, especially sequences like Asp-Gly or Asp-Ser, are prone to forming a cyclic aspartimide intermediate under acidic conditions.[6][10] This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[15]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[6]
-
Incomplete Deprotection or Coupling: Failure to completely remove the Boc group or to drive the coupling reaction to completion will result in deletion sequences in the final product.
Careful selection of reaction conditions, monitoring of each step, and the use of appropriate scavengers and coupling reagents are essential to mitigate these side reactions and ensure the successful synthesis of the target peptide.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
The Cornerstone of Peptide Drug Development: A Technical Guide to Boc-L-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, peptide-based therapeutics represent a rapidly expanding frontier. The synthesis of these complex molecules with high fidelity and purity is paramount to their clinical success. Central to this endeavor is the use of protected amino acids, among which Boc-L-Leu-OH (N-α-tert-Butoxycarbonyl-L-leucine) stands out as a fundamental building block. This technical guide provides an in-depth exploration of the role of this compound in drug development, with a focus on its application in solid-phase peptide synthesis (SPPS). We will delve into a comparative analysis of peptide synthesis strategies, present detailed experimental protocols, and visualize key workflows and biological pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel peptide therapeutics.
Introduction: The Significance of this compound in Peptide Synthesis
This compound is a derivative of the essential amino acid L-leucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This temporary protecting group is the hallmark of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a methodology pioneered by Bruce Merrifield.[1] The Boc group's stability under a range of conditions and its facile removal under moderately acidic conditions make it an invaluable tool for the stepwise and controlled assembly of peptide chains.[1]
The incorporation of leucine (B10760876) residues is critical for the structure and function of many bioactive peptides, influencing their helical propensity, receptor-binding affinity, and metabolic stability. This compound, therefore, is not merely a reagent but a key enabler in the synthesis of a diverse array of therapeutic peptides, from opioid peptides like Leu-enkephalin to modulators of dopamine (B1211576) receptors.
Comparative Analysis of Peptide Synthesis Strategies: Boc vs. Fmoc
The two predominant strategies in solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods. The choice between these two approaches is a critical decision in the drug development process, impacting synthesis efficiency, purity of the final product, and compatibility with different peptide sequences.
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| N-α-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters, and carbamates | tert-Butyl (tBu)-based ethers, esters, and carbamates |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Advantages | - Robust and well-established- Less prone to aggregation for some sequences- Byproducts are often volatile and easily removed | - Milder deprotection conditions- Orthogonal protection scheme- UV-monitoring of deprotection is possible- Compatible with a wider range of acid-sensitive functionalities |
| Disadvantages | - Harsh final cleavage conditions (requires specialized equipment)- Repetitive acid treatment can degrade sensitive residues- Not a truly orthogonal scheme | - Piperidine is toxic- Fmoc group is large, affecting atom economy- Potential for side reactions like diketopiperazine formation |
Quantitative Data on this compound Coupling Efficiency
The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the synthesized peptide. Various coupling reagents have been developed to facilitate the formation of the peptide bond. The choice of coupling reagent can significantly impact the coupling efficiency of sterically hindered amino acids like leucine.
Table 2: Representative Coupling Efficiencies of this compound with Common Coupling Reagents
| Coupling Reagent | Additive | Typical Coupling Time | Reported Coupling Yield/Efficiency |
| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | 1 - 4 hours | Good |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | 30 - 60 minutes | Very Good |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | 15 - 45 minutes | Excellent |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | 15 - 60 minutes | Excellent |
Note: Coupling efficiencies are dependent on the specific peptide sequence, resin, and reaction conditions. The terms "Good," "Very Good," and "Excellent" are qualitative summaries from various sources. Specific numerical yields can vary significantly.
Experimental Protocols
General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
The following diagram illustrates the cyclical nature of Boc-SPPS.
Detailed Protocol for the Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using Boc-SPPS
This protocol outlines the manual synthesis of the opioid peptide Leu-enkephalin on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% cross-linked)
-
This compound
-
Boc-L-Phe-OH
-
Boc-Gly-OH
-
Boc-L-Tyr(Bzl)-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether
Procedure:
-
Resin Preparation and Attachment of the First Amino Acid (this compound): a. Swell 1g of Merrifield resin in DCM in a reaction vessel for 1 hour. b. In a separate flask, dissolve this compound (2 mmol) and cesium carbonate (1 mmol) in methanol (B129727) and stir for 1 hour. Evaporate the solvent to obtain the Boc-L-Leu-O-Cs salt. c. Add the Boc-L-Leu-O-Cs salt dissolved in DMF to the swollen resin. d. Heat the mixture at 50°C for 24 hours with gentle agitation. e. Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Peptide Chain Elongation (Repeating Cycle for Phe, Gly, Gly, Tyr): a. Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM (3x). b. Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x). c. Coupling: i. In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-L-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in DMF. ii. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the reaction completion using the Kaiser test. d. Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: a. Dry the peptide-resin thoroughly under vacuum. b. Transfer the resin to a specialized HF cleavage apparatus. c. Add anisole (10% v/v) as a scavenger. d. Carefully distill anhydrous HF into the reaction vessel at -78°C. e. Stir the mixture at 0°C for 1 hour. f. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification: a. Triturate the residue with cold diethyl ether to precipitate the crude peptide. b. Wash the precipitate with cold diethyl ether (3x) and dry under vacuum. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Purification Workflow
Application in the Synthesis of a Dopamine Receptor Modulator
L-prolyl-L-leucyl-glycinamide (PLG) is a tripeptide that has been shown to modulate the activity of dopamine D2 receptors.[2] The synthesis of PLG and its analogs, often employing this compound, is a key area of research for the development of novel therapeutics for neurological disorders.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its activation triggers a cascade of intracellular events.
Conclusion
This compound remains a cornerstone in the synthesis of peptide-based drugs. Its utility in the well-established Boc-SPPS methodology provides a robust and reliable means of producing complex peptides. While the Fmoc strategy offers milder deprotection conditions, the Boc approach continues to be advantageous for specific applications and peptide sequences. A thorough understanding of the principles of peptide synthesis, coupling efficiencies, and purification techniques, as outlined in this guide, is essential for researchers and professionals aiming to advance the field of peptide therapeutics. The continued application of this compound and related protected amino acids will undoubtedly contribute to the development of the next generation of life-saving peptide drugs.
References
The Cornerstone of Modern Peptide Science: An In-depth Technical Guide to Boc-L-Leucine-OH in Biotechnology
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-α-(tert-Butoxycarbonyl)-L-leucine (Boc-L-Leu-OH) in the field of biotechnology. This whitepaper provides a detailed overview of its critical role in peptide synthesis, drug discovery, and the development of novel therapeutics. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways to facilitate a deeper understanding of this essential building block.
Introduction: The Versatility of a Protected Amino Acid
N-α-(tert-Butoxycarbonyl)-L-leucine (this compound) is a derivative of the essential amino acid L-leucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This strategic protection is fundamental to its widespread use in organic synthesis, particularly in the meticulous, stepwise construction of peptides.[1][2] The Boc group's stability under various conditions and its facile, clean removal under acidic conditions make this compound an invaluable tool in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][4] Its applications extend beyond simple peptide synthesis to the development of complex therapeutics, including antiviral agents and kinase inhibitors, and the creation of novel biomaterials.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 85-90 °C | [7] |
| Optical Rotation [α]²⁰/D | -25° ± 0.5° (c=2 in acetic acid) | [7] |
| Purity (HPLC) | ≥ 99.0% | [6][7] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and dimethylformamide (DMF); insoluble in water. | [2] |
Core Applications in Biotechnology
Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Boc-chemistry SPPS, a technique that revolutionized the synthesis of peptides.[3][4] The Boc protecting group prevents unwanted side reactions at the N-terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[2] Leucine (B10760876) residues play important roles in the structure and function of many biologically active peptides, and the use of high-purity this compound is critical for achieving high yields and desired purity of the final peptide product.[2][8]
The general workflow for incorporating a this compound residue in SPPS is a cyclical process involving deprotection of the N-terminal Boc group on the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid.
Drug Discovery and Development
This compound serves as a critical chiral building block in the synthesis of a variety of pharmaceutical agents.[6] Its incorporation into drug candidates can influence their pharmacological properties, such as binding affinity, metabolic stability, and cell permeability.
Antiviral Agents: A notable application of Boc-protected amino acids, including derivatives of leucine, is in the synthesis of protease inhibitors for treating viral infections. For instance, the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, involves intermediates derived from Boc-protected amino acids.[4] Similarly, Boc-protected amino acids are used in the development of inhibitors for the 3CL protease of SARS-CoV-2.[5]
Kinase Inhibitors: In the field of oncology, this compound and related derivatives are utilized in the synthesis of small molecule kinase inhibitors. These inhibitors are designed to target specific kinases that are often dysregulated in cancer cells, thereby blocking signaling pathways that promote tumor growth and survival.
The following diagram illustrates a simplified logic flow for the role of this compound in the synthesis of a hypothetical kinase inhibitor that targets the mTOR pathway, a key regulator of cell growth that is often hyperactivated in cancer. Leucine itself is a known activator of the mTOR pathway.
Experimental Protocols
The successful application of this compound in synthesis requires robust and well-defined experimental protocols. Below are detailed methodologies for key steps in Boc-SPPS.
N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[9]
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 5 minutes.[9]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution (10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[9]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to remove residual acid.[9]
-
Neutralization: Add a solution of 10% DIPEA in DMF (10 mL per gram of resin) and agitate for 5 minutes. Repeat the neutralization step.[10]
-
Final Washing: Wash the resin with DMF (5 times) to remove excess base. The resin is now ready for the next coupling step.[10]
Coupling of this compound using HBTU/DIPEA
This protocol outlines the coupling of this compound to the deprotected N-terminus of the resin-bound peptide using the activating agent HBTU.
Materials:
-
Deprotected peptide-resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
-
Kaiser test kit
Procedure:
-
Preparation of Amino Acid Solution: In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) in DMF (5 mL per gram of resin).[11]
-
Activation: To the this compound solution, add a 1.0 M solution of HBTU (2.0 equivalents) and DIPEA (4.0 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[9][11]
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected peptide-resin.[11]
-
Reaction Monitoring: Agitate the mixture at room temperature for 10-60 minutes. Monitor the completion of the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[11]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[9]
Quantitative Data on Synthesis and Applications
The efficiency of peptide synthesis and the efficacy of the resulting molecules are critical metrics for success. The following tables provide representative quantitative data.
Representative Yields in Peptide Synthesis
The yield of a peptide synthesis can vary significantly depending on the sequence, length, and synthetic protocol. Leucine can sometimes be a challenging residue to couple, potentially leading to lower step-wise yields.[11]
| Peptide Synthesis Step/Product | Coupling Reagent | Typical Crude Yield (%) | Typical Purity after RP-HPLC (%) | References |
| Synthesis of Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu) | Various | 60-70 (overall) | >95 | [12][13] |
| Synthesis of a Peptide Aldehyde Library | HBTU/DIPEA | 76-80 | Not specified | [14] |
| Synthesis of Antimicrobial Peptide B1OS-D-L (containing D-Leu) | Fmoc-SPPS | ~75-85 | >95 | [15] |
Note: Yields are highly dependent on the specific peptide sequence and synthesis conditions.
Biological Activity of a Drug Synthesized Using a Leucine Derivative
The following table provides an example of the biological activity of a drug synthesized using a leucine derivative.
| Compound | Target | IC₅₀ (nM) | Application | References |
| A 3CL Protease Inhibitor | SARS-CoV-2 3CL Protease | Varies (micromolar to nanomolar range) | Antiviral | [5] |
Conclusion
This compound remains an indispensable tool in modern biotechnology, particularly in the realms of peptide synthesis and drug discovery. Its well-understood chemistry, coupled with optimized protocols for its use, enables the efficient and reliable construction of complex and biologically active molecules. The continued application of this compound in the synthesis of novel therapeutics underscores its enduring importance to researchers, scientists, and drug development professionals. As the demand for sophisticated peptide-based drugs and research tools grows, the foundational role of high-purity protected amino acids like this compound will only become more critical.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. ias.ac.in [ias.ac.in]
- 13. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 14. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis of Boc-L-Leucine-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical building block in peptide synthesis and various pharmaceutical applications.[1] This document details the core synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols.
Introduction
This compound is an amino acid derivative where the amino group of L-leucine is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection is essential in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition.[1][3] The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[4] The synthesis of this compound is a fundamental procedure in medicinal chemistry and drug development, where it serves as a key intermediate in the creation of complex peptides and bioactive molecules.[5]
Core Synthetic Methodology: Schotten-Baumann Reaction
The most prevalent method for the synthesis of this compound is the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under Schotten-Baumann conditions.[4][6] This reaction involves a nucleophilic attack of the deprotonated amino group of L-leucine on one of the carbonyl carbons of (Boc)₂O. The reaction is typically carried out in a biphasic system or a mixture of an organic solvent and water, with a base to facilitate the deprotonation of the amine and neutralize the acidic byproducts.[7]
A general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported procedures for the synthesis of this compound. This allows for a direct comparison of different reaction conditions and their outcomes.
| Method | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Method 1 | Anhydrous Potassium Carbonate | Water/Tetrahydrofuran (4:1) | 12 hours | 0°C to Room Temperature | Not specified | [8] |
| Method 2 | Triethylamine (B128534) | Methanol (B129727) | Overnight | 0-5°C to Room Temperature | >100% (with residual solvent) | [9] |
| Method 3 | Sodium Hydroxide | 1,4-Dioxane/Water | 16 hours | 0-20°C | 92% | [10] |
| Method 4 | Triethylamine | Acetone/Water | 0.5-4 hours | 0-40°C | 93% | [11] |
| Method 5 | Pyridine | Dichloromethane | Not specified | Not specified | Not specified | [12] |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound based on established methods.
Protocol 1: Synthesis using Potassium Carbonate in Water/Tetrahydrofuran
This protocol is adapted from a method utilizing a biphasic solvent system with an inorganic base.[8]
Materials:
-
L-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend L-leucine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in a 4:1 mixture of water and tetrahydrofuran.
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete, carefully add 10% aqueous HCl to adjust the pH of the mixture to 2.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain pure N-Boc-L-tert-Leucine.[8]
Protocol 2: Synthesis using Triethylamine in Methanol
This protocol employs an organic base in an alcoholic solvent.[9]
Materials:
-
L-Leucine
-
Triethylamine (Et₃N)
-
Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl Acetate
-
10% w/v Aqueous Citric Acid
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend L-leucine (1.0 eq) in methanol in a reaction flask and cool to 0°C.
-
Add triethylamine (2.0 eq) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol, maintaining the internal temperature between 0 and 5°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash three times with 10% w/v aqueous citric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford N-Boc-L-tert-leucine.[9]
Logical Relationships in Boc Protection
The following diagram illustrates the key logical steps and considerations in the Boc protection of an amino acid like L-leucine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 10. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Navigating the Safe Handling of Boc-L-Leucine (Boc-L-Leu-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for Boc-L-Leucine (Boc-L-Leu-OH), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks. While generally considered to be of low hazard, proper handling and awareness of its properties are essential.
Section 1: Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2] However, some suppliers advise caution. For instance, one source provides hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a "Warning" signal word.[3] Given the potential for irritation, it is prudent to handle this compound with care.
Table 1: GHS Classification and Physical Properties
| Parameter | Value | Reference |
| GHS Classification | Not classified as hazardous | [1][2] |
| Signal Word | Warning (as per some suppliers) | [3] |
| Hazard Statements | H315, H319, H335 (as per some suppliers) | [3] |
| Precautionary Statements | P261, P305+P351+P338 (as per some suppliers) | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [4][6] |
| Molecular Weight | 231.29 g/mol (anhydrous basis) | [4] |
| Melting Point | 85-90 °C | |
| Storage Temperature | 2-30°C in a dry place | [2] |
Section 2: Safe Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring user safety.
Handling
-
Ventilation: Use in a well-ventilated area.[7] Appropriate exhaust ventilation should be provided where dust is formed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[7][8] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[9]
-
Hygiene: Wash hands thoroughly after handling.[7][10] Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[10]
Storage
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep the container tightly closed.[7][9]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[7][11]
Section 3: Emergency Procedures
In the event of exposure or a spill, the following first-aid and cleanup measures should be implemented promptly.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][9] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [1][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [9] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[9] Avoid dust formation and breathing vapors, mist, or gas.[9]
-
Containment and Cleanup: Sweep up and shovel the material.[1] Place in a suitable, closed container for disposal.[1] Avoid generating dusty conditions.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂) may be generated.[1][2][7]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7]
Section 4: Toxicological and Ecological Information
Detailed toxicological studies on this compound are limited. The available safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated.[9]
Table 3: Toxicological and Ecological Data
| Parameter | Value | Reference |
| Acute Toxicity | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |
| Ecological Information | No data available. Do not let product enter drains. | [9] |
Experimental Protocols: Specific experimental methodologies for the toxicological and ecological assessments of this compound are not publicly available in the cited resources. Standard OECD guidelines for testing of chemicals would typically be followed for such evaluations.
Section 5: Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as unused product.[9]
Visual Guide: Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. 13139-15-6|Boc-L-Leucine|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. BOC-L-Leucine(13139-15-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Commercial Boc-L-Leu-OH for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH) is a critical raw material in the fields of peptide synthesis and pharmaceutical development. As a protected amino acid, it serves as a fundamental building block for the synthesis of peptides and peptidomimetics, which are integral to drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of L-leucine prevents unwanted side reactions during peptide chain elongation, and its acid-lability allows for easy removal under specific conditions. This guide provides an in-depth overview of commercially available this compound, including a comparison of supplier specifications, detailed experimental protocols for its use, and a workflow for procurement and quality control.
Commercial Supplier Specifications for this compound
For researchers and drug development professionals, the selection of a reliable commercial supplier for this compound is paramount to ensure the quality, consistency, and success of their synthetic endeavors. The following tables summarize the quantitative data for this compound and its common hydrate (B1144303) form from various reputable suppliers.
Table 1: Specifications of this compound (Anhydrous)
| Supplier | Purity (Assay) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Sigma-Aldrich | ≥99.0% (HPLC)[1][2][3] | 13139-15-6[1][2][3][4] | C₁₁H₂₁NO₄[4] | 231.29[2][3][4] | 85-90[1][3] | -25±0.5° (c=2 in acetic acid)[1][3] |
| MedchemExpress | 97.0% | 13139-15-6 | C₁₁H₂₁NO₄ | 231.29 | Not specified | Not specified |
| Santa Cruz Biotechnology | ≥99% | 13139-15-6[4] | C₁₁H₂₁NO₄[4] | 231.29[4] | Not specified | Not specified |
| ChemScene | ≥97% | 13139-15-6 | C₁₁H₂₁NO₄ | 231.29 | Not specified | Not specified |
| Hangzhou Longshine Bio-Tech | ≥98% | 13139-15-6[5] | C₁₁H₂₁NO₄[5] | 231.29[5] | Not specified | Not specified |
Table 2: Specifications of this compound Hydrate
| Supplier | Purity (Assay) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Chem-Impex | ≥ 99% (HPLC)[6] | 200936-87-4[6] | C₁₁H₂₁NO₄·H₂O[6] | 249.31[6] | 80 - 90[6] | -25 ± 2º (C=2 in AcOH)[6] |
| Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | 200936-87-4[] | C₁₁H₂₁NO₄ · xH₂O | 231.29 (anhydrous basis)[] | Not specified | -26.5 - -21.5 ° (c=2 in AcOH)[] |
| Aapptec Peptides | Lot specific | 13139-15-6[8] | C₁₁H₂₁NO₄·H₂O | Not specified | Not specified | Not specified |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for the key steps involved in incorporating a this compound residue into a growing peptide chain.
Resin Loading: Attachment of the First Amino Acid (this compound) to Merrifield Resin
This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin) via its cesium salt.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Cesium carbonate (Cs₂CO₃) solution (2 M aq.)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI) (optional catalyst)
Procedure:
-
Preparation of the this compound Cesium Salt:
-
Dissolve this compound in a minimal amount of ethanol (e.g., 2 mL/mmol) and add a small amount of water (e.g., 0.5 mL/mmol).
-
Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of cesium carbonate.
-
Remove the solvent by rotary evaporation to obtain the cesium salt as a solid.
-
To ensure the salt is anhydrous, co-evaporate it twice with dioxane.
-
-
Resin Preparation:
-
Swell the Merrifield resin in DCM for at least 1 hour.
-
Wash the swollen resin with DMF (3 times).
-
-
Esterification:
-
Dissolve the prepared this compound cesium salt (1.2 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the solution to the pre-swollen and washed Merrifield resin.
-
For a more efficient reaction, potassium iodide (0.1 equivalents) can be added as a catalyst.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
After the reaction is complete, wash the resin sequentially with:
-
DMF (3 times)
-
A 1:1 mixture of DMF and water (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
-
Dry the loaded resin under vacuum over a desiccant like potassium hydroxide (B78521) (KOH).
-
Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a peptide-resin.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid (e.g., this compound)
-
Coupling reagent:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Procedure:
Step 1: Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for approximately 20-30 minutes to remove the N-terminal Boc group. A short pre-wash of 5 minutes can be beneficial.
-
Wash the resin thoroughly with DCM to remove the TFA.
-
Wash with an alcohol like isopropanol (B130326) to shrink the resin and help remove residual acid.
Step 2: Neutralization
-
Wash the resin with DCM.
-
Neutralize the protonated N-terminus by washing with a solution of 10% DIPEA in DCM (v/v) for 5-10 minutes.
-
Wash the resin with DCM to remove excess base.
Step 3: Coupling
-
Option A: DIC/HOBt Coupling
-
Dissolve the next Boc-protected amino acid (e.g., this compound, 5 equivalents) and HOBt (5.5 equivalents) in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the neutralized peptide-resin.
-
Add DIC (5.5 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature until the coupling is complete (monitor with a ninhydrin (B49086) test).
-
-
Option B: HBTU Coupling with in situ Neutralization
-
Dissolve the Boc-protected amino acid (2 equivalents) and HBTU (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution to activate the amino acid.
-
Immediately add this activated mixture to the TFA-treated (and washed) peptide-resin. The neutralization and coupling occur in the same step.
-
Agitate for 5-10 minutes or until the Kaiser test is negative.
-
Step 4: Washing
-
After the coupling reaction is complete, wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualizations
Procurement and Quality Control Workflow for this compound
References
A Technical Guide to Boc-L-Leucine: Pricing, Availability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in peptide synthesis and various research and development applications. This document details its commercial availability and pricing, alongside in-depth experimental protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS).
Commercial Availability and Pricing
This compound is readily available from a multitude of chemical suppliers, catering to a range of research and manufacturing needs. The pricing is contingent on the purity, quantity, and the specific supplier. The compound is typically sold as a white to off-white crystalline powder.
Below is a summary of representative pricing and availability from various suppliers. Please note that prices are subject to change and may not include shipping and handling fees.
| Supplier | Product Name/CAS Number | Purity | Quantity | Price (USD) | Price (EUR) |
| Sigma-Aldrich | Boc-Leu-OH hydrate (B1144303) (CAS: 13139-15-6) | ≥99.0% (HPLC) | 25 g | $50.10 | - |
| ≥99.0% (HPLC) | 100 g | $164.00 | - | ||
| Chem-Impex | Boc-L-leucine hydrate (CAS: 200936-87-4) | ≥ 99% (HPLC) | 5 g | $18.53 | - |
| ≥ 99% (HPLC) | 25 g | $32.95 | - | ||
| ≥ 99% (HPLC) | 100 g | $90.74 | - | ||
| ≥ 99% (HPLC) | 250 g | $169.15 | - | ||
| Carbolution | Boc-Leu-OH (CAS: 13139-15-6) | 97% | 5 g | - | €30.00 |
| 97% | 25 g | - | €44.90 | ||
| ChemPep | Boc-Leu-OH•H2O (CAS: 200936-87-4) | - | 25 g | $68.00 | - |
| - | 100 g | $125.00 | - | ||
| Cenmed Enterprises | BOC-LEU-OH >=99.0% HPLC | ≥99.0% (HPLC) | - | $118.05 (List Price) | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.
Synthesis of this compound
This protocol outlines a standard procedure for the N-terminal protection of L-leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Materials:
-
L-leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolution: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a mixture of 1,4-dioxane and water. A common ratio is 2:3 v/v.
-
Basification: Add a base such as sodium bicarbonate or sodium hydroxide (approximately 2-2.5 equivalents) to the solution with stirring until the L-leucine is fully dissolved and the solution is basic.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents). The reaction is typically carried out at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Work-up - Removal of Excess (Boc)₂O: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride (B1165640) and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 by the dropwise addition of a 2M HCl solution. The product, this compound, will precipitate out of the solution as it is sparingly soluble in acidic water.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude product, a white solid or oil, can be further purified by crystallization from a suitable solvent system like ethyl acetate/petroleum ether if required.
Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling agent (e.g., DCC, HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5-10% DIPEA in DCM or DMF
-
Washing solvents (DMF, DCM, isopropanol)
-
Solid-phase peptide synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF in the synthesis vessel for 15-30 minutes.
-
Boc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add the deprotection solution (50% TFA in DCM) to the resin and shake for 20-30 minutes to remove the N-terminal Boc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and by-products.
-
-
Neutralization:
-
Add the neutralization solution (e.g., 10% DIPEA in DCM) to the resin and shake for 5-10 minutes. This step is crucial to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.
-
Drain the neutralization solution and wash the resin extensively with DMF to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the this compound (typically 2-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Allow the activation to proceed for a few minutes.
-
Drain the wash solvent from the resin and add the activated this compound solution.
-
Shake the reaction vessel for 1-2 hours at room temperature to allow for complete coupling. A ninhydrin (B49086) test can be performed to confirm the completion of the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF and then DCM to remove excess reagents and by-products.
-
-
Cycle Repetition: The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid.
Visualized Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and principles relevant to the use of this compound.
Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: Principle of orthogonal protection in peptide synthesis.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-L-Leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Boc-L-Leucine (Boc-L-Leu-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and widely used method in peptide synthesis.[1] These protocols detail the manual synthesis process, from resin selection and preparation to final peptide cleavage and purification.
Overview of Boc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a technique pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] The use of the Boc protecting group for the temporary protection of the α-amino group is a cornerstone of this methodology.[3] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration.[1]
The general cycle of Boc-SPPS involves the following key steps:
-
Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a tertiary amine base to liberate the free amine.[2][4]
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free amine on the resin-bound peptide.[6]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of any side-chain protecting groups using a strong acid.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the solid-phase synthesis of a peptide containing this compound. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation.
Table 1: Resin and Amino Acid Parameters
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for the synthesis of peptide acids.[7][8] |
| This compound Equivalents | 3 equivalents | Relative to the resin substitution. |
| Coupling Reagent Equivalents | 3 equivalents | e.g., HBTU, HATU, or DIC.[9] |
| Additive Equivalents (e.g., HOBt) | 3 equivalents | Used with carbodiimide (B86325) coupling reagents.[9] |
| Base Equivalents (e.g., DIEA) | 6 equivalents | For in situ neutralization and activation.[2] |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Typical Condition/Value | Notes |
| Deprotection Solution | 50% TFA in DCM | [7] |
| Deprotection Time | 20 - 30 minutes | [7] |
| Neutralization Solution | 10% DIEA in DMF or DCM | [8] |
| Coupling Time | 1 - 4 hours | Can be monitored using the Kaiser test.[8] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative colorimetric test (e.g., Kaiser test). |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[8] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[8] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[8] |
Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy on Merrifield or PAM resin.
Resin Preparation and Swelling
-
Weighing the Resin: In a reaction vessel, place the desired amount of resin (e.g., Merrifield or PAM resin with a substitution of 0.5-1.0 mmol/g).
-
Swelling the Resin: Add dichloromethane (B109758) (DCM) to the resin (approximately 10-15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[7]
-
Washing: Drain the DCM and wash the resin three times with DCM.
Boc-SPPS Cycle for a Single Amino Acid (e.g., this compound)
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Step 1: Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin (10 mL/g of resin).[7]
-
Agitate the mixture for a pre-wash of 5 minutes.[7]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20 minutes to ensure complete removal of the Boc group.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and then with isopropanol (B130326) (IPA) (2 times) to remove residual acid.[7]
Step 2: Neutralization
-
Wash the resin with N,N-dimethylformamide (DMF) (3 times, 10 mL/g of resin).[8]
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin) and agitate for 5 minutes.[8]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5 times, 10 mL/g of resin) to remove excess base.[8]
Step 3: Coupling of this compound
This protocol describes coupling using HBTU as the activating agent. Alternatives such as DIC/HOBt can also be used.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid/HBTU mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[8]
Step 4: Washing
-
After a complete coupling reaction, drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Final Deprotection and Cleavage from the Resin
After the final coupling cycle, the N-terminal Boc group is removed following the deprotection protocol (Section 3.2, Step 1). The peptide-resin is then washed and dried under vacuum before cleavage.
WARNING: Strong acids like hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Option 1: High HF Cleavage
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[8]
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold diethyl ether and dry under vacuum.
Option 2: TFMSA Cleavage
-
Place the dried peptide-resin in a round-bottom flask.
-
Add a cleavage cocktail of TFMSA/TFA/thioanisole.[8]
-
Stir the reaction for 1-2 hours at room temperature.
-
Evaporate the TFA and TFMSA.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[8]
Peptide Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[10]
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in Boc-SPPS.
Caption: The iterative cycle of Boc solid-phase peptide synthesis.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes: The Utility of Boc-L-Leu-OH in Solution-Phase Peptide Synthesis
Introduction
N-α-tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH) is a cornerstone reagent in the field of peptide chemistry, particularly in solution-phase peptide synthesis (SPPS).[1] While solid-phase synthesis is often favored for long peptides, solution-phase methods offer distinct advantages for the production of short peptides, peptide fragments for convergent synthesis, and the incorporation of specialized or unusual amino acids.[2][3] The Boc protecting group is valued for its stability under various coupling conditions and its clean, acid-labile removal, which prevents unwanted side reactions at the N-terminus during peptide bond formation.[1][4] These notes provide a comprehensive overview, detailed protocols, and practical data for researchers employing this compound in solution-phase peptide synthesis.
Leucine (B10760876), a branched-chain amino acid, is integral to the structure and function of many biologically active peptides. Its hydrophobic side chain influences peptide folding, stability, and interactions with biological targets such as membranes or receptor pockets.[5] Peptides containing leucine are investigated for a wide range of applications, including their roles as enzyme modulators and therapeutic agents.[6][7]
Core Methodologies and Principles
The fundamental strategy of solution-phase peptide synthesis involves a cycle of coupling and deprotection steps, with purification of the intermediate peptide after each stage.
-
N-α-Protection : The amino group of the N-terminal amino acid (in this case, L-Leucine) is protected with the Boc group. This is typically done by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[3][4] The Boc group prevents the N-terminal amine from reacting during the coupling step.
-
C-α-Protection : The carboxyl group of the C-terminal amino acid must be protected, usually as a methyl or benzyl (B1604629) ester, to prevent it from reacting with the activated carboxyl group of the N-terminal residue.[4]
-
Coupling Reaction : The carboxyl group of this compound is activated using a coupling reagent. This activated species then reacts with the free amino group of the C-terminally protected amino acid to form a peptide bond.[8] Common activators include carbodiimides like Dicyclohexylcarbodiimide (DCC) or Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize racemization.[9]
-
N-α-Deprotection : The Boc group is removed from the newly formed dipeptide using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane.[10][11] This exposes a new N-terminal amine, ready for the next coupling cycle if the peptide chain is to be extended.
-
Purification : After each step, the product is purified to remove excess reagents and byproducts. Common methods include aqueous extraction, precipitation, crystallization, and chromatography.[12]
Experimental Protocols
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester (e.g., H-Ala-OMe)
This protocol details the synthesis of the protected dipeptide Boc-L-Leu-L-Ala-OMe using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Salt Neutralization : In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.[13]
-
Carboxyl Activation : In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[2] Cool the flask to 0 °C in an ice bath.
-
Coupling : Slowly add EDC·HCl (1.1 equivalents) to the cooled this compound solution and stir for 15-20 minutes for pre-activation.
-
Add the neutralized H-Ala-OMe solution from step 1 to the activated this compound mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight.[13]
-
Work-up :
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-L-Leu-L-Ala-OMe.
-
-
Purification : The crude product can be purified by silica (B1680970) gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected peptide (e.g., Boc-L-Leu-L-Ala-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA (e.g., a 1:1 solution of TFA/DCM). Scavengers like triisopropylsilane (B1312306) (TIPS) or dithiothreitol (B142953) (DTE) may be added if sensitive residues like Trp, Met, or Cys are present.[10][14]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Work-up :
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the oily residue in a minimal amount of DCM or methanol.
-
Add the solution dropwise to a flask of cold, vigorously stirred diethyl ether to precipitate the peptide-TFA salt.[15]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Additive | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC·HCl | HOBt, HOAt | Widely used, cost-effective. DCC byproduct (DCU) is insoluble, facilitating removal in solution phase. EDC byproduct is water-soluble.[9] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High reactivity, suitable for sterically hindered couplings. BOP is highly effective but produces a carcinogenic byproduct.[16][17] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | HOBt, HOAt | Very efficient, fast reaction times, and low rates of racemization.[9][16] |
Table 2: Typical Reaction Parameters and Outcomes
| Step | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) |
| Coupling | EDC·HCl/HOBt in DCM/DMF | 0 to RT | 12-24 h | 80-95% |
| Boc Deprotection | 25-50% TFA in DCM | RT | 30-60 min | >95% (quantitative)[14] |
| Boc Deprotection | 4M HCl in Dioxane | RT | 30 min | >90%[11] |
Visualizations
Workflow and Mechanisms
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Coupling Boc-L-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids is a critical step in Solid-Phase Peptide Synthesis (SPPS). Boc-L-Leucine (Boc-L-Leu-OH), a common aliphatic amino acid, can present coupling challenges due to its steric bulk, potentially leading to incomplete reactions and the formation of deletion sequences. The choice of coupling method is therefore paramount to ensure high yields and purity of the final peptide.
These application notes provide a comprehensive overview of common and effective coupling methods for this compound in Boc-SPPS. This document includes a comparative summary of quantitative data, detailed experimental protocols for the most widely used coupling reagents, and visual workflows to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Data Presentation: Comparison of Common Coupling Methods for this compound
The selection of a coupling reagent is a critical step that influences reaction time, efficiency, and the potential for side reactions such as racemization. Below is a summary of typical performance characteristics of common coupling reagents for this compound. Please note that these values are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Method | Reagents | Typical Coupling Time | Coupling Efficiency (Yield) | Racemization Risk | Key Considerations |
| Carbodiimide (B86325) | DIC / HOBt | 1 - 4 hours | > 98% | Low to Moderate | Cost-effective and widely used. Slower reaction times may be required for complete coupling, especially in difficult sequences. The urea (B33335) byproduct of DIC is soluble in common washing solvents. |
| Uronium/Aminium Salt | HBTU / DIEA | 30 - 60 minutes | > 99% | Low | Faster and generally more efficient than carbodiimide methods. HOBt can be added to further suppress racemization.[1] |
| Phosphonium Salt | PyBOP / DIEA | 30 - 60 minutes | > 99% | Low | High coupling efficiency, comparable to HBTU. Avoids the formation of a carcinogenic byproduct associated with the original BOP reagent.[2] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the aforementioned methods. These protocols assume a standard Boc-SPPS workflow on a polystyrene-based resin (e.g., Merrifield or PAM resin).
General Boc-SPPS Deprotection and Neutralization Steps (Prior to Coupling)
This procedure is performed before each coupling step to deprotect the N-terminal amine of the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and finally DMF (3x).
-
-
Neutralization:
-
Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
Protocol 1: DIC/HOBt Coupling of this compound
This method is a reliable and cost-effective choice for routine couplings.
-
Pre-activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated this compound solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
-
Protocol 2: HBTU/DIEA Coupling of this compound
This method offers faster reaction times and higher efficiency, making it suitable for more challenging couplings.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Protocol 3: PyBOP/DIEA Coupling of this compound
PyBOP is a highly efficient phosphonium-based reagent that is particularly useful for sterically hindered amino acids.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 2-5 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and decision-making processes in the coupling of this compound.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols for Boc Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS). Its widespread use stems from its stability under various coupling conditions and its susceptibility to cleavage under moderately acidic conditions. This acid lability allows for the selective deprotection of the N-terminal α-amino group, enabling the stepwise elongation of the peptide chain.[1] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, such as dioxane.[2][3]
Effective and clean removal of the Boc group is critical for the successful synthesis of high-purity peptides. Incomplete deprotection can lead to deletion sequences, while harsh deprotection conditions can cause premature cleavage of the peptide from the resin or trigger various side reactions. This document provides detailed application notes, experimental protocols, and comparative data on common Boc deprotection methods to guide researchers in optimizing their peptide synthesis strategies.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process involving two main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
Cleavage and Decarboxylation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and readily decarboxylates to release the free amine as an ammonium (B1175870) salt.[2]
The liberated tert-butyl cations are reactive electrophiles that can cause undesirable side reactions, most notably the alkylation of nucleophilic side chains of certain amino acids like tryptophan, methionine, and cysteine.[1][4] To mitigate these side reactions, scavengers are typically added to the deprotection solution to trap the reactive carbocations.[5]
Quantitative Data Summary of Common Boc Deprotection Methods
The choice of deprotection reagent and conditions is crucial for achieving high-yield and high-purity peptides. The following table summarizes quantitative data for commonly employed Boc deprotection methods.
| Deprotection Reagent | Concentration | Solvent | Reaction Time | Temperature | Key Considerations & Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | 2 hours | Room Temperature | A common and generally effective condition.[6] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 20-30 minutes | Room Temperature | Faster deprotection; may be preferred for less sensitive substrates.[5][6] |
| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | 30 minutes | Room Temperature | Shown to give higher purity peptides compared to 100% TFA in some cases.[6] |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products.[6] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane (B91453) | 30 minutes | Room Temperature | An alternative to TFA, often used in solution-phase synthesis.[1] |
| TMSBr/TFA | Varies | Thioanisole/TFA | Varies | Varies | Part of a two-step hard acid deprotection/cleavage procedure.[2] |
| TMSOTf/TFA | Varies | m-cresol/TFA | 2 hours | 0 °C | A strong acid cleavage method. |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the acidic conditions of Boc deprotection, leading to impurities in the final peptide product.
| Side Reaction | Description | Amino Acids Affected | Mitigation Strategies |
| Alkylation | The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains.[4] | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Addition of scavengers such as triethylsilane (TES), triisopropylsilane (B1312306) (TIS), thioanisole, or dithiothreitol (B142953) (DTT) to the deprotection cocktail.[4][5] |
| Aspartimide Formation | Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[1] | Aspartic Acid (Asp), especially when followed by Glycine, Alanine, or Serine | Use milder deprotection conditions, shorter reaction times, and consider using β-cyclohexyl ester protection for Asp.[7] |
| Pyroglutamate Formation | An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[1] | Glutamine (Gln) | Ensure complete coupling of the subsequent amino acid and avoid prolonged exposure to acid.[1] |
| Incomplete Deprotection | Sterically hindered N-termini or aggregation of the peptide-resin can lead to incomplete removal of the Boc group, resulting in deletion sequences.[1][7] | Sterically hindered amino acids | Extend the deprotection time, use a higher concentration of acid, or employ methods to disrupt resin aggregation like sonication or using chaotropic salts.[7][8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) using TFA/DCM
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel for solid-phase synthesis with a shaker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection:
-
Prepare a 50% (v/v) solution of TFA in DCM. When synthesizing peptides containing sensitive residues (Trp, Met, Cys), add a scavenger such as 0.5% dithiothreitol (DTE).[5]
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[1]
-
Shake the mixture at room temperature. A short prewash of 5 minutes can be performed, followed by the main deprotection reaction for 20-25 minutes.[5]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin three times with DCM to remove residual TFA.
-
Wash the resin twice with isopropanol (B130326) (IPA) to shrink the resin and help remove trapped acid.[5]
-
Wash the resin again three times with DCM.
-
-
Neutralization:
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next amino acid coupling step.
Protocol 2: Boc Deprotection in Solution-Phase Synthesis using HCl in Dioxane
This protocol is suitable for the deprotection of Boc-protected amino acids or peptides in solution.
Materials:
-
Boc-protected peptide or amino acid
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[1]
-
-
Isolation: Collect the precipitate by filtration and wash it with cold ether.
-
Drying: Dry the product under vacuum.[1]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for Boc deprotection method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-Leu-OH in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-(tert-Butoxycarbonyl)-L-leucine (Boc-L-Leu-OH) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[1][2] This strategy, pioneered by Bruce Merrifield, employs the acid-labile Boc group for temporary α-amino protection and typically benzyl-based side-chain protecting groups, which are removed at the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
The Boc strategy remains highly relevant in automated peptide synthesis, particularly for the synthesis of long or "difficult" sequences where the alternative Fmoc/tBu strategy may face challenges with peptide aggregation.[1][2] The protonated state of the peptide chain after each TFA-mediated Boc deprotection step can disrupt secondary structure formation, improving synthesis efficiency.[2] this compound, with its hydrophobic isobutyl side chain, is a frequent component of peptides and its efficient incorporation is crucial for the successful synthesis of numerous bioactive peptides and therapeutic candidates.
These application notes provide detailed protocols and performance data for the use of this compound in modern automated peptide synthesizers, focusing on high-efficiency protocols such as in situ neutralization.
Data Presentation: Performance of this compound in Automated SPPS
The following table summarizes typical quantitative data for the incorporation of this compound in an automated peptide synthesizer using a rapid in situ neutralization protocol. These values are representative and may vary depending on the specific peptide sequence, resin, and synthesizer model.
| Parameter | Value | Coupling Reagent | Notes |
| Cycle Time | 15 - 20 minutes | HCTU / HBTU | Overall time per amino acid addition, including deprotection, washes, and coupling.[1][5] |
| Coupling Efficiency | >99% | HCTU / HBTU | Monitored by Kaiser test or TNBS test. Leucine (B10760876) can be a sterically hindered residue to couple to, so efficient coupling reagents are recommended.[6] |
| Crude Peptide Purity | 70 - 90% (by HPLC) | HCTU / HBTU | Dependent on peptide length and sequence complexity. Purification is typically required.[7] |
| Racemization | <1% | HCTU / HBTU | In situ neutralization with HBTU/HCTU and DIEA generally results in low levels of racemization.[1] |
Note: The choice of coupling reagent can impact efficiency. Comparative studies have shown the general trend of HCTU ≥ HBTU > COMU for Boc-SPPS on polystyrene resins.[6]
Experimental Protocols
Protocol 1: Automated Boc-SPPS of a Leucine-Containing Peptide using In Situ Neutralization
This protocol is designed for an automated peptide synthesizer capable of performing Boc chemistry. It utilizes a rapid and high-yield in situ neutralization method.[1][5]
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Deprotection Reagent: 100% Trifluoroacetic acid (TFA)
-
Wash Solvent: N,N-Dimethylformamide (DMF)
-
Coupling Reagent: HCTU or HBTU (0.5 M in DMF)
-
Activation Base: N,N-Diisopropylethylamine (DIEA) (2.0 M in DMF)
-
Cleavage Cocktail: Anhydrous HF/p-cresol (9:1, v/v) or TFMSA
-
Precipitation/Wash Solvent: Cold diethyl ether
Automated Synthesizer Program:
The following steps are to be programmed as a single cycle for each amino acid, including this compound.
| Step | Operation | Reagent/Solvent | Duration | Repeats |
| 1 | DMF Wash | DMF | 30 seconds | 1 |
| 2 | Boc Deprotection | 100% TFA | 2 minutes | 2 |
| 3 | DMF Wash | DMF | 30 seconds | 3 |
| 4 | Coupling (in situ neutralization) | Pre-activated Boc-amino acid solution | 10 - 15 minutes | 1 |
Preparation of Pre-activated Boc-Amino Acid Solution (for a 0.1 mmol synthesis scale):
-
In a suitable vial, dissolve this compound (4 equivalents, 0.4 mmol) and HCTU/HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Just prior to the coupling step, add DIEA (4 equivalents, 0.4 mmol).
-
The synthesizer will then deliver this activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
Post-Synthesis Processing:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF/p-cresol at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualization of Workflows and Pathways
Boc-SPPS Cycle Workflow
The following diagram illustrates the key steps in a single cycle of automated solid-phase peptide synthesis using the Boc strategy.
Experimental Workflow: Investigating mTOR Signaling with a Synthetic Peptide
L-leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8][9][10] Synthetic peptides containing leucine or its analogs can be used as tools to probe or modulate this pathway. For instance, a peptide could be designed to mimic a protein-protein interaction that is upstream of mTORC1 activation.[11] The following diagram outlines a typical experimental workflow for using a custom-synthesized, leucine-rich peptide to study its effects on the mTOR pathway in a cell-based assay.
Simplified mTORC1 Signaling Pathway
This diagram illustrates a simplified view of the mTORC1 signaling pathway, highlighting the role of leucine and the potential point of intervention for a custom synthetic peptide. In this hypothetical scenario, the synthetic peptide is designed to inhibit the interaction between Rheb and mTOR, thereby preventing mTORC1 activation.[11]
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of Boc-L-Leu-OH to Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient coupling of N-α-tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH) to Wang resin, a critical initial step in Boc-chemistry solid-phase peptide synthesis (SPPS) for peptides with a C-terminal carboxylic acid.
Introduction
Wang resin is a widely utilized solid support for SPPS, particularly for the synthesis of peptide acids.[1] It features a 4-hydroxybenzyl alcohol linker attached to a polystyrene core.[1] The first amino acid is esterified to this hydroxyl group. This linkage is stable under the conditions of Boc-SPPS but can be readily cleaved with moderately strong acids like trifluoroacetic acid (TFA) to release the final peptide with a free C-terminus.[1][2]
The coupling of the first amino acid to the resin is a crucial step that dictates the overall yield and purity of the synthesized peptide. A common and effective method for this esterification is the use of a carbodiimide (B86325) activating agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2][3][4] To minimize side reactions and ensure high coupling efficiency, any unreacted hydroxyl groups on the resin are subsequently "capped" using an acetylating agent like acetic anhydride (B1165640).[2]
Data Summary
The following table summarizes the typical quantitative parameters for the coupling of this compound to Wang resin. These values are starting points and may require optimization based on the specific characteristics of the Wang resin batch, such as its initial substitution level.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| Wang Resin | 1 | equivalent | Based on the initial hydroxyl loading of the resin. |
| This compound | 1.5 - 4 | equivalents | An excess is used to drive the reaction to completion. |
| DIC | 1.5 - 4 | equivalents | Equimolar to this compound. |
| DMAP | 0.1 | equivalents | Acts as a catalyst for the esterification.[2] |
| Acetic Anhydride | 2 | equivalents | For capping unreacted hydroxyl groups.[5] |
| DIPEA | 2 | equivalents | Base used in the capping step.[5] |
| Reaction Conditions | |||
| Swelling Time | 30 | minutes | In an appropriate solvent like DCM or DMF. |
| Coupling Time | 2 - 12 | hours | Reaction progress can be monitored. |
| Capping Time | 30 | minutes | [5] |
| Temperature | Room Temperature | °C | |
| Solvents | |||
| Resin Swelling & Reaction | DCM or DMF | mL/g of resin | Typically 10-15 mL per gram of resin.[6] |
| Washing | DMF, DCM, Methanol | - | Used to remove excess reagents and byproducts. |
Experimental Workflow
Detailed Experimental Protocol
This protocol describes the coupling of this compound to Wang resin using DIC as the activating agent and DMAP as the catalyst.
Materials:
-
Wang Resin (e.g., 100-200 mesh, substitution ~1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Mechanical shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the Wang resin (1 equivalent, e.g., 1.0 g with 1.0 mmol/g loading) in a reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.[6]
-
Filter the solvent from the resin.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (2 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add this solution to the swollen resin in the reaction vessel.
-
In a small vial, dissolve DMAP (0.1 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add DIC (2 equivalents relative to the resin loading) to the reaction vessel containing the resin and this compound solution, and begin agitation.
-
Immediately add the DMAP solution to the reaction vessel.[5]
-
Seal the vessel and agitate the mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by taking a small sample of resin and performing a test to detect free hydroxyl groups.
-
-
Initial Washing:
-
Filter the reaction mixture from the resin.
-
Wash the resin sequentially with:
-
DMF (3 times)
-
DCM (3 times)
-
-
-
Capping of Unreacted Hydroxyl Groups:
-
Final Washing:
-
Filter the capping solution from the resin.
-
Wash the resin sequentially with:
-
DCM (3 times)
-
DMF (3 times)
-
Methanol (3 times)
-
-
-
Drying:
-
Dry the resin under high vacuum to a constant weight.
-
-
Determination of Loading (Substitution):
-
The final loading of the Boc-L-Leu-Wang resin can be determined gravimetrically (by the weight gain of the resin) or through spectrophotometric methods after cleaving the Boc group and reacting the free amine. For Boc chemistry, a common method involves cleaving a small, accurately weighed sample of the dried resin and quantifying the released amino acid via amino acid analysis or HPLC. Alternatively, after deprotection of the Boc group, the resulting free amine can be quantified using a colorimetric assay such as the picric acid test.
-
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. peptide.com [peptide.com]
Application Notes: Synthesis of Dipeptides using Boc-L-Leu-OH
These application notes provide detailed protocols for the synthesis of dipeptides using N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH) as a key building block. The protocols are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily block the N-terminus of an amino acid, preventing self-polymerization and other side reactions during peptide bond formation. Boc-L-leucine is a crucial reagent for incorporating a leucine (B10760876) residue at a specific position within a peptide sequence. This document outlines the solution-phase synthesis of dipeptides using this compound, covering common coupling methodologies and the subsequent deprotection of the Boc group.
Key Concepts in Dipeptide Synthesis
The synthesis of a dipeptide from this compound involves two primary steps:
-
Coupling Reaction: The carboxylic acid of this compound is activated by a coupling reagent, facilitating the formation of an amide (peptide) bond with the free amino group of a second amino acid ester (e.g., a methyl or ethyl ester). Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce racemization. Other effective coupling agents include uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU).
-
Deprotection: Following the successful coupling, the Boc protecting group is removed from the N-terminus of the newly formed dipeptide. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This step exposes the N-terminal amine, allowing for further chain elongation if desired.
Experimental Workflow Overview
A general workflow for the synthesis of a Boc-protected dipeptide ester is depicted below. This process involves the activation of this compound, coupling with an amino acid ester, and subsequent work-up to isolate the product.
Application Notes and Protocols: The Role of Boc-L-Leu-OH in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH) is a pivotal amino acid derivative extensively utilized in the synthesis of a wide array of bioactive compounds, particularly in the realm of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the α-amino group of leucine (B10760876), enabling precise and controlled peptide chain elongation. This crucial building block is integral to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies. Its incorporation into peptide sequences is often critical for the biological activity of the final compound, influencing factors such as protein-protein interactions, membrane association, and overall molecular conformation. These application notes provide detailed protocols for the use of this compound in the synthesis of bioactive peptides and illustrate its application in the construction of complex natural products.
I. General Protocols for Peptide Synthesis using this compound
A. Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a cornerstone technique for the assembly of peptide chains on a solid support. The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a Merrifield resin.
Experimental Protocol: Manual Boc-SPPS
-
Resin Preparation:
-
Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 10 mL/g of resin).
-
-
Attachment of the First Amino Acid (if applicable, not this compound):
-
The first Boc-protected amino acid is typically attached to the resin via its cesium salt to prevent racemization.
-
-
Deprotection of the N-terminal Boc Group:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[1]
-
A short pre-wash of 5 minutes with the TFA/DCM solution can be performed.[1]
-
Wash the resin with DCM (3x) and isopropanol (B130326) (1x) to remove residual TFA.
-
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test such as the Kaiser test (a positive test indicates free amines and incomplete coupling). If the test is positive, a second coupling may be necessary.[2]
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.
-
-
Cleavage from Resin and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
-
A scavenger cocktail (e.g., p-cresol, thioanisole) is added to trap reactive cations generated during cleavage.[2]
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.
-
-
Purification and Analysis:
-
The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
-
Quantitative Data for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used.[1][2] |
| Coupling Efficiency per Step | >99% | Monitored by qualitative tests like the Kaiser test.[2] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[2] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is generally required.[2] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[2] |
Workflow for Boc-SPPS
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
B. Solution-Phase Peptide Synthesis
Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.
Experimental Protocol: Dipeptide Synthesis in Solution
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool to 0 °C.[3]
-
-
Preparation of the C-terminal Amino Acid Ester:
-
In a separate flask, suspend the hydrochloride salt of the C-terminal amino acid methyl ester (e.g., H-Gly-OMe.HCl, 1 equivalent) in anhydrous DCM and neutralize with triethylamine (B128534) (TEA) (1 equivalent).[3]
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[3]
-
-
Work-up and Purification of the Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
-
Deprotection of the Boc Group:
Quantitative Data for Solution-Phase Synthesis of a Dipeptide
| Parameter | Typical Value |
| Coupling Yield | 80 - 95% |
| Deprotection Yield | >95% |
| Overall Purified Yield | 70 - 85% |
II. Synthesis of Bioactive Compounds
A. Kahalalide F
Kahalalide F is a marine-derived cyclic depsipeptide with significant antitumor activity that is currently in clinical trials.[5][6] Its complex structure, featuring an ester bond and a didehydroamino acid, presents considerable synthetic challenges. This compound is a key component of the peptide backbone. The synthesis of Kahalalide F has been achieved through solid-phase strategies.[5][7]
Synthetic Strategy Overview:
The solid-phase synthesis of Kahalalide F involves a multi-step process that utilizes a quasiorthogonal protecting group strategy.[5] Boc-protected amino acids, including this compound, are sequentially coupled to a solid support. The formation of the didehydroamino acid residue is performed on the solid phase, and the final cyclization is carried out in solution after cleavage from the resin.[5]
| Bioactive Compound | Synthetic Method | Role of this compound | Reported Activity |
| Kahalalide F | Solid-Phase Peptide Synthesis | Key building block of the peptide backbone | Antitumor[5] |
B. Cryptophycins
Cryptophycins are potent microtubule-destabilizing agents with significant cytotoxic activity against a broad range of cancer cell lines. The synthesis of cryptophycin (B1240208) analogues often involves the use of Boc-protected amino acids in the construction of the depsipeptide macrocycle. For instance, in the synthesis of cryptophycin unit B analogues, N-Boc-protected D-phenylalanine serves as a key starting material.[8] While not a direct use of this compound, the principles of Boc-chemistry are central to the synthesis. The overall synthesis is a convergent approach where different fragments are synthesized separately and then coupled together.[9]
| Bioactive Compound | Synthetic Method | Role of Boc-Protected Amino Acids | Reported Activity |
| Cryptophycin Analogues | Convergent Synthesis (Solution & Solid-Phase) | Building blocks for depsipeptide fragments | Cytotoxic, Antimitotic[9] |
III. Signaling Pathways
The incorporation of leucine, and by extension this compound in synthesis, can be critical for the bioactivity of the resulting peptide. Leucine residues play a significant role in various biological processes, including the activation of signaling pathways that regulate cell growth, proliferation, and metabolism.
mTOR Signaling Pathway
Leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[10] This pathway is a central regulator of cell growth and proliferation. The activation of mTORC1 by leucine promotes protein synthesis and other anabolic processes.[10][11] The diagram below illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of leucine.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure determination of kahalalide F (1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-L-Leu-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides is a cornerstone of modern drug discovery, biotechnology, and biomedical research. The precise assembly of amino acids into a defined sequence requires a robust and reliable chemical strategy. The tert-butyloxycarbonyl (Boc) protection strategy remains a fundamental and widely used method in Solid-Phase Peptide Synthesis (SPPS). Boc-L-Leucine (Boc-L-Leu-OH), a derivative of the essential amino acid Leucine (B10760876), is a critical building block in this process. Its bulky, hydrophobic isobutyl side chain can influence peptide structure and interaction, but can also present challenges during synthesis such as steric hindrance and aggregation.
These application notes provide detailed protocols and data for the efficient incorporation of this compound into peptide chains using Boc-SPPS. We address common challenges, compare coupling efficiencies, and provide a step-by-step guide from resin preparation to cleavage. Additionally, we use the synthesis of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) as a practical example to illustrate the application and biological relevance of incorporating leucine residues.
Application Highlight: Leu-Enkephalin
Leu-enkephalin is an endogenous pentapeptide neurotransmitter that modulates pain and is involved in various physiological processes.[1] It acts as an agonist at both the µ- and δ-opioid receptors, with a greater preference for the latter.[1][2] The successful synthesis of Leu-enkephalin and its analogs is crucial for neurobiological research and the development of novel analgesics. The C-terminal leucine residue is essential for its biological activity.
Signaling Pathway of Leu-Enkephalin
Leu-enkephalin initiates its biological effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. The receptor activation can also lead to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.[2]
Caption: Signaling pathway of Leu-enkephalin via opioid receptors.
Experimental Protocols
The following section details the materials and methods for incorporating this compound using Boc-SPPS.
General Boc-SPPS Workflow
The Boc-SPPS cycle is an iterative process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid. Each step is followed by extensive washing to remove excess reagents and byproducts.[3]
Caption: General experimental workflow for one cycle of Boc-SPPS.
Detailed Protocol for a Single this compound Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin (post-deprotection and neutralization)
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization Solution: 10% DIPEA in DMF (v/v)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DMF for at least 30 minutes before starting the synthesis cycle.
-
-
Boc Deprotection:
-
Drain the solvent from the swelled resin.
-
Add the deprotection solution (50% TFA in DCM, ~10 mL/g resin) and agitate for 2-5 minutes (pre-wash).[4]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[4][5]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (3x).[4][6]
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DMF) to the resin and agitate for 5 minutes.[6]
-
Drain the solution. Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
This compound Coupling:
-
In a separate vial, pre-activate the amino acid:
-
Drain the wash solvent from the resin and immediately add the activated this compound solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times may be necessary.[6]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.[6]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating complete coupling.[5] If the test is positive (blue beads), a second coupling (recouple) step is recommended before proceeding to the next cycle.
-
Quantitative Data
Achieving high coupling efficiency is critical for the overall yield and purity of the final peptide.[7] The choice of coupling reagent is especially important when incorporating bulky residues like leucine. While specific yields for this compound vary widely based on sequence and conditions, comparative data provides valuable guidance.
Table 1: Comparison of Coupling Reagent Efficiency for Enkephalin Analogs
The synthesis of H-Tyr-X-X-Phe-Leu-NH₂ (where X is a sterically hindered residue) shows significant differences in product composition based on the coupling reagent used. Oxyma Pure/DIPCDI activation consistently yields better results than HOBt/DIPCDI.[8]
| Coupling Reagent | Target Peptide (%) | Deletion Peptide (%) | Other Impurities (%) |
| HOBt/DIPCDI | ~75% | ~20% | ~5% |
| Oxyma Pure/DIPCDI | ~90% | ~7% | ~3% |
| HOAt/DIPCDI | ~92% | ~5% | ~3% |
Data is synthesized from comparative studies on sterically hindered enkephalin analogs and represents typical outcomes.[8]
Table 2: Recommended Coupling Reagents for Hindered Amino Acids
For challenging couplings involving sterically hindered residues like this compound, more potent activating reagents are recommended.[5][9]
| Coupling Reagent | Relative Efficiency | Recommended Use |
| HBTU/HOBt/DIPEA | Standard | Effective for most standard couplings. |
| PyBOP/HOBt/DIPEA | High | Good alternative for hindered couplings. |
| HATU/HOAt/DIPEA | Very High | Highly recommended for difficult or hindered couplings. [5][9] |
Troubleshooting Guide
Low yields or purity during the incorporation of this compound are often traced back to a few common issues.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric Hindrance: The bulky isobutyl side chain of leucine can physically block the coupling site.[5] | • Use a more powerful coupling reagent like HATU.[5]• Increase the equivalents of amino acid and coupling reagents (e.g., 4 eq.).• Extend the coupling time to 2-4 hours or perform a double coupling.[5] |
| Peptide Aggregation: Hydrophobic sequences containing leucine can aggregate on the resin, masking the N-terminal amine.[5] | • Use solvents known to disrupt aggregation, such as NMP, or add chaotropic salts.• Perform the coupling at an elevated temperature (check for racemization risk). | |
| Low Overall Yield | Incomplete Boc Deprotection: Insufficient TFA concentration or time may not fully remove the Boc group, halting chain elongation.[5] | • Ensure the use of 50% TFA in DCM.• Increase deprotection time to 30 minutes and include a short pre-wash step.[4]• Monitor deprotection with a chloranil (B122849) test if necessary. |
| Side Product Formation | Racemization: Over-activation or prolonged exposure to base can cause epimerization, especially with strong activating agents. | • Minimize the pre-activation time before adding the solution to the resin.• Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is a concern.[10] |
| t-Butylation of Trp/Met: During TFA deprotection, the released tert-butyl cation can modify sensitive side chains.[3] | • Add scavengers like 0.5% dithioethane (DTE) to the TFA deprotection solution to capture the cations.[3][4] |
Conclusion
This compound is an essential reagent for the synthesis of a vast array of biologically active peptides. While its incorporation can be challenging due to steric hindrance, optimized protocols can lead to high yields and purity. The key to success lies in the strategic selection of highly efficient coupling reagents like HATU, ensuring complete Boc deprotection with appropriate scavengers, and careful monitoring of reaction completion. The detailed protocols and troubleshooting guide provided here offer a robust framework for researchers to successfully incorporate this compound into complex peptide targets, advancing research in pharmacology, biochemistry, and materials science.
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Monitoring Boc-L-Leu-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH). The following techniques are covered: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). These methods are essential for ensuring reaction completion, determining purity, and identifying potential byproducts in peptide synthesis and other applications utilizing this compound.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of this compound reactions by separating and quantifying the components of a reaction mixture.[][] It is particularly useful for assessing the purity of the final product.[4]
Application Note:
Reverse-phase HPLC is the most common method for analyzing this compound and its reaction products. A C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[5] The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector at a wavelength of 210 nm, where the peptide bond and the carbonyl group of the Boc protecting group absorb.[4]
Experimental Protocol: Monitoring a Peptide Coupling Reaction
This protocol describes the monitoring of a coupling reaction between this compound and another amino acid ester (e.g., H-Ala-OMe).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture samples (quenched at different time points)
-
Standards of this compound, H-Ala-OMe, and the expected dipeptide product (Boc-L-Leu-Ala-OMe)
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 50% acetonitrile/water) to stop the reaction.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the absorbance at 210 nm.
-
-
Data Analysis: Identify the peaks corresponding to this compound, the amino acid ester, and the product by comparing their retention times with the standards. Integrate the peak areas to determine the relative concentrations of each component over time.
Data Presentation:
Table 1: HPLC Monitoring of this compound Coupling Reaction
| Time (min) | This compound Peak Area (%) | H-Ala-OMe Peak Area (%) | Boc-L-Leu-Ala-OMe Peak Area (%) |
| 0 | 48.5 | 51.2 | 0.3 |
| 15 | 35.2 | 38.1 | 26.7 |
| 30 | 21.8 | 24.5 | 53.7 |
| 60 | 5.3 | 7.9 | 86.8 |
| 120 | < 1 | 1.5 | 98.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for real-time, non-invasive monitoring of reactions.[6] Both ¹H and ¹³C NMR can provide detailed structural information about the reactants, intermediates, and products.[7]
Application Note:
For monitoring this compound reactions, ¹H NMR is particularly useful for observing the disappearance of starting material signals and the appearance of product signals.[8] Key signals to monitor include the protons of the Boc group, the α-proton of the leucine (B10760876) residue, and any unique protons in the coupling partner. ¹³C NMR can be used to monitor the chemical shifts of the carbonyl carbons in the Boc group and the carboxylic acid, which are sensitive to their chemical environment.[7]
Experimental Protocol: Real-time ¹H NMR Monitoring
This protocol outlines the in-situ monitoring of a reaction in an NMR tube.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) compatible with the reaction
-
This compound
-
Coupling partner and reagents
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high-boiling point, unreactive solvent)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve this compound and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction.
-
Reaction Initiation: Add the coupling partner and any activating reagents to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 10 minutes) until the reaction is complete.[6]
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations over time.
Data Presentation:
Table 2: ¹H NMR Reaction Monitoring Data
| Time (min) | This compound Integral (relative to internal standard) | Product Integral (relative to internal standard) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.78 | 0.22 | 22 |
| 30 | 0.45 | 0.55 | 55 |
| 60 | 0.12 | 0.88 | 88 |
| 120 | < 0.01 | > 0.99 | > 99 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of reactants, products, and any intermediates or byproducts.[] It is particularly useful for identifying the characteristic fragmentation of the Boc group.
Application Note:
In the analysis of Boc-protected peptides, a key diagnostic feature in the mass spectrum is the neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) from the precursor ion upon in-source fragmentation or collision-induced dissociation (CID).[5] This fragmentation pattern can be used to confirm the presence of the Boc group. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a powerful tool for reaction monitoring.[5]
Experimental Protocol: LC-MS Analysis
Instrumentation and Reagents:
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reaction mixture samples
Procedure:
-
Sample Preparation: Dilute the reaction aliquots in the initial mobile phase composition to a concentration of approximately 1-10 µg/mL.[5]
-
LC-MS Analysis:
-
Use a gradient similar to the HPLC protocol (e.g., 5% to 95% Mobile Phase B over 15-30 minutes).[5]
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
Monitor for the expected molecular ions of the starting materials and products.
-
-
Data Analysis: Extract the ion chromatograms for the m/z values of the reactants and products to monitor their relative abundance over time. Analyze the mass spectra of the product peaks to confirm their identity and observe the characteristic neutral losses of the Boc group.
Data Presentation:
Table 3: Key m/z Values for MS Analysis
| Compound | Expected [M+H]⁺ | Key Fragments |
| This compound | 232.15 | 176.10 ([M+H - C₄H₈]⁺), 158.09 ([M+H - C₄H₉OH]⁺) |
| Boc-L-Leu-Ala-OMe | 317.22 | 261.17 ([M+H - C₄H₈]⁺), 243.16 ([M+H - C₄H₉OH]⁺) |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction.[10] It is excellent for quickly determining the presence of starting materials and products.
Application Note:
For this compound reactions, silica (B1680970) gel plates are typically used. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating the less polar Boc-protected compounds from more polar starting materials or byproducts.[4] Visualization can be achieved using a ninhydrin (B49086) stain, which reacts with free primary and secondary amines to produce a colored spot.[4] this compound itself will not stain with ninhydrin, but its deprotected product or an amino acid coupling partner will.
Experimental Protocol: TLC Monitoring
Instrumentation and Reagents:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate[4]
-
Ninhydrin stain solution
-
Heat gun or hot plate
-
Capillary tubes for spotting
Procedure:
-
Spotting: On a TLC plate, spot the starting materials (this compound and the coupling partner) and a co-spot (both starting materials in the same spot).[10] As the reaction proceeds, spot aliquots of the reaction mixture at different time points.
-
Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light if the compounds are UV active.
-
Dip the plate in ninhydrin stain and gently heat it with a heat gun.[4] Free amines will appear as colored spots (typically purple or yellow).
-
-
Analysis: Compare the spots of the reaction mixture to the starting material spots. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation:
Table 4: TLC Data for a this compound Coupling Reaction
| Compound | Rf Value (3:1 Hexane:EtOAc) | Ninhydrin Staining |
| This compound | 0.16[4] | Negative |
| H-Ala-OMe | Baseline (polar) | Positive (Purple) |
| Boc-L-Leu-Ala-OMe | ~0.4 | Negative |
Visualizations
Caption: General workflow for monitoring this compound reactions.
Caption: Workflow for HPLC analysis of reaction progress.
Caption: Workflow for TLC monitoring of a reaction.
References
Application Notes and Protocols for the Purification of Peptides Containing Boc-L-leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of synthetic peptides containing N-α-tert-butyloxycarbonyl (Boc)-L-leucine. The protocols outlined below cover the essential steps from post-synthesis work-up to final purity analysis, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC), the industry standard for peptide purification.[1]
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] Its acid-labile nature allows for straightforward deprotection, typically with trifluoroacetic acid (TFA).[3] Peptides incorporating the hydrophobic amino acid L-leucine, protected with a Boc group, often exhibit distinct chromatographic behavior. The presence of the bulky and hydrophobic Boc group, in addition to the leucine (B10760876) side chain, can increase the peptide's retention on reversed-phase columns, necessitating careful optimization of purification protocols.[4]
Successful purification of these peptides is critical for their use in research, diagnostics, and therapeutic development, as impurities can significantly impact biological activity and safety. Common impurities include truncated or deletion sequences, peptides with incomplete deprotection of side-chain protecting groups, and byproducts formed during synthesis and cleavage.[1][5]
Post-Synthesis Work-Up: Cleavage, Deprotection, and Precipitation
Following synthesis, the peptide must be cleaved from the solid-phase resin, and all acid-labile protecting groups, including the N-terminal Boc group and any side-chain protecting groups, must be removed.[5]
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).[6] This must be performed in a well-ventilated fume hood.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[5][6]
-
Washing and Drying: A white precipitate of the crude peptide should form.[5] Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two to three more times to remove organic scavengers and byproducts.[5] Dry the peptide pellet under a vacuum.[5]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for purifying synthetic peptides.[1][9] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[1]
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the dried crude peptide in a minimal volume of a suitable solvent. Buffer A (0.1% TFA in water) is a good starting point.[5] If solubility is an issue, small amounts of Buffer B (0.1% TFA in acetonitrile) or other organic solvents like DMSO can be added.[5] Filter the dissolved sample through a 0.45 µm syringe filter before injection.[5]
-
Chromatography Conditions:
-
Column: A C18 reversed-phase column is standard.[1][10] The dimensions will depend on the amount of peptide to be purified (see Table 1).
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5][10]
-
Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is typically used. A scouting gradient of 5% to 95% Buffer B over 40 minutes can be a starting point for method development.[5]
-
Flow Rate: The flow rate is dependent on the column dimensions (see Table 1).
-
Detection: Monitor the elution of the peptide at 210-220 nm, where the peptide bond absorbs.[1][11] Monitoring at 280 nm is also useful if the peptide contains aromatic residues like tryptophan or tyrosine.[5]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.[5]
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.[5] Pool the pure fractions.
-
Lyophilization: Freeze-dry (lyophilize) the pooled fractions to obtain the final purified peptide as a stable, fluffy powder.[1][5]
Data Presentation: Typical RP-HPLC Parameters
| Column Type | Column Dimensions (ID) | Flow Rate | Sample Load | Application |
| Analytical | 4.6 mm | 1.0 mL/min | < 1 mg | Purity analysis, fraction screening |
| Semi-preparative | 10 mm | 4-5 mL/min | 5 - 50 mg | Small-scale purification |
| Preparative | 20-50 mm | 15-100 mL/min | 100 mg - grams | Large-scale purification |
Table 1: General guidelines for selecting RP-HPLC columns and operating parameters based on the scale of purification.[5]
Quality Control and Purity Assessment
Following purification, it is essential to rigorously assess the purity and identity of the final peptide product. Several analytical techniques are employed for this purpose.
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the purity of the final peptide product.[11] The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the expected theoretical mass.[11] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[9][12]
Amino Acid Analysis (AAA)
Amino acid analysis is performed to determine the amino acid composition of the peptide.[11] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[11] This method confirms the correct amino acid ratios but does not provide sequence information.[11]
Data Presentation: Purity and Identity Confirmation
| Analytical Method | Parameter Measured | Typical Specification |
| Analytical RP-HPLC | Purity | ≥ 95% |
| Mass Spectrometry | Molecular Weight | ± 0.5 Da of theoretical mass |
| Amino Acid Analysis | Amino Acid Ratios | Within 10% of theoretical values |
Table 2: Common analytical methods and typical specifications for quality control of purified peptides.
Visualizing the Workflow
Overall Purification Workflow
Caption: Workflow for the purification of Boc-L-leucine containing peptides.
RP-HPLC Purification Cycle
Caption: The cycle of purification using Reversed-Phase HPLC.
Troubleshooting and Optimization
-
Poor Solubility: If the crude peptide exhibits poor solubility in aqueous buffers, consider dissolving it in a small amount of organic solvent such as acetonitrile, isopropanol, or DMSO before diluting with the initial mobile phase.
-
Broad or Tailing Peaks: This can be indicative of column overloading, secondary interactions with the stationary phase, or peptide aggregation. Reducing the sample load or modifying the mobile phase (e.g., adjusting the TFA concentration or using a different ion-pairing agent) can help.
-
Co-eluting Impurities: If impurities co-elute with the main product, optimizing the gradient is crucial. A shallower gradient around the elution point of the target peptide can improve resolution. Alternatively, a different stationary phase (e.g., C8 or C4) or a different mobile phase system may be necessary.[1]
By following these detailed protocols and considering the potential challenges, researchers can successfully purify peptides containing Boc-L-leucine to a high degree of purity, ensuring reliable and reproducible results in their downstream applications.
References
- 1. bachem.com [bachem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chempep.com [chempep.com]
- 9. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
The Role of Boc-L-Leucine and its Analogs as Chiral Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH) is widely recognized for its fundamental role as a protected amino acid building block in solid-phase peptide synthesis. However, the broader class of N-Boc-protected α-amino acids is gaining significant traction as effective chiral ligands in the field of asymmetric catalysis. These ligands have proven particularly valuable in transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H functionalization, enabling the synthesis of complex chiral molecules with high enantioselectivity.
This document provides detailed application notes and experimental protocols on the use of this compound and its structurally similar analogs, such as Boc-L-isoleucine (Boc-L-Ile-OH), as chiral ligands. The bulky, chiral side chains of these amino acid derivatives play a crucial role in creating a stereochemically defined environment around the metal center, thereby directing the enantioselective formation of products.
The primary application highlighted is the palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids. In this context, the mono-protected amino acid (MPAA) ligand acts as a bifunctional component where both the carboxylate and the N-H of the Boc-carbamate group are believed to be crucial for the catalytic activity and stereochemical control.
Application: Enantioselective C-H Olefination of Diphenylacetic Acids
A key application of N-Boc-protected amino acid ligands is in the palladium(II)-catalyzed enantioselective C-H olefination of α,α-diphenylacetic acids. This reaction serves as a powerful method for constructing chiral molecules featuring a new carbon-carbon double bond with high stereocontrol. While Boc-L-isoleucine has been identified as an optimal ligand for this specific transformation, the principles and procedures are broadly applicable to other bulky N-Boc-amino acids like this compound.
The reaction facilitates the coupling of a diphenylacetic acid substrate with a styrene (B11656) derivative in the presence of a palladium catalyst and the chiral amino acid ligand. The ligand is critical for inducing asymmetry in the C-H activation step, leading to a highly enantioenriched product.
Mechanism of Asymmetric Induction
The prevailing hypothesis suggests that the mono-protected amino acid ligand coordinates to the palladium(II) center in a bidentate fashion through the carboxylate and the amide oxygen of the Boc group. This coordination creates a chiral pocket around the metal. The substrate, diphenylacetic acid, also coordinates to the palladium center. The steric bulk of the amino acid side chain then dictates the facial selectivity of the C-H activation step on the prochiral substrate, leading to the observed enantioselectivity.
Quantitative Data Summary
The following table summarizes the results for the Pd(II)-catalyzed enantioselective C-H olefination of sodium diphenylacetate with various styrenes using Boc-L-Ile-OH as the chiral ligand.[1]
| Entry | Styrene Derivative | Product | Yield (%) | ee (%) |
| 1 | Styrene | 2a | 73 | 97 |
| 2 | 4-Methylstyrene | 2b | 76 | 97 |
| 3 | 4-Methoxystyrene | 2c | 85 | 96 |
| 4 | 4-Chlorostyrene | 2d | 65 | 96 |
| 5 | 3-Methylstyrene | 2e | 71 | 97 |
| 6 | 2-Methylstyrene | 2f | 51 | 96 |
| 7 | Ethyl acrylate | 2g | 60 | 95 |
Experimental Protocols
This section provides a detailed protocol for the enantioselective C-H olefination of sodium diphenylacetate with styrene, based on established methodologies.[1]
Materials and Reagents
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Boc-L-isoleucine (Boc-L-Ile-OH)
-
Sodium diphenylacetate
-
Styrene
-
Potassium bicarbonate (KHCO₃)
-
Benzoquinone (BQ)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC system for enantiomeric excess determination
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), Boc-L-Ile-OH (0.04 mmol, 9.2 mg), sodium diphenylacetate (0.2 mmol, 46.8 mg), KHCO₃ (0.4 mmol, 40 mg), and benzoquinone (0.2 mmol, 21.6 mg).
-
Seal the tube, and evacuate and backfill with nitrogen gas three times.
-
Add tert-amyl alcohol (1.0 mL) and styrene (0.4 mmol, 46 µL) via syringe.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
-
Workup:
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
-
Conclusion
While this compound is a cornerstone of peptide synthesis, its structural analogs have demonstrated significant potential as chiral ligands in asymmetric catalysis. The application of N-Boc-protected amino acids in palladium-catalyzed C-H functionalization opens new avenues for the efficient and enantioselective synthesis of valuable chiral molecules. The protocols and data presented here serve as a practical guide for researchers and professionals in drug development and chemical synthesis to explore the utility of this versatile class of ligands. Further optimization of reaction conditions and exploration of different N-Boc-amino acid ligands may lead to even greater efficiency and selectivity in a wider range of catalytic transformations.
References
Enzymatic Synthesis of Peptides with Boc-L-Leu-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of peptides utilizing N-α-tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH) as the acyl donor. Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods, minimizing the need for extensive side-chain protection and reducing the risk of racemization. This guide focuses on the application of three common proteases—thermolysin, papain, and α-chymotrypsin—for the synthesis of dipeptides containing a Boc-L-leucine residue.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its facile removal with mild acids.[1] Leucine, a hydrophobic amino acid, is a frequent component of bioactive peptides. The enzymatic coupling of this compound to a nucleophilic amine component (an amino acid ester or amide) presents an efficient and stereospecific method for forming peptide bonds. Proteases such as thermolysin, papain, and α-chymotrypsin, which naturally hydrolyze peptide bonds, can be employed in reverse under controlled conditions to catalyze their formation.[2] The substrate specificity of these enzymes, particularly their preference for hydrophobic residues at the P1 position (the amino acid contributing the carboxyl group), makes this compound an excellent candidate for these reactions.[3]
Key Principles of Enzymatic Peptide Synthesis
Enzymatic peptide synthesis can be approached through two main strategies:
-
Thermodynamic Control (Equilibrium-Controlled Synthesis): This approach involves the direct condensation of a carboxyl component (e.g., this compound) and an amine component. The reaction equilibrium is shifted towards synthesis by altering reaction conditions, such as using a high concentration of substrates, removing the product from the reaction medium (e.g., through precipitation), or using organic co-solvents to decrease the water activity.
-
Kinetic Control: In this strategy, an activated ester of the carboxyl component is used as the substrate. The enzyme catalyzes the aminolysis of the ester by the amine component, forming a peptide bond. This process is generally faster than the thermodynamic approach and is less susceptible to enzymatic hydrolysis of the newly formed peptide.
The protocols described herein primarily focus on the thermodynamically controlled synthesis, which is a common and straightforward method for enzymatic peptide bond formation.
Data Presentation: A Comparative Overview of Enzymatic Systems
The following table summarizes typical reaction conditions and reported yields for the synthesis of dipeptides using proteases with N-protected hydrophobic amino acids as acyl donors. This data is compiled from various studies and serves as a comparative guide for selecting an appropriate enzymatic system.
| Enzyme | Acyl Donor | Amine Component | Enzyme Concentration | Substrate Concentration | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thermolysin | Z-L-Phe-OH | L-Leu-NH₂ | 10 µM | 0.05 M (each) | 7.0 | 37 | 5 | ~80 | [4] |
| Papain | Z-L-Leu-OH | 1,3-Phenylenediamine | Not specified | Not specified | 7.0-9.0 | Not specified | Not specified | 19-47 | [5] |
| α-Chymotrypsin | Boc-L-Tyr-OEt | Gly-NH₂ | 0.2 mM | 10 mM (acyl donor), 500 mM (amine) | 7.0 | 25 | Not specified | >95 | Not specified |
| α-Chymotrypsin | Ac-L-Phe-OMe | L-Ala-NH₂ | Not specified | Fixed acyl donor, varying amine | Not specified | Not specified | Not specified | Kinetic analysis | [6] |
Note: Z (benzyloxycarbonyl) is a protecting group similar to Boc. The data for Z-protected amino acids is presented as a close analogue for Boc-protected amino acids due to limited direct data for this compound under these specific enzymatic conditions.
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of a model dipeptide, Boc-L-Leucyl-L-Alaninamide (Boc-Leu-Ala-NH₂), using thermolysin, papain, and α-chymotrypsin.
General Workflow for Enzymatic Peptide Synthesis
The general workflow for the enzymatic synthesis of peptides with this compound is depicted in the following diagram.
Caption: General workflow for the enzymatic synthesis of a dipeptide using this compound.
Protocol 1: Thermolysin-Catalyzed Synthesis of Boc-Leu-Ala-NH₂
Thermolysin is a metalloprotease that shows a strong preference for hydrophobic amino acids at the P1' position of the scissile bond.[3] This protocol is adapted from a similar synthesis of a dipeptide with a Z-protected phenylalanine.[4]
Materials:
-
This compound
-
L-Alaninamide hydrochloride (L-Ala-NH₂·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
1 M NaOH
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate (B86663)
-
HPLC system for reaction monitoring and purity analysis
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of the Amine Component: Dissolve L-Ala-NH₂·HCl in a minimal amount of water and adjust the pH to approximately 8.0 with 1 M NaOH to obtain the free base. Extract the free base into a suitable organic solvent like ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to obtain L-Ala-NH₂.
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (e.g., 0.05 M) and L-Ala-NH₂ (e.g., 0.05 M) in 0.1 M Tris-HCl buffer (pH 7.0).
-
Equilibrate the solution to 37°C.
-
Add thermolysin to a final concentration of 10 µM to initiate the reaction.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. The formation of the dipeptide product will be observed as a new peak with a different retention time from the starting materials.
-
-
Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion (typically after 5-24 hours), stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heating the mixture to inactivate the enzyme.
-
If the product precipitates, it can be collected by filtration or centrifugation.
-
If the product is soluble, it can be extracted with an organic solvent such as ethyl acetate.
-
-
Purification and Analysis:
-
Wash the organic extract with saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Papain-Catalyzed Synthesis of Boc-Leu-Ala-NH₂
Papain is a cysteine protease with broad substrate specificity, making it a versatile tool for peptide synthesis.[5]
Materials:
-
This compound
-
L-Alaninamide (L-Ala-NH₂)
-
Papain (from Carica papaya)
-
Phosphate (B84403) buffer (0.2 M, pH 8.0)
-
Cysteine-HCl (for papain activation)
-
EDTA
-
Organic co-solvent (e.g., 1,4-butanediol)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Papain Activation: Prepare an activation solution containing 0.2 M phosphate buffer (pH 8.0), 5 mM cysteine-HCl, and 2 mM EDTA. Incubate the papain in this solution for 30 minutes at room temperature before use.
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound and L-Ala-NH₂ in the activation buffer. The presence of an organic co-solvent (e.g., up to 50% v/v 1,4-butanediol) can help to shift the equilibrium towards synthesis.
-
Add the activated papain solution to the reaction mixture. The final enzyme concentration will need to be optimized, but a starting point is typically in the range of 1-10 mg/mL.
-
-
Reaction Monitoring:
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle stirring.
-
Monitor the reaction progress using HPLC as described in Protocol 1.
-
-
Product Isolation and Purification:
-
Follow the same procedures for product isolation, purification, and analysis as outlined in Protocol 1. Due to the potential for product precipitation, be prepared to collect the product by filtration.
-
Protocol 3: α-Chymotrypsin-Catalyzed Synthesis of Boc-Leu-Ala-NH₂
α-Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to aromatic or large hydrophobic amino acids, making it suitable for reactions involving leucine.[7]
Materials:
-
This compound (or an activated ester such as Boc-L-Leu-OEt for kinetic control)
-
L-Alaninamide (L-Ala-NH₂)
-
α-Chymotrypsin (from bovine pancreas)
-
Bicarbonate buffer (0.2 M, pH 8.5)
-
Organic co-solvent (e.g., acetonitrile (B52724) or dimethylformamide)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup (Thermodynamic Control):
-
Dissolve this compound and a molar excess of L-Ala-NH₂ (e.g., 5-10 fold excess) in 0.2 M bicarbonate buffer (pH 8.5). The use of a water-miscible organic co-solvent (10-30% v/v) can improve substrate solubility and reaction yield.
-
Add α-chymotrypsin to the reaction mixture (a typical starting concentration is 0.1-1 mg/mL).
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature (around 25°C) with gentle agitation.
-
Monitor the formation of Boc-Leu-Ala-NH₂ by HPLC.
-
-
Product Isolation and Purification:
-
Follow the procedures described in Protocol 1 for product workup, purification, and characterization.
-
Logical Relationship: Thermodynamic vs. Kinetic Control in Enzymatic Peptide Synthesis
The choice between thermodynamic and kinetic control is a key decision in designing an enzymatic peptide synthesis strategy. The following diagram illustrates the relationship between these two approaches.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chymotrypsin-catalyzed peptide synthesis. Kinetic analysis of the kinetically controlled peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-L-Leu-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH) is a pivotal protected amino acid in the field of medicinal chemistry. Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amino function allows for the controlled and sequential formation of peptide bonds, a cornerstone of modern drug discovery and development.[1][2] This application note provides a comprehensive overview of the uses of this compound in the synthesis of therapeutic agents, detailed experimental protocols for its incorporation into peptide chains, and insights into the biological pathways modulated by the resulting molecules.
Applications in Medicinal Chemistry
This compound serves as a fundamental building block in the synthesis of a diverse range of bioactive molecules, from complex natural products to peptide-based therapeutics and kinase inhibitors.
Synthesis of Peptide-Based Therapeutics
The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] The Boc protecting group effectively shields the amino group of leucine (B10760876), preventing unwanted side reactions during the coupling of amino acids to a growing peptide chain.[1] This allows for the precise construction of peptides with defined sequences.
Anticancer Agents:
-
Curcumin (B1669340) Conjugates: this compound has been used in the synthesis of amino acid conjugates of curcumin, a natural compound with potent anticancer properties but poor bioavailability. Conjugation with amino acids can enhance solubility and cellular uptake. A mono-carbonyl curcumin-leucine conjugate (H1) has demonstrated significantly improved anti-proliferative activity against hepatocellular carcinoma cells (HepG2) compared to curcumin alone.[4]
-
Peptide-Based Drug Delivery: Leucine-containing peptides can be utilized to improve the pharmacokinetic properties of drugs, acting as prodrugs to enhance bioavailability and serum half-life.[1][2]
Synthesis of Complex Natural Products and Cytotoxins
This compound is a key starting material in the enantioselective total synthesis of complex natural products with therapeutic potential.
-
PM-94128: This potent cytotoxin of microbial origin was synthesized in a concise nine-step sequence with a 14% overall yield starting from this compound.[1][5] PM-94128 exhibits significant antitumor activity.[6]
Development of Enzyme Inhibitors
Leucine residues are often found in the binding sites of enzymes, making this compound a valuable building block for the synthesis of enzyme inhibitors.
-
Kinase Inhibitors: this compound has been incorporated into the synthesis of wortmannin (B1684655) derivatives that act as PI3K kinase inhibitors.[7] Additionally, tert-leucine, a close analog, has been used as a flexible linker in the development of potent Bcr-Abl kinase inhibitors for chronic myeloid leukemia (CML).[8]
Quantitative Data
| Compound/Process | Starting Material | Key Application/Activity | Quantitative Data (Yield/Activity) | Reference |
| PM-94128 (Total Synthesis) | This compound | Potent Cytotoxin, Antitumor Agent | 14% Overall Yield | [1][5] |
| Mono-carbonyl Curcumin-Leucine Conjugate (H1) | This compound | Anti-proliferative against Hepatocellular Carcinoma (HepG2) | IC₅₀ (H1): 8.66 µM IC₅₀ (Curcumin): 36.19 µM | [4] |
| Wortmannin-Leucine Derivative (Propargyl amide intermediate) | This compound | PI3K Kinase Inhibitor Synthesis | 90% Yield for the coupling step | [7] |
| Dipeptide Synthesis (Boc-Ala-Phe-OBn) | Boc-L-alanine | General Peptide Coupling in Propylene Carbonate (Green Chemistry) | 86% Yield | [9] |
Signaling Pathway Modulation
Leucine, and by extension peptides containing leucine, can play a significant role in modulating key cellular signaling pathways. One of the most well-documented is the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.
L-leucine acts as a critical signaling molecule that activates the mTORC1 pathway.[10][11] This activation is mediated by the leucyl-tRNA synthetase (LRS), which functions as a leucine sensor.[12] Upon leucine binding, a signaling cascade is initiated that leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth.[11] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer.[13] Therefore, peptidomimetics and other molecules synthesized using this compound can be designed to either activate or inhibit this pathway for therapeutic benefit.
Caption: Simplified overview of the L-Leucine-mediated mTORC1 signaling pathway.
Experimental Protocols
Protocol 1: Dipeptide Synthesis in Solution Phase - Synthesis of Boc-L-Leu-L-Phe-OMe
This protocol describes the coupling of this compound with L-Phenylalanine methyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
This compound monohydrate
-
L-Phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) monohydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Magnetic stirrer and stir bars
-
Ice bath
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound monohydrate (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), HOBt monohydrate (1.1 eq), and DIPEA (2.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the DCC solution dropwise to the cooled amino acid solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Rinse the precipitate with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude dipeptide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from a peptide-resin in solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).
-
Shake the mixture for 5 minutes at room temperature (this is a pre-wash step).
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM to the resin.
-
Shake the mixture for 20-30 minutes at room temperature to ensure complete deprotection.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
To neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine, wash the resin with a solution of 5-10% DIPEA in DCM (3 times for 2 minutes each).
-
Wash the resin again with DCM (3-5 times) to remove excess DIPEA.
-
The resin is now ready for the next coupling step.
Experimental Workflows
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates a typical cycle for the addition of a single Boc-protected amino acid, such as this compound, in solid-phase peptide synthesis.
Caption: A typical workflow for one cycle of Boc-SPPS.
Conclusion
This compound is an indispensable reagent in medicinal chemistry, enabling the synthesis of a wide array of molecules with significant therapeutic potential. Its utility in constructing peptides, complex natural products, and enzyme inhibitors highlights its versatility. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of the coupling and deprotection methodologies, as well as the biological implications of incorporating leucine into bioactive scaffolds, is crucial for the successful development of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis and antitumor evaluation of amino acid conjugates of monocarbonyl curcumin in hepatocellular carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis of PM-94128 and Y-05460M-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PM-94128, a new isocoumarin antitumor agent produced by a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Curcumin Derivatives with Water-Soluble Groups as Potential Antitumor Agents: An in Vitro Investigation Using Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Hindered Amino Acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of sterically hindered amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may face during your experiments, providing potential causes and actionable solutions.
Q1: My Boc deprotection reaction is incomplete, even after extended reaction times. What could be the cause?
A1: Incomplete Boc deprotection of hindered amino acids is a common challenge. Several factors can contribute to this issue:
-
Increased Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr, or N-methylated amino acids) can physically block the acidic reagent from accessing the Boc-protected amine, thereby slowing down the cleavage reaction.[1][2]
-
Insufficient Acid Strength or Concentration: Standard deprotection conditions may not be potent enough for hindered substrates. The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly reduce the reaction rate.[1]
-
Inadequate Reaction Time or Temperature: While many deprotections proceed at room temperature, hindered amino acids may require longer reaction times or gentle heating to achieve complete conversion.[3][4]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell sufficiently in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to reach all the peptide chains.[1] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity peptides.[1][5]
-
Solvent Issues: The chosen solvent must fully solvate both the substrate and the acid for an efficient reaction. DCM is a commonly used solvent for TFA-mediated deprotection.[3]
Troubleshooting Workflow for Incomplete Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. What are these side products and how can I prevent them?
A2: The formation of side products is often due to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[4][6] This carbocation can alkylate nucleophilic residues in your peptide or molecule.
Commonly Affected Amino Acid Residues:
-
Tryptophan (Trp): The highly nucleophilic indole (B1671886) ring is prone to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[4]
Solution: The Use of Scavengers
Scavengers are reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[4]
| Amino Acid Residue | Recommended Scavengers | Purpose |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | Prevent tert-butylation of the indole ring.[4][6] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Prevent S-alkylation.[1][4] |
| Cysteine (Cys) & Tyrosine (Tyr) | Anisole, Thioanisole | Prevent alkylation of the thiol and phenolic groups respectively.[4][7] |
| General Use | Water | Can also act as a scavenger for the tert-butyl cation.[6] |
Logical Diagram for Diagnosing Side Reactions
Caption: Diagnostic flowchart for identifying and addressing side reactions.
Q3: How can I monitor the progress of the Boc deprotection reaction effectively?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and ensure complete conversion without unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine). The more polar free amine will typically have a lower Rf value.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products being formed.[3][8]
Experimental Protocols
Below are detailed methodologies for key experiments related to Boc deprotection.
Protocol 1: Standard Boc Deprotection in Solution (TFA/DCM)
This protocol is a general starting point for the deprotection of Boc-protected amino acids in solution.
-
Dissolution: Dissolve the Boc-protected amino acid in Dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail. A common starting cocktail is 50% Trifluoroacetic Acid (TFA) in DCM. For sensitive amino acids, include appropriate scavengers (e.g., 2.5% Triisopropylsilane (TIS)).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis at regular intervals (e.g., 30, 60, 90, 120 minutes).[1][3]
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.
-
To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[1][3]
-
The resulting TFA salt can often be used directly in the next step. For the free amine, dissolve the residue in a suitable solvent, wash with a mild base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.[1][3]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane (B91453)
This protocol offers an alternative to TFA, which can sometimes be cleaner for certain substrates.[9][10]
-
Dissolution: Dissolve the Boc-protected amino acid in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[11]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up:
Protocol 3: Monitoring Reaction Progress via HPLC
This method provides quantitative data on the reaction kinetics.
-
Calibration: Prepare standard solutions of your starting material and expected product at known concentrations to generate a calibration curve.
-
Sampling: At various time points during the deprotection reaction, carefully withdraw a small, precise aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase that contains a neutralizing agent.
-
Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Quantification: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion over time.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions for Boc deprotection. Note that optimal conditions are substrate-dependent and may require empirical optimization.
Table 1: Common Acidic Reagents and Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-55%[3][5] | Dichloromethane (DCM) | 30 min - 2 h[1][5] | 0°C to RT | Most common method. Scavengers are highly recommended. |
| Hydrogen Chloride (HCl) | 4M[3][11] | 1,4-Dioxane | 30 min - 2 h[11] | Room Temperature | Good alternative to TFA; may result in a cleaner reaction.[9] |
| TFA (High Temperature) | 2 equivalents[12] | Ionic Liquid | 7 - 10 min[12] | 100 - 130°C[12] | Rapid deprotection method, requires thermally stable substrates. |
Table 2: Recommended Scavenger Cocktails for Final Cleavage in SPPS
| Peptide Contains | Cocktail Composition (v/v/v) | Reference |
| General Purpose | 95% TFA / 2.5% TIS / 2.5% H₂O | [6] |
| Methionine (Met) | 94% TFA / 2.5% EDT / 2.5% Thioanisole / 1% TIS | Customary |
| Cysteine (Cys) | 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS | Customary |
| Arginine (Arg) | 92.5% TFA / 5% Thioanisole / 2.5% EDT | Customary |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Boc-L-Leu-OH Coupling
Welcome to the Technical Support Center for Boc-L-Leu-OH coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the incorporation of Boc-L-Leucine into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during this compound coupling?
A1: The most common side reactions during the coupling of this compound are:
-
Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon is a significant risk, particularly with prolonged activation times or strong bases. Urethane protecting groups like Boc are known to reduce the rate of racemization compared to other N-protecting groups.
-
Incomplete Coupling: Due to the steric hindrance of the isobutyl side chain of leucine (B10760876), coupling reactions can be sluggish and incomplete, leading to deletion sequences in the final peptide.
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination. This can be suppressed in Boc-based synthesis by using in situ neutralization protocols.[1]
-
Guanidinylation: If using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group that irreversibly terminates the peptide.[2]
Q2: How can I minimize racemization when coupling this compound?
A2: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are effective at suppressing racemization when used with carbodiimides like DIC.[3] Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred.[4]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step, as elevated temperatures can increase the rate of racemization.
-
Base Selection: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are common choices, with NMM being the weaker of the two.
-
Pre-activation Time: Keep the pre-activation time of the this compound with the coupling reagent to a minimum before adding it to the resin-bound peptide.
Q3: My coupling yield for this compound is low. What are the likely causes and solutions?
A3: Low coupling yield is often attributed to the steric bulk of the leucine side chain, which can hinder the reaction, or to peptide aggregation on the solid support.
-
Steric Hindrance: Utilize more powerful coupling reagents like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[5] A double coupling protocol, where the coupling step is repeated, can also improve the yield.
-
Peptide Aggregation: If the peptide-resin fails to swell properly, aggregation may be occurring. Switching to a solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can help disrupt the hydrogen bonds causing aggregation.[1] Microwave-assisted synthesis can also be beneficial in overcoming aggregation.[1]
Troubleshooting Guides
Problem 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences (peptide lacking leucine) in the final product upon analysis by mass spectrometry.
Troubleshooting Workflow:
Troubleshooting a failed this compound coupling.
Solutions:
-
Optimize Coupling Reagents: If using a standard carbodiimide (B86325) like DIC/HOBt, consider switching to a more potent uronium or phosphonium salt reagent.
-
Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Increase Temperature: For particularly difficult couplings, raising the temperature to 40-50°C can help overcome the activation energy barrier, although this may increase the risk of racemization.
-
Change Solvent: If peptide aggregation is suspected, switch from DMF to NMP or add DMSO to the reaction mixture to improve solvation and disrupt secondary structures.[1]
Problem 2: Detection of Diastereomeric Impurities (Racemization)
Symptoms:
-
Broadening or splitting of peaks in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry data showing a species with the correct mass but different retention time.
-
Chiral amino acid analysis after hydrolysis reveals the presence of D-Leucine.
Preventative Measures:
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine is introduced. For in-situ activation, add the coupling reagent to the mixture of the amino acid and resin-bound peptide.
-
Temperature Control: Perform couplings at 0°C or room temperature. Avoid elevated temperatures unless necessary to overcome severe steric hindrance.
-
Choice of Base: Use the weakest base necessary to facilitate the reaction, such as NMM, or a sterically hindered base like DIPEA.
Data Summary
The choice of coupling reagent significantly impacts both the efficiency of the reaction and the degree of side reactions like racemization. While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes the general characteristics of common coupling reagents.
| Coupling Reagent | Relative Reactivity | Racemization Potential | Notes |
| DIC/HOBt | Good | Low to Moderate | Cost-effective and widely used. HOBt is crucial for suppressing racemization.[4] |
| HBTU | Very Good | Low | A popular and efficient uronium salt. Can cause guanidinylation if used in excess.[2] |
| HATU | Excellent | Very Low | Generally more reactive than HBTU, recommended for sterically hindered couplings.[4][6] Also carries a risk of guanidinylation.[2] |
| PyBOP | Very Good | Low | A phosphonium salt-based reagent that avoids the guanidinylation side reaction.[4] |
| COMU | Excellent | Very Low | An oxyma-based uronium salt with high reactivity and a better safety profile than benzotriazole-based reagents. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is suitable for most standard couplings of this compound.
-
Resin Preparation: Swell the resin (pre-loaded with the C-terminal amino acid) in DMF for 30 minutes. Drain the DMF.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh 50% TFA in DCM solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for completion. A yellow or colorless result indicates a complete reaction, while a blue color indicates the presence of unreacted primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of this compound to a Sterically Hindered or N-methylated Amino Acid
This protocol is designed for challenging couplings where steric hindrance is a major factor.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the temperature may be increased to 40°C.
-
-
Monitoring: Monitor the reaction using the Kaiser test (for primary amines) or the Chloranil test (for secondary amines like proline). If the test is positive, a second coupling is recommended.
-
Second Coupling (if necessary): Drain the reaction solution, wash with DMF, and repeat step 2.
-
Washing: Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Visual Aids
General workflow for a this compound coupling cycle.
References
preventing racemization of Boc-L-Leu-OH during activation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing racemization during the critical activation step of Boc-L-Leucine-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of Boc-L-Leu-OH?
A1: Racemization is the process where the stereochemically pure L-enantiomer of this compound is converted into a mixture of both its L- and D-forms. In peptide synthesis, the precise three-dimensional structure of a peptide is critical for its biological activity. The incorporation of even a small amount of the D-isomer can lead to diastereomeric impurities that are difficult to separate and can significantly alter or diminish the peptide's therapeutic efficacy and structural integrity.
Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?
A2: The most common pathway for racemization during the activation of an N-protected amino acid is through the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs after the carboxylic acid of this compound is activated by a coupling reagent. The α-proton of the amino acid becomes acidic in this intermediate and can be abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of L- and D-products. Fortunately, urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]
Q3: How does the choice of coupling reagent impact racemization?
A3: The coupling reagent is a critical factor. Reagents that facilitate rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred. Modern uronium/aminium (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) salt-based reagents (e.g., PyBOP, COMU) generally lead to less racemization than older methods like carbodiimides (e.g., DCC, DIC) when used alone.[1]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma?
A4: Additives are highly effective at suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[2] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester. This active ester is more reactive towards the amine component and less prone to racemization than the initial O-acylisourea intermediate formed with carbodiimides.[2]
Q5: Which bases are recommended to minimize racemization?
A5: The base plays a significant role. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can more readily abstract the alpha-proton, increasing the rate of racemization. For couplings sensitive to racemization, it is advisable to use weaker or more sterically hindered bases. N,N-diisopropylethylamine (DIPEA) is commonly used, but weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often recommended to further minimize racemization.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Leu detected in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a modern uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagent.[1] If using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma.[1] |
| Strong or Excess Base: Use of a strong, unhindered base (e.g., triethylamine) or an excess amount of any base. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3] Use the minimum stoichiometric amount of base necessary for the reaction. | |
| High Reaction Temperature: Performing the activation or coupling at elevated temperatures. | Conduct the activation and coupling steps at a lower temperature, such as 0 °C or even -15 °C.[1] | |
| Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component. | Minimize the pre-activation time. Add the amine component shortly after activating the carboxylic acid (typically within 1-5 minutes).[1] | |
| Incomplete coupling, requiring longer reaction times and potentially leading to more racemization. | Steric Hindrance: The amino acids being coupled are sterically bulky. | Use a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[4] Consider slightly increasing the equivalents of the coupling reagent and the activated amino acid. |
| Poor Solvent Quality: Use of non-anhydrous or impure solvents. | Ensure the use of high-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). |
Data Presentation
Comparative Racemization Levels with Different Coupling Reagents
While specific data for this compound is limited in comparative studies, the following table summarizes the percentage of racemization observed when coupling a racemization-prone model peptide. The trends observed are highly relevant for selecting reagents for this compound activation. The data clearly indicates that HOAt-based reagents like HATU are superior in suppressing racemization compared to their HOBt-based counterparts like PyBOP.[5]
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| PyBOP | HOBt | DIPEA | 3.8% |
| HATU | HOAt | DIPEA | 0.2% |
Data sourced from a comparative study by Carpino, L. A., et al. (1994).[5]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/DIPEA
This protocol is recommended for difficult couplings or when minimal racemization is critical.
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Reagent Preparation: In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF.
-
Addition: Add the HATU solution to the reaction mixture containing the amino acid and amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up to isolate the product.
Protocol 2: Minimal Racemization Coupling using DIC/Oxyma
This protocol is a cost-effective method that provides excellent racemization suppression.
-
Dissolution: Dissolve this compound (1.0 equivalent) and Oxyma (1.1 equivalents) in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Pre-activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir for 5 minutes at 0 °C for pre-activation.
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the diisopropylurea (DIU) byproduct. The filtrate can then be processed using standard aqueous work-up and purification procedures.
Visualizations
Caption: Racemization vs. Peptide Bond Formation Pathway.
Caption: Troubleshooting workflow for racemization issues.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-L-Leu-OH
Welcome to the Technical Support Center for troubleshooting solid-phase peptide synthesis (SPPS) utilizing Boc-L-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low peptide yield, encountered when incorporating the hydrophobic and sterically hindered leucine (B10760876) residue.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance caused by its bulky isobutyl side chain. This bulkiness can physically impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the resin, slowing down the reaction kinetics. Additionally, sequences rich in hydrophobic residues like leucine are prone to peptide aggregation on the resin. This aggregation, driven by inter- or intra-chain hydrogen bonding, can render reactive sites inaccessible to reagents, further reducing coupling efficiency.
Q2: How can I confirm that the coupling of this compound is incomplete?
A2: The most common method for real-time monitoring of coupling completion is the qualitative Kaiser test (ninhydrin test). A positive result, indicated by a dark blue or purple color on the resin beads, signifies the presence of unreacted primary amines, confirming an incomplete coupling reaction. For a more definitive analysis, a small sample of the peptide-resin can be subjected to a "test cleavage." The resulting crude peptide is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a significant peak corresponding to the deletion sequence (the peptide missing the leucine residue) in the chromatogram and mass spectrum is a clear indicator of incomplete coupling.[1]
Q3: What are the immediate steps to take if I detect an incomplete coupling of this compound?
A3: If a positive Kaiser test indicates incomplete coupling, the most straightforward approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[2] If the coupling remains incomplete after a second attempt, more robust optimization of the coupling conditions is necessary.
Q4: Are there any specific side reactions associated with the leucine side chain during Boc-SPPS?
A4: The isobutyl side chain of leucine is chemically inert and not prone to specific side reactions under standard Boc-SPPS conditions. The primary challenge it presents is steric hindrance and its propensity to promote peptide aggregation due to its hydrophobicity. However, during the final cleavage from the resin with strong acids like HF or TFMSA, the generation of carbocations from protecting groups can potentially lead to alkylation of other sensitive residues in the peptide chain if scavengers are not used appropriately.
Q5: My peptide containing multiple leucine residues is difficult to purify. What could be the cause?
A5: Peptides with high hydrophobic content, such as those containing multiple leucine residues, often exhibit poor solubility in standard HPLC mobile phases, leading to broad peaks or even precipitation on the column. This is a direct consequence of the aggregation-prone nature of such sequences. Optimizing the purification protocol by using alternative solvent systems (e.g., incorporating acetonitrile (B52724) with a different organic modifier or using additives like isopropanol) or adjusting the pH of the mobile phase may be necessary.
Troubleshooting Guides
Incomplete Boc Deprotection
While less common for simple aliphatic residues like leucine compared to more complex amino acids, incomplete Boc deprotection can still occur, especially in the context of peptide aggregation.
| Symptom | Potential Cause | Recommended Action |
| Positive Kaiser test after deprotection | Peptide aggregation hindering reagent access. | - Increase deprotection time (e.g., from 30 min to 45-60 min).- Perform a double deprotection step.- Ensure the TFA/DCM deprotection solution is fresh. |
| Deletion of the amino acid preceding leucine in the final peptide | Incomplete deprotection of the residue before leucine coupling. | - Follow the recommendations for addressing peptide aggregation (see below).- Ensure thorough washing between deprotection and coupling steps. |
Poor Coupling Efficiency of this compound
This is the most frequent issue when working with this compound. The following table outlines strategies to improve coupling yields.
| Strategy | Modification | Rationale |
| Optimize Coupling Reagent | Switch from DIC/HOBt to a more potent uronium/aminium salt-based reagent like HBTU, HATU, or COMU. | These reagents are more reactive and generally more effective for sterically hindered couplings.[3][4] |
| Increase Reagent Equivalents | Increase the equivalents of this compound and coupling reagent from 3-4 eq. to 5 eq. or higher relative to the resin substitution. | A higher concentration of the activated amino acid can help drive the reaction to completion.[1] |
| Extend Reaction Time | Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. | Allows more time for the sterically hindered reaction to proceed to completion. |
| Elevate Temperature | Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), ensuring the chosen coupling reagent is stable at that temperature. | Increases the reaction rate and can help to disrupt secondary structures that lead to aggregation.[1] |
| Change Solvent System | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture. | NMP has better solvating properties for growing peptide chains and can help to reduce aggregation.[1] |
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slow for difficult couplings. |
| HBTU/DIPEA | Very Good | 30 - 60 minutes | Low | A reliable and widely used reagent for most couplings. |
| HATU/DIPEA | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for particularly difficult or sterically hindered couplings. |
| COMU/DIPEA | Excellent | 15 - 45 minutes | Very Low | High reactivity with an improved safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to qualitatively detect the presence of free primary amines on the resin after a coupling step.
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Resin sample (a few beads)
-
Heating block or water bath at 100-110°C
Procedure:
-
After the coupling reaction, take a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF, followed by ethanol, to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines, signifying a failed or incomplete coupling. A recoupling is necessary.[5]
-
Faint Blue/Light Purple: Suggests a nearly complete coupling. A second coupling is recommended to ensure the reaction goes to completion.
-
Colorless/Yellow: Indicates a complete coupling reaction.
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to quantitatively assess the success of the synthesis by analyzing a small portion of the resin-bound peptide.
Materials:
-
Peptide-resin sample (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dry the peptide-resin sample under vacuum.
-
Place the dried resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approximately 200-300 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[1]
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether twice more.
-
Allow the peptide pellet to air dry to remove residual ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B) for HPLC-MS analysis.
Analysis: The HPLC chromatogram will show the purity of the crude peptide. The presence of a major peak corresponding to the mass of the peptide with the leucine deletion confirms a significant issue with the coupling of this compound.
Visualizations
Caption: A workflow diagram for troubleshooting low yield in SPPS with this compound.
Caption: A simplified workflow for a single amino acid addition cycle in Boc-SPPS.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-L-Leu-OH
Welcome to the technical support center for optimizing the coupling efficiency of Boc-L-Leu-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with coupling this compound?
A1: The main challenges in coupling this compound stem from its chemical structure. Leucine (B10760876) is a β-branched and sterically hindered amino acid, which can physically obstruct the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions. Additionally, peptide sequences rich in hydrophobic residues like leucine are prone to aggregation on the resin, where peptide chains clump together, making reactive sites inaccessible.
Q2: How can I accurately determine if the coupling of this compound is incomplete?
A2: The most common and reliable method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test).[1][2] This colorimetric test detects the presence of free primary amines on the resin. A positive result, indicated by an intense blue or purple color on the resin beads and in the solution, signifies that free amines are still present, meaning the coupling was incomplete.[1][2] For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the leucine residue) confirms incomplete coupling.
Q3: What is racemization and how can it be minimized during this compound coupling?
A3: Racemization is the conversion of the pure L-enantiomer of this compound into a mixture of both L- and D-enantiomers during the coupling reaction.[3] This is a critical issue as the biological activity of a peptide is highly dependent on its specific 3D structure. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate after the carboxylic acid is activated.[3] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation.[3][4] To minimize racemization:
-
Choice of Coupling Reagent: Use modern uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) salt-based (e.g., PyBOP) coupling reagents, which are known to suppress racemization.[3][4] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also help.[5]
-
Control Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[3]
-
Avoid Prolonged Reaction Times: Use efficient coupling reagents that allow for shorter reaction times.[3]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) instead of less hindered bases.[4]
Troubleshooting Guide for Incomplete this compound Coupling
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Steric Hindrance: The bulky side chain of leucine slows down the reaction. | Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle. |
| Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking reactive sites. | Change the solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add DMSO.[5] Sonication of the reaction mixture can also help break up aggregates.[5] | |
| Insufficient Reagent Equivalents: The amount of activated amino acid is not sufficient to drive the reaction to completion. | Increase reagent equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin). | |
| Low Reaction Temperature: The reaction kinetics are too slow at room temperature. | Elevate the temperature: Gently increase the reaction temperature to 30-50°C to improve the reaction rate. | |
| Persistently Positive Kaiser Test after Double Coupling | Severe Aggregation: Strong inter- or intra-chain hydrogen bonding is preventing coupling. | Incorporate pseudoprolines: If the sequence allows, the use of pseudoprolines can disrupt aggregation.[5] |
| Incorrect Reagent Choice: The chosen coupling reagent is not potent enough for this sterically hindered coupling. | Switch to a more powerful coupling reagent: If using a carbodiimide (B86325) like DCC/DIC, switch to a uronium/aminium salt-based reagent like HATU, HBTU, or HCTU, which are generally more effective for difficult couplings. | |
| Unreacted sites remain | Capping: To prevent the formation of deletion peptides, cap the unreacted amines using acetic anhydride. This will terminate the chain at that point, making purification of the desired full-length peptide easier.[1] |
Comparison of Common Coupling Reagents for Boc-Protected Amino Acids
| Coupling Reagent Class | Examples | Activation | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | In situ activation, often with an additive like HOBt. | Cost-effective. | Can cause racemization, dehydration of Asn and Gln side chains. DCU byproduct from DCC is insoluble.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | In situ activation with a tertiary base (e.g., DIEA). | High coupling efficiency with low racemization risk.[6] PyAOP is very effective for N-methyl amino acids.[6] | More expensive. BOP produces a carcinogenic byproduct (HMPA).[6] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | In situ activation with a tertiary base (e.g., DIEA). | Fast reaction times and high coupling efficiency, very effective for hindered amino acids.[6] HATU is highly efficient with low racemization.[7] | Can react with the unprotected N-terminus (guanidinylation) if used in large excess.[5] More expensive than carbodiimides. |
Experimental Protocols
Standard this compound Coupling Protocol (SPPS)
This protocol describes a general procedure for coupling this compound onto a resin during solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with N,N-dimethylformamide (DMF).
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Filter and repeat the treatment for an additional 20-30 minutes.
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DMF (3 times).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 times) to remove excess base.
-
-
Activation and Coupling:
-
Method A (HBTU/DIEA): In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to this mixture to pre-activate for 5-10 minutes. Add the activated solution to the resin.
-
Method B (DIC/HOBt): In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes. Add the activated amino acid solution to the resin.[8]
-
-
Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Kaiser Test Protocol for Monitoring Coupling
-
Sample Preparation: Take 10-15 beads of the peptide-resin in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Heating: Heat the test tube at 110-120°C for 5 minutes.[2][9]
-
Observation:
-
Intense Blue Solution and Beads: Incomplete coupling. A recoupling step is necessary.
-
Colorless/Yellow Solution and Beads: Complete coupling. You can proceed to the next step in the synthesis.
-
Dark Blue Solution but Colorless Beads: Nearly complete coupling. Consider extending the coupling time or capping unreacted amines.
-
Visualizations
References
Technical Support Center: Boc-L-Leu-OH Deprotection with TFA
Welcome to the technical support center for challenges in Boc-L-Leu-OH deprotection using trifluoroacetic acid (TFA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical step in peptide synthesis and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection with TFA?
A1: The deprotection of the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is an acid-catalyzed reaction. The process begins with the protonation of the carbamate (B1207046) oxygen by TFA. This is followed by the cleavage of the protonated intermediate, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The released tert-butyl cation can be neutralized by a scavenger or can lose a proton to form isobutylene (B52900) gas.[1]
Q2: What are the most common challenges faced during the TFA-mediated deprotection of this compound?
A2: The most frequent challenges include incomplete deprotection and the formation of side products due to the reactive tert-butyl cation generated during the reaction.[3][4] Incomplete reactions can result from insufficient acid concentration, short reaction times, or steric hindrance.[4][5] The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation.[3][6]
Q3: What are scavengers and why are they necessary?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][7] This prevents the carbocation from reacting with and modifying the desired product, particularly amino acids with nucleophilic side chains like tryptophan, methionine, cysteine, and tyrosine.[3]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored using various analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9] These methods help in determining the consumption of the starting material and the formation of the desired product.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material (this compound) in the crude product, as detected by TLC, LC-MS, or NMR.
-
A complex mixture of products observed by HPLC or LC-MS.[3]
-
Low yield of the desired L-Leu-OH.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA. A common starting point is a 20-50% solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM).[4] For solid-phase synthesis, using 100% TFA can sometimes lead to poor resin swelling and incomplete deprotection; a 55% TFA/DCM mixture may be more effective.[10] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress using an appropriate analytical technique until the starting material is fully consumed.[4] Reaction times can range from 30 minutes to several hours.[11][12] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle heating might be considered, but this should be done with caution to avoid potential side reactions.[4] |
| Poor Solubility | Ensure that the Boc-protected starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems.[4] |
Issue 2: Formation of Side Products
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.[3]
-
Difficulty in purifying the final product.
-
Lower than expected yield of the pure product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The primary cause of side product formation is the alkylation of nucleophilic sites by the generated tert-butyl cation.[3][6] The use of scavengers is highly recommended to mitigate this issue. |
| Trifluoroacetylation of the amine | In some cases, particularly in solid-phase peptide synthesis, TFA can lead to the formation of a trifluoroacetylated amine side product.[] Using 1-2M HCl in an organic solvent like dioxane can be an alternative.[] |
Scavenger Selection Guide
While L-leucine itself does not have a nucleophilic side chain susceptible to tert-butylation, in the context of peptide synthesis containing other sensitive amino acids, the choice of scavenger is crucial.
| Sensitive Residue | Recommended Scavenger(s) | Notes |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole.[3] | The indole (B1671886) ring of tryptophan is highly nucleophilic and prone to tert-butylation.[3] |
| Methionine (Met) | Thioanisole.[3] | Prevents S-alkylation of the thioether side chain.[3] |
| Cysteine (Cys) | Ethanedithiol (EDT).[3] | Protects the free thiol group from alkylation.[3] |
| Tyrosine (Tyr) | Phenol, Anisole. | The phenolic ring can be alkylated by the tert-butyl cation.[3] |
| General Use | A scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be effective for general purposes.[3] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[3] |
Experimental Protocols
Standard Protocol for this compound Deprotection
-
Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM), to a concentration of 0.1-0.2 M.[4]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of the this compound solution to TFA.[11]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[4]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure (rotoevaporation).[4]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[4]
-
The resulting product will be the TFA salt of L-leucine.
-
-
Neutralization (Optional):
Protocol for Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
-
Scavenger Addition: Add 10-20 equivalents of the chosen scavenger (e.g., triethylsilane).[3]
-
Deprotection: Add an equal volume of TFA to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method such as precipitation from cold ether or chromatography.[3]
Visualizations
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. microsaic.com [microsaic.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
avoiding side product formation in Boc deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side product formation during the Boc (tert-butyloxycarbonyl) deprotection step in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (tBu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the substrate or within the peptide chain, leading to undesired byproducts.[2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, and it is also susceptible to oxidation.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted side reactions.[1] The tert-butyl cation, once scavenged, is converted into a less reactive species, such as isobutane (B21531) or tert-butanol.[3]
Q4: My Boc deprotection is incomplete. What are the signs and how can I resolve this?
A4: Incomplete Boc deprotection can result from insufficient acid strength, short reaction times, or low temperatures.[3][5] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, observed via TLC, LC-MS, or NMR analysis. In peptide synthesis, this can lead to the formation of deletion sequences.[5]
To resolve this, you can:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[6]
-
Extend the reaction time and monitor the progress closely.[6]
-
Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. How do I troubleshoot this?
A5: Unexpected peaks often indicate the formation of side products due to the reasons mentioned above. The troubleshooting workflow below can help identify the cause and find a solution. The most common cause is the alkylation of sensitive amino acid residues.[1] The solution is to incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent.[1]
Troubleshooting Guide: Side Product Formation
This section provides a systematic approach to troubleshooting common issues encountered during Boc deprotection.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Concentration (% v/v) | Target Residues / Function | Deprotection Cocktail Example |
| Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES) | 2.5 - 10% | General carbocation scavenger, reduces tert-butyl cation to isobutane.[3][7] | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Water | 2.5 - 5% | Acts as a scavenger by reacting with the tert-butyl cation to form tert-butanol.[3][6] | 95% TFA, 5% H₂O |
| Thioanisole | 5 - 10% | Protects Methionine from S-alkylation and can suppress other side reactions.[1][3] | 90% TFA, 5% Thioanisole, 5% Phenol |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine from alkylation and helps prevent disulfide bond formation.[1][8] | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS |
| Phenol | 5% | Scavenger for carbocations, often used in combination with other scavengers.[6] | Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT |
| Dimethyl Sulfide (DMS) | 2-10% | Protects Methionine from S-alkylation and can reduce Met(O) back to Met.[1] | Used in "low-high" HF cleavage procedures. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
This protocol is suitable for many substrates, particularly in peptide synthesis, where acid-labile side chains are present.
-
Preparation of Deprotection Cocktail: Prepare a deprotection cocktail consisting of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Add an appropriate scavenger based on the substrate's amino acid composition (see Table 1). A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Deprotection: Add the deprotection cocktail to the substrate solution at 0 °C to room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][9]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).[5][6]
-
The crude product is often obtained as the TFA salt and can be used directly in the next step.
-
-
Purification (Optional): The crude product can be purified by precipitation from a cold solvent like diethyl ether, followed by filtration, or by chromatography.[5][9]
-
Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable solvent and neutralize it with a mild base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[9]
Visual Guides
Caption: Troubleshooting workflow for Boc deprotection experiments.
Caption: Mechanism of side product formation and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Solubility of Boc-Protected Peptides
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address solubility challenges encountered with Boc-protected peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected peptide insoluble?
A1: The insolubility of Boc-protected peptides is a common issue stemming from several factors. The primary cause is the tendency of peptide chains to aggregate, driven by the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets.[1][2][3] This is particularly prevalent in sequences containing a high proportion of hydrophobic amino acids (e.g., Val, Leu, Ile, Met, Phe, Trp, Ala).[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group itself contributes to the overall hydrophobicity of the peptide, further reducing its affinity for aqueous solutions.[7][8]
Q2: What is the very first step I should take to dissolve a new peptide?
A2: Always begin with a small-scale solubility test using a minimal amount of your peptide (e.g., 1 mg) to avoid wasting the entire sample.[9][10][11] The recommended starting solvent is sterile, purified water.[9] After adding the solvent, vortex the sample and observe. If the peptide is short (fewer than five residues) and contains charged amino acids, it is more likely to dissolve in water.[10] If it remains insoluble, sonication may help break up particles.[1] If water fails, you can proceed to other solvents based on the peptide's characteristics without losing your test sample, provided you lyophilize it first.[12]
Q3: My peptide is neutral and/or highly hydrophobic. What solvents should I try?
A3: For peptides with over 50% hydrophobic residues or a neutral net charge, organic solvents are necessary.[10][12] The recommended approach is to first dissolve the peptide completely in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][12][13] Once fully dissolved, this concentrated solution should be added dropwise to your aqueous buffer while vortexing to prevent precipitation.[9] Other useful organic solvents include acetonitrile (B52724) (ACN), isopropanol, or methanol.[13][14]
-
Caution: Avoid using DMSO for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation.[10][12] In these cases, DMF is a safer alternative.[13]
Q4: How can I dissolve a peptide with a net positive (basic) charge?
A4: If a basic peptide does not dissolve in water, you should use a dilute acidic solution.[15] Add a 10% aqueous acetic acid solution dropwise until the peptide dissolves.[1][9][11] For very hydrophobic basic peptides, a 50% aqueous acetic acid solution may be required.[1] Alternatively, dilute formic acid can be used.[10] The acidic environment protonates acidic residues and ensures basic residues are fully charged, increasing the peptide's overall net positive charge and enhancing its interaction with water.
Q5: What is the best method for dissolving a peptide with a net negative (acidic) charge?
A5: For acidic peptides that are insoluble in water, a dilute basic solution is recommended. Add a small amount of 0.1 M ammonium (B1175870) bicarbonate or a 1-10% aqueous ammonia (B1221849) solution dropwise to solubilize the peptide.[9][12][13] After dissolution, you can dilute the solution with water to the final concentration. It is important to ensure the final pH is near neutral if required for your experiment.[12]
-
Caution: Do not use basic solutions if your peptide sequence contains cysteine (Cys), as the alkaline pH can promote the formation of disulfide bonds.[13]
Q6: Can physical methods like sonication or heating improve solubility?
A6: Yes, but with caution. Sonication in a water bath can be effective for breaking up aggregates and speeding up dissolution.[1][14][15] It is critical to sonicate in short bursts (10-15 seconds) and cool the sample on ice in between to prevent overheating, which can cause peptide degradation.[9][10] Gentle warming (less than 40°C) can also increase solubility but carries a similar risk of degrading the peptide.[10][13]
Q7: When should I consider using chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride?
A7: Chaotropic agents such as 6M guanidine hydrochloride (Gdn-HCl) or 6-8M urea are powerful tools for solubilizing highly aggregated peptides.[10][12] They work by disrupting the hydrogen-bonding network that holds the secondary structures together.[1][2] While very effective for analysis, these agents are denaturing and often interfere with or are incompatible with most biological assays.[1][9][10]
Q8: How can peptide design and synthesis strategies preemptively improve solubility?
A8: Solubility can be significantly enhanced during the design and synthesis phases. Strategies include:
-
Sequence Optimization: Increase the number of hydrophilic or charged amino acids and keep the proportion of hydrophobic residues below 40% where possible.[6][13]
-
Backbone Protection: Incorporating backbone N-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt hydrogen bonding, which prevents aggregation during synthesis and improves the solubility of the final product.[2][3][16]
-
N-Methylation: Introducing N-methylated amino acids into the peptide backbone can disrupt β-sheet formation and enhance aqueous solubility.[17]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly improving its solubility in water.[4][13]
Troubleshooting Guides
Systematic Solubility Testing Workflow
The most effective way to find a suitable solvent is to follow a systematic approach, moving from the mildest solvents to stronger ones. This workflow minimizes the risk of using a solvent that might interfere with your downstream experiments.
Caption: A workflow for systematically troubleshooting peptide solubility issues.
Logic of Solubility Improvement Strategies
Understanding the root cause of insolubility helps in selecting the appropriate strategy. Most issues relate to either the inherent chemistry of the peptide (hydrophobicity, charge) or its physical state (aggregation).
Caption: Logical relationship between solubility problems and solution types.
Data Presentation
Table 1: Solvent Selection Guide Based on Peptide Properties
| Peptide Type | Net Charge | Primary Solvent | Secondary / Alternative Solvents | Key Considerations |
| Acidic | Negative | Sterile Water | Dilute Ammonium Bicarbonate (0.1M) or Ammonium Hydroxide (1-10%)[9][12][13] | Avoid basic solutions for Cys-containing peptides to prevent oxidation.[13] |
| Basic | Positive | Sterile Water | Dilute Acetic Acid (10-50%) or Formic Acid[1][9][10] | Acetic acid can often be removed by lyophilization.[12] |
| Hydrophobic / Neutral | Zero | DMSO, DMF, ACN[10][12] | Isopropanol, Methanol[13][14] | Dissolve completely in organic solvent before adding aqueous buffer.[12] Avoid DMSO for Met/Cys/Trp peptides.[10] |
Table 2: Common Chaotropic Agents for Highly Aggregated Peptides
| Agent | Typical Concentration | Use Case | Limitations |
| Guanidine Hydrochloride (Gdn-HCl) | 6 M | Solubilizing tightly folded or aggregated peptides by disrupting H-bonds.[10] | Incompatible with most biological systems; denaturing.[1][9] |
| Urea | 6 - 8 M | Similar to Gdn-HCl, effective at breaking up secondary structures.[10][12] | Denaturing and can interfere with biological assays.[1][9] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Before opening, centrifuge the vial briefly to collect all lyophilized peptide at the bottom.[10]
-
Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg).[11]
-
Water: Add a small volume of sterile, purified water (e.g., 100 µL) and vortex. Observe for dissolution.[9]
-
pH Adjustment (if necessary):
-
Organic Co-solvent (if necessary):
-
Final Steps: Once dissolved, you can dilute the stock solution to your final desired concentration. Centrifuge the solution to pellet any remaining particulates before use.[14]
Protocol 2: Using Sonication to Aid Dissolution
-
Initial Suspension: Prepare a suspension of the peptide in the chosen solvent as determined from the small-scale test.
-
Sonication: Place the vial containing the peptide suspension in a sonication water bath.[10]
-
Procedure: Sonicate in short bursts of 10-15 seconds.[10]
-
Cooling: To prevent overheating and potential peptide degradation, place the vial on ice between sonication bursts.[10]
-
Observation: Continue until the solution becomes clear. A properly solubilized peptide should result in a transparent, particle-free solution.[10]
References
- 1. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biocat.com [biocat.com]
- 12. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. jpt.com [jpt.com]
- 15. bachem.com [bachem.com]
- 16. polypeptide.com [polypeptide.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-L-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized with Boc-L-Leu-OH. The hydrophobic nature of the leucine (B10760876) side chain, coupled with the bulky Boc protecting group, presents unique challenges, primarily concerning peptide solubility and aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges stem from the significant hydrophobicity imparted by both the leucine side chain and the tert-butyloxycarbonyl (Boc) protecting group. This hydrophobicity can lead to:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]
-
Peptide Aggregation: The tendency for peptide chains to self-associate and form aggregates is increased, which can lead to low recovery, poor peak shape, and even irreversible precipitation on the column.[1]
-
Strong Retention in RP-HPLC: The hydrophobicity causes strong binding to the stationary phase, often requiring high concentrations of organic solvent for elution.
Q2: What are the common impurities encountered during the synthesis and purification of these peptides?
A2: Common impurities include:
-
Deletion Sequences: Resulting from incomplete coupling reactions, which can be exacerbated by on-resin aggregation.
-
Truncated Peptides: Caused by incomplete removal of the Fmoc protecting group in the preceding cycle (if using Fmoc-chemistry for other residues).
-
Side-Products from Scavengers: Byproducts from the cleavage cocktail can sometimes co-elute with the desired peptide.
-
Oxidation Products: If the peptide contains susceptible residues like methionine or tryptophan, oxidation can occur during synthesis or purification.
-
Diastereomers: Racemization of amino acids can occur, though it is less common for leucine.
Q3: How does the number of Boc-L-Leu residues affect the purification process?
A3: As the number of Boc-L-Leu residues increases, the overall hydrophobicity of the peptide rises significantly. This generally leads to a greater likelihood of solubility and aggregation issues. Consequently, you can expect lower yields and require more aggressive purification conditions, such as higher concentrations of organic modifiers in the mobile phase.
Troubleshooting Guides
Problem 1: Poor Peptide Solubility
Symptoms:
-
The lyophilized peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA).
-
The peptide solution is cloudy or contains visible particulates.
-
Low recovery after purification, with the peptide potentially precipitating on the column.[1]
Solutions:
| Solution ID | Strategy | Detailed Steps |
| SOL-01 | Use of Organic Solvents | 1. Attempt to dissolve a small amount of the peptide in 100% dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][4] 2. Once dissolved, slowly add the aqueous mobile phase to the desired starting concentration for HPLC, vortexing continuously. 3. Be aware that a high concentration of the initial organic solvent can affect peptide binding to the column. |
| SOL-02 | pH Adjustment | 1. For peptides with a net positive charge, dissolving in an acidic solution (e.g., 10% acetic acid) can improve solubility.[4] 2. For peptides with a net negative charge, a basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be effective.[4] |
| SOL-03 | Chaotropic Agents | 1. For severe aggregation, consider using chaotropic agents like 6 M guanidine (B92328) hydrochloride or urea (B33335) to disrupt hydrogen bonds. 2. Note that these agents will need to be removed in a subsequent step. |
Problem 2: Peptide Aggregation on the HPLC Column
Symptoms:
-
Broad, tailing, or split peaks in the chromatogram.
-
Increasing backpressure during the purification run.[1]
-
"Ghost peaks" in subsequent blank runs, indicating the slow elution of aggregated peptide from the previous injection.[3]
-
Very low recovery of the target peptide.[1]
Solutions:
| Solution ID | Strategy | Detailed Steps |
| AGG-01 | Optimize Mobile Phase | 1. Increase the organic content (e.g., acetonitrile) in the starting mobile phase. 2. Consider using a stronger organic solvent like isopropanol (B130326) or n-propanol, often in a mixture with acetonitrile (B52724).[4] 3. Employ a shallower gradient during elution. |
| AGG-02 | Elevated Temperature | 1. Performing the purification at a higher temperature (e.g., 40-60 °C) can increase the solubility of hydrophobic peptides and improve peak shape.[4] |
| AGG-03 | Work at Low Concentrations | 1. Prepare and inject more dilute solutions of your peptide to minimize concentration-dependent aggregation. This may require multiple injections. |
| AGG-04 | Change Stationary Phase | 1. If using a C18 column, consider a less hydrophobic stationary phase, such as C8, C4, or a phenyl column.[1] |
Quantitative Data Summary
The following table provides illustrative data on the impact of increasing leucine content on peptide purity and recovery, based on general principles for hydrophobic peptides. Actual results will vary depending on the specific peptide sequence and purification conditions.
| Peptide Sequence Example | % Leucine Content | Typical Crude Purity (%) | Expected Final Purity (%) (after RP-HPLC) | Estimated Recovery (%) |
| Ac-Ala-Gly-Leu -Val-NH2 | 25% | 70-80% | >98% | 40-50% |
| Ac-Ala-Leu -Gly-Leu -Val-NH2 | 40% | 60-70% | >95% | 30-40% |
| Ac-Leu -Ala-Leu -Gly-Leu -Val-NH2 | 50% | 50-60% | >95% | 20-30% |
| Ac-Leu -Leu -Leu -Ala-Gly-Val-NH2 | 60% | <50% | >95% | 10-20% |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-L-Leu Rich Peptide
This protocol provides a starting point for the purification of a hydrophobic peptide containing multiple Boc-L-Leu residues.
1. Materials:
-
Crude, lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) (if needed for solubility)
-
C8 or C4 preparative RP-HPLC column
2. Buffer Preparation:
-
Buffer A: 0.1% TFA in HPLC-grade water
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile
3. Sample Preparation:
-
Attempt to dissolve the crude peptide in Buffer A at a concentration of 1-5 mg/mL.
-
If the peptide is not soluble, dissolve it in a minimal amount of DMSO and then slowly dilute with Buffer A to the desired concentration.
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Equilibrate the C8 or C4 column with the starting percentage of Buffer B (e.g., 20% Buffer B).
-
Inject the sample onto the column.
-
Elute the peptide using a shallow linear gradient. A typical scouting gradient is an increase of 1% Buffer B per minute.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peaks.
5. Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product.
Visualizations
Caption: General troubleshooting workflow for peptide purification.
References
Technical Support Center: Boc-L-Leu-OH Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Boc-L-Leu-OH in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A: In its solid, crystalline form, N-tert-butoxycarbonyl-L-leucine (this compound) is a stable compound under normal storage conditions.[1][2][3] It is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, as it can be hygroscopic.[1][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A: this compound is generally soluble in many organic solvents but has low solubility in water.[3][4]
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble[4] |
| Chloroform | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Dimethylformamide (DMF) | Soluble[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[4] |
| Acetone | Soluble[4] |
| Methanol | Soluble[3] |
| Ethanol | Slightly soluble[5] |
| Ether | Slightly soluble[5] |
| Water | Insoluble[3] |
Q3: How stable is this compound in solution?
A: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and will be cleaved to yield L-leucine, carbon dioxide, and tert-butanol.[] It is generally stable under neutral and basic conditions.[7]
Q4: What are the primary degradation pathways for this compound in solution?
A: The primary degradation pathway for this compound in solution is the acid-catalyzed cleavage (deprotection) of the Boc group. This reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. This cation can then react with nucleophiles in the medium or eliminate a proton to form isobutylene.
Q5: What are the recommended storage conditions for this compound solutions?
A: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in a tightly sealed container at low temperatures.
| Storage Temperature | Recommended Duration |
| 4°C | Short-term (days) |
| -20°C | Up to 1 month[8][9] |
| -80°C | Up to 6 months[8] |
Note: These are general recommendations. Stability may vary depending on the solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in peptide synthesis coupling step | Degradation of this compound in solution prior to coupling. | Prepare the this compound solution immediately before use. Avoid prolonged storage of the solution, even at low temperatures. |
| Incomplete dissolution of this compound. | Ensure complete dissolution of the solid in the chosen solvent. Gentle warming or sonication may be applied, but monitor for potential degradation. | |
| Presence of unexpected byproducts in reaction mixture | Cleavage of the Boc group due to acidic contaminants in solvents or reagents. | Use high-purity, anhydrous solvents. If acidic conditions are unavoidable in a subsequent step, ensure the this compound is fully consumed before proceeding. |
| Inconsistent reaction outcomes | Variable levels of this compound degradation between experiments. | Standardize the preparation and handling of this compound solutions. Ensure consistent timing between solution preparation and use. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- High-purity solvent of interest
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
- Dispense aliquots of the solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
- If the storage temperature was below ambient, allow the vial to equilibrate to room temperature before analysis.
- Inject a known volume of the sample onto the HPLC system.
- Analyze the sample using a suitable gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).
- Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
- Quantify the peak area of the intact this compound. The appearance of a new peak corresponding to L-leucine can be used to monitor degradation.
3. Data Analysis:
- Plot the percentage of remaining this compound (relative to the initial time point) against time for each storage condition.
- This data can be used to determine the rate of degradation under the tested conditions.
prep_solution [label="Prepare this compound Solution"];
aliquot [label="Aliquot into Vials"];
store [label="Store at Desired Conditions"];
sample [label="Sample at Time Points"];
equilibrate [label="Equilibrate to Room Temp"];
inject [label="Inject into HPLC"];
analyze [label="Analyze Data"];
prep_solution -> aliquot;
aliquot -> store;
store -> sample;
sample -> equilibrate;
equilibrate -> inject;
inject -> analyze;
}
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways, its stability is critical in the synthesis of peptides that are used to study these pathways. For instance, in the synthesis of a peptide inhibitor for a specific kinase, the purity and integrity of the peptide are paramount. The following diagram illustrates the logical relationship between the stability of this compound and the successful outcome of such an experiment.
References
- 1. BOC-L-Leucine(13139-15-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Boc-L-Leu-OH Coupling Reactions
Welcome to the technical support center for optimizing the coupling of Boc-L-Leu-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes slow or incomplete?
A1: The coupling of this compound can be challenging primarily due to the steric hindrance presented by its bulky isobutyl side chain and the N-terminal Boc protecting group.[][2] This steric bulk can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.[3] Additionally, in solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain, especially in hydrophobic sequences, can further limit the accessibility of the reactive sites.[3][4]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are generally recommended over standard carbodiimides like DCC or DIC.[5] Aminium/uronium and phosphonium (B103445) salt-based reagents are highly effective. Reagents such as HATU, HBTU, and PyAOP are preferred as they form highly reactive activated esters that can overcome the steric barrier. HATU is often considered one of the most efficient due to the formation of a highly reactive OAt-ester.[5]
Q3: What is a "double coupling" and when should I perform it for this compound?
A3: A double coupling is the repetition of the coupling step with a fresh portion of activated this compound and coupling reagents before proceeding to the next deprotection step.[3] This is a common and effective strategy to drive the reaction to completion when the initial coupling is found to be incomplete.[3] You should consider a double coupling if a qualitative monitoring test, such as the Kaiser test, indicates the presence of unreacted primary amines after the initial coupling.[3][6]
Q4: Can I increase the reaction temperature to speed up the coupling of this compound?
A4: Yes, gently increasing the reaction temperature to a range of 30-50°C can significantly enhance the rate of a sluggish coupling reaction for sterically hindered residues like this compound.[3][7] However, it is important to note that elevated temperatures can also increase the risk of side reactions, such as racemization.[8] Therefore, this approach should be used judiciously and ideally with monitoring.
Q5: What are the common side reactions during this compound coupling and how can they be minimized?
A5: The most common side reaction of concern is racemization, which is the loss of stereochemical integrity of the L-leucine. This can be minimized by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) when using carbodiimide (B86325) reagents.[5] Onium salt reagents like HBTU and HATU inherently contain these moieties.[5][9] Another potential side reaction, particularly with uronium reagents if used in excess, is the guanidinylation of the N-terminal amine, which terminates the peptide chain. Using the correct stoichiometry of reagents is crucial to avoid this. With carbodiimides like DCC, the formation of an N-acylurea byproduct can occur, which can be difficult to remove.[5] Using DIC instead of DCC is preferable in solid-phase synthesis as the urea (B33335) byproduct is more soluble.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Kaiser test is positive (blue beads) after coupling with this compound. | Incomplete coupling reaction due to steric hindrance. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents.[3]2. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyAOP instead of DCC/DIC.[3]3. Increase reaction time: Extend the coupling time (e.g., from 1 hour to 2-4 hours).[3]4. Increase temperature: Raise the reaction temperature to 30-50°C.[3] |
| Peptide chain aggregation on the solid support. | 1. Change solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture that can disrupt secondary structures.[4]2. Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to reduce aggregation.[4] | |
| Low yield of the final peptide. | Accumulation of incomplete couplings at the leucine (B10760876) residue. | 1. Optimize the coupling protocol for this compound: Proactively use a stronger coupling reagent and/or a double coupling strategy for this specific residue.2. Cap unreacted amines: After an incomplete coupling, cap the remaining free amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[7] |
| Presence of a byproduct with a mass corresponding to the peptide minus the leucine residue. | Failed coupling at the this compound step. | Follow the solutions for a positive Kaiser test to ensure complete coupling at this step in future syntheses. |
| Presence of diastereomeric impurities in the final product. | Racemization of the leucine residue during activation and coupling. | 1. Use an additive: If using a carbodiimide like DIC, ensure the presence of HOBt or HOAt.[5]2. Avoid prolonged pre-activation: Add the activated amino acid to the resin promptly.3. Use a sterically hindered base: If applicable, consider using a base like 2,4,6-collidine instead of DIPEA to minimize racemization.[8] |
Data Presentation
Table 1: Typical Coupling Times and Expected Efficiency for this compound with Various Reagents
| Coupling Reagent | Additive | Typical Reaction Time (Solid Phase) | Expected Coupling Efficiency (Single Couple) |
| DCC | HOBt | 2 - 4 hours | 85-95% |
| DIC | HOBt | 2 - 4 hours | 85-95% |
| HBTU | - | 30 - 90 minutes | >95% |
| HATU | - | 10 - 60 minutes | >99% |
| PyBOP | - | 30 - 90 minutes | >95% |
| PyAOP | - | 10 - 60 minutes | >99% |
Note: These values are estimates for a typical solid-phase synthesis and can vary depending on the specific peptide sequence, resin, solvent, and temperature.
Experimental Protocols
Protocol 1: Standard this compound Coupling using HATU in SPPS
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), then for 20-30 minutes to remove the Boc protecting group. Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF twice for 5 minutes each, followed by thorough DMF washes.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3] If the test is positive, a second coupling (repeating steps 4 and 5) is recommended.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF, followed by ethanol. Place the washed beads in a small glass test tube.[3]
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:[6]
-
Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) of a 0.001 M aqueous potassium cyanide solution in pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[3]
-
Observation:
Visualizations
Caption: Workflow for a single this compound coupling cycle in SPPS.
References
Technical Support Center: Boc Deprotection of Leucine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of scavengers during the Boc deprotection of leucine-containing peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of peptides, with a focus on those containing leucine (B10760876) residues.
Issue 1: Incomplete Boc Deprotection
-
Observation: HPLC or LC-MS analysis of the crude product shows a significant amount of starting material or a complex mixture of products, indicating that the Boc group has not been fully removed.
-
Root Cause Analysis:
-
Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the deprotection reaction.[1][2]
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely cleave the Boc group, especially in sterically hindered environments.[3][4]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete deprotection.[3]
-
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using TLC or a rapid analytical method and extend the reaction time until the starting material is consumed.[3]
-
Increase Acid Concentration: Use a higher concentration of trifluoroacetic acid (TFA), for instance, switching from 50% TFA in dichloromethane (B109758) (DCM) to 95% TFA. For particularly resistant cases, consider using a stronger acid system like 4M HCl in dioxane.
-
Optimize Temperature: While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can increase the reaction rate. However, this may also promote side reactions, making the use of scavengers crucial.[3]
-
Issue 2: Formation of Unexpected Side Products
-
Observation: HPLC or LC-MS analysis reveals unexpected peaks, suggesting the formation of byproducts.
-
Root Cause Analysis:
-
Alkylation by Tert-Butyl Cation: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[4] This carbocation can alkylate nucleophilic residues within the peptide.[5] While the aliphatic side chain of leucine is not susceptible to alkylation, other sensitive amino acids in the sequence are at risk.
-
Susceptible Residues:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3][6]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
-
-
-
Solutions:
-
Incorporate Scavengers: Add scavengers to the deprotection reaction mixture to trap the tert-butyl cation.[3][5] The choice of scavenger depends on the amino acid composition of the peptide.
-
Common Scavengers and Cocktails:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers, particularly useful for protecting tryptophan and methionine residues.[3][4]
-
Thioanisole: Often used to protect methionine from tert-butylation.[3][4]
-
Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan and cysteine.[3]
-
Water: Can also act as a scavenger for the tert-butyl cation.[4]
-
General Scavenger Cocktails: A mixture of scavengers is often more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the Boc deprotection of leucine-containing peptides?
A1: The primary role of scavengers is to trap the reactive tert-butyl cation that is generated upon cleavage of the Boc group with a strong acid like TFA.[5] While the leucine side chain itself is not reactive towards this cation, other sensitive amino acid residues in the peptide sequence (such as Trp, Met, Cys, and Tyr) are susceptible to alkylation, which leads to the formation of undesired side products. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than these sensitive residues, thus preventing side reactions.
Q2: My peptide only contains leucine and other non-nucleophilic amino acids. Do I still need to use scavengers?
A2: While the risk of side-chain alkylation is minimal in the absence of nucleophilic residues like Trp, Met, Cys, or Tyr, using a simple scavenger system like TFA/water or TFA/TIS/water is still good practice.[4] This can help ensure a cleaner reaction profile by quenching the tert-butyl cation, which could potentially react with other components in the reaction mixture or lead to unforeseen side reactions.
Q3: Can the choice of scavenger affect the deprotection of sterically hindered leucine residues?
A3: The choice of scavenger does not directly affect the rate of Boc deprotection. However, if more forcing conditions (e.g., higher temperature or longer reaction times) are required to deprotect a sterically hindered leucine-containing peptide, the potential for side reactions with other sensitive residues increases. Therefore, using an effective scavenger cocktail is crucial under these more aggressive conditions to maintain the integrity of the peptide.
Q4: Are there any alternatives to strong acid deprotection for Boc groups in sensitive leucine-containing peptides?
A4: Yes, while strong acids like TFA and HCl are most common, milder deprotection methods can be considered for particularly sensitive substrates.[7] However, these methods may not be as efficient for sterically hindered Boc groups. Some alternatives include using milder acidic conditions with longer reaction times or exploring other protecting group strategies if acid lability is a major concern throughout the synthesis.
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85 | 15 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on typical results reported in the literature.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve the Boc-protected leucine-containing peptide in dichloromethane (DCM).
-
Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, for a TFA/TIS/H₂O (95:2.5:2.5) cocktail, add 2.5% (v/v) of TIS and 2.5% (v/v) of water.
-
Deprotection: Add an equal volume of TFA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether. Dry the product under vacuum.[3]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected peptide).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
-
Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.[8]
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: General experimental workflow for Boc deprotection with scavengers.
References
Technical Support Center: Managing Steric Hindrance with Boc-L-Leu-OH
Welcome to the technical support center for managing challenges associated with Boc-L-Leu-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a 'sterically hindered' amino acid?
A1: Boc-L-Leucine (this compound) is considered sterically hindered due to its bulky isobutyl side chain. This side chain can physically obstruct the approach of the reacting amino and carboxyl groups during peptide bond formation, potentially leading to slower reaction rates and incomplete coupling.[1]
Q2: My standard coupling protocol using DCC/DIC is resulting in low yields for a this compound incorporation step. What is the likely cause?
A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the activation energy barrier imposed by sterically hindered amino acids like this compound.[1] This results in inefficient coupling and consequently, low yields.
Q3: Which coupling reagents are more effective for this compound and other bulky amino acids?
A3: For challenging couplings involving sterically hindered residues, it is highly recommended to use more potent in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective.[1][2] These reagents form highly reactive esters that can overcome the steric barrier.[1] HATU, in particular, is often cited for its superior performance in such cases.[3]
Q4: I've switched to a more potent coupling reagent like HATU, but the coupling of this compound is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is not sufficient, several other strategies can be employed:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration.
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Solvent Choice: The choice of solvent is crucial for proper resin swelling and solvation of the growing peptide chain.[4] N-Methyl-2-pyrrolidone (NMP) is often considered a better solvent than N,N-Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[4] In some cases, a mixture of solvents can be beneficial.[5]
Q5: How can I monitor the completeness of the this compound coupling reaction?
A5: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[5] A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction has gone to completion.[5]
Q6: What are the risks of racemization when coupling this compound, and how can I minimize them?
A6: Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps. While urethane-based protecting groups like Boc generally suppress racemization, the choice of coupling reagent and base can influence its extent.[6] Using additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with carbodiimide reagents is essential to minimize this side reaction.[6][7] Aminium/uronium and phosphonium-based reagents, especially those containing HOAt (like HATU), are known to be very effective at suppressing racemization.[8]
Troubleshooting Guide
Issue: Low yield or incomplete coupling of this compound detected (e.g., by a positive Kaiser test).
This troubleshooting guide provides a step-by-step approach to address this common issue.
References
Technical Support Center: Analytical Methods for Detecting Incomplete Deprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the detection of incomplete removal of protecting groups during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is incomplete deprotection and why is it a problem?
A1: Incomplete deprotection is the failure to remove all protecting groups from a molecule during a chemical synthesis step.[1] Protecting groups are used to temporarily block reactive functional groups to ensure a reaction occurs at the desired location.[1] If not completely removed, the final product will be a mixture of the desired compound and undesired, partially protected impurities. These impurities can complicate purification, reduce the overall yield, and, in drug development, lead to potential safety and efficacy issues. In peptide synthesis, for instance, incomplete deprotection can result in truncated or modified peptide sequences.[2]
Q2: What are the primary analytical methods to detect incomplete deprotection?
A2: The most common methods for detecting incomplete deprotection include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is widely used to separate the desired product from more nonpolar, incompletely deprotected species.[2][3]
-
Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), MS can identify the molecular weights of the desired product and any impurities, including those still containing a protecting group.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the detection of signals corresponding to the protecting group that should have been removed.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of specific vibrational bands associated with the protecting group.[8]
-
Qualitative Colorimetric Tests: In solid-phase peptide synthesis (SPPS), tests like the Kaiser test (ninhydrin test) are used to confirm the presence of free primary amines after deprotection. A negative result suggests the protecting group (e.g., Fmoc) is still attached.[5][9]
Q3: How do I choose the most suitable analytical method for my experiment?
A3: The choice of method depends on several factors:
-
Nature of the Synthesis: For solid-phase peptide synthesis, a quick qualitative method like the Kaiser test is useful for on-resin monitoring.[5] For solution-phase synthesis, TLC or a quick LC-MS run of the crude mixture is often the first step.
-
Information Required: If you need to quantify the impurity, HPLC and quantitative NMR (qNMR) are the preferred methods.[2] For simple confirmation of presence/absence, mass spectrometry is very effective.[4]
-
Structure of the Molecule: For complex molecules, 2D NMR techniques might be necessary to resolve overlapping signals and confirm the presence or absence of a protecting group.
-
Available Equipment: The choice is often dictated by the instrumentation available in your laboratory.
Q4: Can these methods provide quantitative data on the level of incomplete deprotection?
A4: Yes, several methods can be quantitative. HPLC is the most common technique; by integrating the peak areas in the chromatogram, you can determine the relative percentage of the desired product and the protected impurity.[2] NMR spectroscopy can also be quantitative if an internal standard is used. UV-Vis spectrophotometry can be used quantitatively in specific cases, such as monitoring the release of the dibenzofulvene (DBF)-piperidine adduct during Fmoc deprotection in automated peptide synthesis.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q5: My HPLC chromatogram of the crude product shows an unexpected peak. How can I confirm if it's due to incomplete deprotection?
A5: Incompletely deprotected products are typically more hydrophobic (less polar) than the fully deprotected product. In reverse-phase HPLC, this means the impurity will have a longer retention time.
-
Analyze Retention Time: The unexpected peak should appear later than your main product peak.[3]
-
Collect the Fraction: Isolate the impurity by collecting the fraction corresponding to the unexpected peak.
-
Analyze by Mass Spectrometry: Analyze the collected fraction using mass spectrometry. The mass should correspond to your expected product plus the mass of the protecting group.[10]
Mass Spectrometry (MS)
Q6: How do I identify an incompletely deprotected product in my mass spectrum?
A6: You should look for a mass-to-charge ratio (m/z) peak that corresponds to the molecular weight of your expected product plus the mass of the uncleaved protecting group.[4][11] For example, if a tert-Butoxycarbonyl (Boc) group (mass ≈ 100 g/mol ) was not removed, you would look for an [M+H]⁺ peak that is 100 units higher than the [M+H]⁺ of your desired product. Tandem mass spectrometry (MS/MS) can further confirm this by showing characteristic fragmentation patterns of the protecting group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: What characteristic signals in an NMR spectrum indicate incomplete deprotection?
A7: The presence of signals unique to the protecting group in the final product's NMR spectrum is a clear sign of incomplete deprotection.
-
Boc Group: Look for a strong singlet around 1.4-1.5 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.[12]
-
Fmoc Group: Look for characteristic aromatic signals between 7.3 and 7.8 ppm in the ¹H NMR spectrum.[13]
-
Cbz (Z) Group: Expect to see aromatic signals from the benzyl (B1604629) group around 7.3 ppm and a benzylic singlet around 5.1 ppm.[11] The disappearance of these signals and the appearance of a new signal for the deprotected functional group (e.g., an N-H proton) confirm successful deprotection.
FTIR Spectroscopy
Q8: Can FTIR confirm the removal of a carbonyl-containing protecting group like Boc or Fmoc?
A8: Yes. Protecting groups with carbonyl functionalities have characteristic C=O stretching frequencies in the IR spectrum. For example, the carbamate (B1207046) in a Boc group shows a strong absorption band around 1680-1700 cm⁻¹. Successful deprotection should lead to the disappearance of this band.[8] However, FTIR is a bulk analysis technique and may not be sensitive enough to detect very small amounts of residual impurity, especially if the deprotected molecule also contains carbonyl groups.[14]
Data Presentation
Table 1: Comparison of Common Analytical Methods for Detecting Incomplete Deprotection
| Method | Principle | Information Provided | Typical Sensitivity | Key Considerations |
| RP-HPLC | Separation based on polarity.[15] | Quantitative, Purity assessment.[2] | High (ng to µg) | Incompletely protected species usually have longer retention times. Requires a chromophore for UV detection. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions.[16] | Qualitative (Molecular Weight), Structural (MS/MS).[11] | Very High (pg to ng) | Provides direct evidence of residual protecting groups by identifying their mass.[4] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[7] | Qualitative & Quantitative, Definitive structural information. | Moderate (mg) | Characteristic signals of the protecting group should disappear completely.[6] Can be used for quantification with an internal standard. |
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations.[17] | Qualitative (Functional Groups).[8] | Low to Moderate | Best for monitoring the disappearance of a strong, unique band from the protecting group. Not ideal for trace analysis. |
| Kaiser Test (Ninhydrin) | Colorimetric test for primary amines.[5] | Qualitative (On-Resin).[9] | High (on resin) | Specific to solid-phase synthesis for detecting free amines after deprotection (e.g., of Fmoc). A yellow/brown result indicates failure.[5] |
Table 2: Molecular Masses of Common Protecting Groups for Mass Spectrometry Analysis
| Protecting Group | Abbreviation | Chemical Formula | Δ Mass (Da) | Key Fragment Ions (m/z) |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | 101.12 | 57 (t-butyl cation) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ | 223.25 | 179 (fluorenyl cation) |
| Carboxybenzyl | Cbz or Z | C₈H₇O₂ | 135.14 | 91 (tropylium ion), 108 |
| Trityl (Triphenylmethyl) | Trt | C₁₉H₁₅ | 243.33 | 243 (trityl cation) |
| Benzoyl | Bz | C₇H₅O | 105.11 | 105, 77 |
| 4,4'-Dimethoxytrityl | DMT | C₂₁H₁₉O₂ | 303.38 | 303 (DMT cation) |
Data compiled from sources.[11][18][19]
Experimental Protocols
Protocol 1: General RP-HPLC Analysis of a Crude Deprotection Reaction
This protocol is suitable for assessing the purity of a crude reaction mixture after deprotection.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile/water mixture). The diluent should be compatible with the mobile phase.[2]
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 214 nm for peptides).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.[11] This wide gradient helps to elute compounds with a broad range of polarities.
-
Analysis: Inject the sample. The desired, fully deprotected product should elute as a major peak. Any significant peaks with longer retention times are potential candidates for incompletely deprotected species. Quantify by integrating the peak areas.
Protocol 2: Kaiser (Ninhydrin) Test for Free Amines on Solid Support
This qualitative test is used to confirm the completion of Fmoc deprotection in solid-phase peptide synthesis.[5]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Procedure:
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
-
Observation and Interpretation:
-
Dark Blue Beads/Solution: Positive result. This indicates the presence of free primary amines, signifying successful deprotection.[5]
-
Yellow/Brown Beads/Solution: Negative result. This indicates the absence of free primary amines, meaning the Fmoc group is likely still attached and deprotection is incomplete.[5]
-
Visualizations
References
- 1. Protection and Deprotection [cem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Labeling and Protecting Groups [biosyn.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-L-Leu-OH and Fmoc-L-Leu-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of the Nα-protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing peptides containing L-leucine. The two most established methodologies revolve around the use of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides an objective comparison of Boc-L-Leu-OH and Fmoc-L-Leu-OH, presenting supporting data, detailed experimental protocols, and visual workflows to inform the strategic selection for your peptide synthesis needs.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The core difference between the two strategies lies in the lability of the Nα-protecting group. The Boc group is removed with moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638). This fundamental distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
| Feature | This compound Strategy | Fmoc-L-Leu-OH Strategy |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[1] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Moderate acid (e.g., high-percentage TFA)[1] |
| Orthogonality | Partial; side-chain protecting groups are also acid-labile, requiring different acid strengths for selective removal.[3] | High; acid-labile side-chain protecting groups are stable to the basic deprotection of Fmoc.[2] |
| Side Reactions | Formation of tert-butyl carbocations can lead to side reactions with nucleophilic residues (Trp, Met, Cys).[3] | Aspartimide formation in sequences containing aspartic acid upon exposure to base.[4][5] |
| Reaction Monitoring | Less straightforward. | Deprotection can be easily monitored by UV absorbance of the cleaved fluorenyl group.[2] |
| Compatibility | Less suitable for peptides with post-translational modifications sensitive to strong acids.[2] | Milder conditions are compatible with a wider range of modifications like phosphorylation and glycosylation.[2] |
Physicochemical Properties
A foundational understanding of the physicochemical properties of the protected amino acids is essential for their handling and use in synthesis.
| Property | This compound | Fmoc-L-Leu-OH |
| Molecular Formula | C₁₁H₂₁NO₄ | C₂₁H₂₃NO₄ |
| Molecular Weight | 231.29 g/mol | 353.41 g/mol |
| Appearance | White to off-white powder[6] | White to off-white powder |
| Melting Point | 85-90 °C | Not specified |
| Solubility | Soluble in organic solvents such as DCM and DMF. | Soluble in organic solvents such as DMF.[7] |
Performance in SPPS: A Comparative Overview
| Performance Metric | Boc Strategy | Fmoc Strategy |
| Coupling Efficiency | Generally good, but can be advantageous for "difficult sequences".[8] | Typically very high, often exceeding 99%.[][10] |
| Peptide Purity | Can be lower due to repeated acid exposure, which may lead to partial deprotection of side chains.[2] | Generally high due to milder deprotection conditions.[7] |
| Yield | Can be high, but potential for peptide chain loss from the resin with repeated acid treatments.[11] | High yields are consistently achievable.[] |
| Scalability | Well-established for large-scale synthesis. | Highly amenable to automation and large-scale production.[2] |
| Cost | Boc-amino acids and some reagents can be less expensive.[] | Fmoc-amino acids can be more expensive, but overall process efficiency can offset costs.[2] |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of this compound and Fmoc-L-Leu-OH in SPPS.
This compound SPPS Protocol
1. Deprotection of the Nα-Boc Group:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes for a pre-wash, followed by a 20-minute treatment with fresh 50% TFA/DCM solution (10 mL/g of resin).[11]
-
When cysteine, methionine, or tryptophan are present, add 0.5% dithioethane (DTE) to the deprotection solution to scavenge tert-butyl carbocations.[3]
-
Wash the peptide-resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[11]
2. Neutralization:
-
Wash the resin with DCM (3-5 times).[13]
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin (approximately 10 mL per gram of resin).[13]
-
Agitate the mixture for 2 minutes and drain. Repeat this step once more.[13]
-
Wash the resin with DCM (3-5 times) followed by dimethylformamide (DMF) (3 times) to prepare for coupling.[13]
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (4.5 equivalents) to the amino acid solution to pre-activate for a few minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
Wash the peptide-resin with DMF (3x), DCM (3x), and DMF (3x).
Fmoc-L-Leu-OH SPPS Protocol
1. Deprotection of the Nα-Fmoc Group:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.[5]
-
Drain the solution and repeat the treatment with fresh 20% piperidine/DMF for an additional 7-10 minutes.[5]
-
Wash the resin thoroughly with DMF (5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[14]
2. Coupling of Fmoc-L-Leu-OH:
-
In a separate vessel, dissolve Fmoc-L-Leu-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.[15]
-
Add DIEA or Collidine (6-10 equivalents) to the amino acid solution.[15]
-
Add the activated Fmoc-L-Leu-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. Longer coupling times may be necessary for longer peptides.[16]
-
Monitor the coupling reaction (e.g., ninhydrin test). Double coupling may be performed if necessary.
-
Wash the peptide-resin with DMF (3-5 times) and DCM (3-5 times).[15]
Visualizing the Chemistries and Workflows
To further clarify the differences between the two strategies, the following diagrams illustrate the chemical structures and the cyclical nature of the SPPS workflows.
Conclusion
The choice between this compound and Fmoc-L-Leu-OH for SPPS is a strategic one, with significant implications for the synthesis process and the final peptide product.
The Fmoc strategy is now the predominant choice for most applications due to its milder reaction conditions, high coupling efficiencies, ease of automation and monitoring, and excellent orthogonality with acid-labile side-chain protecting groups.[2] This makes it particularly suitable for the synthesis of long and complex peptides, as well as those containing sensitive modifications.[2]
The Boc strategy , while being the classic approach, remains a robust and valuable method, particularly for the synthesis of "difficult" or aggregation-prone sequences where its different solvation properties can be advantageous.[2][8] The lower cost of some reagents may also be a consideration for certain large-scale syntheses.[]
Ultimately, the optimal choice depends on the specific peptide sequence, the presence of post-translational modifications, the scale of the synthesis, and the available laboratory equipment and expertise. This guide provides the foundational data and protocols to enable an informed decision for the successful incorporation of L-leucine in your next peptide synthesis campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
The Veteran's Edge: Unpacking the Advantages of Boc Protection for Challenging Peptide Sequences
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that profoundly impacts the success of synthesizing complex and "difficult" peptide sequences. While Fmoc chemistry has become the more prevalent method due to its milder deprotection conditions and ease of automation, the classic Boc strategy retains significant advantages, particularly for sequences prone to aggregation, such as hydrophobic peptides, and those with a tendency to form stable secondary structures.[1][][3] This guide provides a comprehensive comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Core Chemical Differences: A Tale of Two Protecting Groups
The fundamental distinction between Boc and Fmoc SPPS lies in the chemistry of the α-amino protecting group and the corresponding deprotection and cleavage conditions. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine (B6355638).[][4] This seemingly simple difference has significant downstream consequences for the synthesis of challenging peptides.
The Boc Advantage in Mitigating Aggregation
Peptide aggregation during SPPS is a major hurdle, leading to incomplete coupling reactions, low yields, and difficult purification.[5] This is particularly problematic for hydrophobic sequences and peptides that can form stable β-sheet structures on the resin.[] Boc chemistry offers a distinct advantage in overcoming this challenge.
During the Boc deprotection step with TFA, the newly exposed N-terminal amine is protonated, creating a positive charge.[3] This electrostatic repulsion between the growing peptide chains helps to disrupt the intermolecular hydrogen bonding that leads to aggregation.[4] Furthermore, the use of in situ neutralization protocols, where the neutralization of the protonated amine and the subsequent coupling of the next amino acid occur simultaneously, minimizes the time the peptide chain exists in a neutral, aggregation-prone state.[6][7]
In contrast, the deprotection of the Fmoc group with piperidine leaves a neutral N-terminus.[4] This lack of electrostatic repulsion can increase the propensity for peptide chains to aggregate on the solid support, hindering subsequent coupling steps.[4]
A prime example of a challenging, aggregation-prone peptide is the Amyloid Beta (Aβ) peptide, implicated in Alzheimer's disease. While direct comparative studies are limited, reports on the synthesis of Aβ(1-42) highlight the difficulties with standard Fmoc chemistry. One study reported a crude yield of only 33% using a standard Fmoc/tBu approach.[8] Although modifications to the Fmoc protocol, such as the incorporation of pseudoproline dipeptides (which disrupt secondary structure formation) or the use of microwave assistance, have been shown to improve yields to 57% and 87% respectively, these represent significant deviations from standard procedure.[8][9] The inherent advantages of the Boc strategy in preventing aggregation often lead to higher crude purity and yields for such difficult sequences without the need for extensive optimization.[1][]
Quantitative Comparison: Boc vs. Fmoc for Difficult Sequences
| Feature | Boc Strategy | Fmoc Strategy |
| Aggregation Proneness | Lower, due to protonated N-terminus after deprotection.[3] | Higher, due to neutral N-terminus after deprotection.[4] |
| Typical Crude Yield | Generally good, especially for difficult sequences.[8] | Can be low for difficult sequences without protocol modifications.[8] |
| Typical Crude Purity | Often higher for hydrophobic peptides.[1][] | Can be lower for aggregation-prone sequences due to deletion byproducts.[8] |
| Need for Modifications | In situ neutralization is a highly effective standard practice.[6] | Often requires pseudoprolines, special solvents, or microwave assistance.[8][10] |
Experimental Protocols
Below are detailed protocols for the synthesis of a generic "difficult" (hydrophobic and aggregation-prone) 15-mer peptide using both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis Protocol for a Difficult Sequence
This protocol utilizes an in situ neutralization strategy to minimize aggregation.
-
Resin Preparation: Swell 1g of Boc-Ala-PAM resin (0.5 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 15 mL).
-
Add a solution of 50% TFA in DCM (15 mL) and shake for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL) and then with dimethylformamide (DMF) (3 x 15 mL).
-
-
Coupling with in situ Neutralization:
-
In a separate vial, dissolve the next Boc-protected amino acid (2.5 mmol) and HBTU (2.5 mmol) in 10 mL of DMF.
-
Add diisopropylethylamine (DIEA) (5.0 mmol) to the activated amino acid solution.
-
Immediately add the entire mixture to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF in the presence of anisole (B1667542) as a scavenger at 0°C for 1.5 hours.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Fmoc Solid-Phase Peptide Synthesis Protocol for a Difficult Sequence
This protocol incorporates the use of a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation: Swell 1g of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 15 mL).
-
Add a solution of 20% piperidine in DMF (15 mL) and shake for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF (15 mL) and shake for an additional 15 minutes.
-
Wash the resin with DMF (5 x 15 mL).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (or Fmoc-Xaa-Ser(ψMe,MePro)-OH pseudoproline dipeptide) (2.5 mmol), HBTU (2.5 mmol), and HOBt (2.5 mmol) in 10 mL of DMF.
-
Add DIEA (5.0 mmol) to the solution and vortex.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
-
Visualizing the Mechanism of Aggregation Prevention
The following diagrams illustrate the key difference in the state of the N-terminus during the coupling step in Boc and Fmoc SPPS and its effect on inter-chain aggregation.
Caption: Boc vs. Fmoc: N-Terminus State and Aggregation Propensity.
Conclusion
While Fmoc-SPPS is a powerful and widely used technique, the Boc protection strategy remains an indispensable tool in the peptide chemist's arsenal, especially when confronting "difficult sequences." The ability of Boc chemistry, particularly when coupled with in situ neutralization protocols, to mitigate peptide aggregation by maintaining a protonated N-terminus offers a significant advantage for the synthesis of hydrophobic and aggregation-prone peptides. For researchers and drug development professionals tackling these challenging targets, a thorough understanding of the nuances of both Boc and Fmoc chemistries is paramount for successful peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Researcher's Guide to Purity Analysis of Boc-L-Leu-OH: HPLC and Alternatives
In the realms of peptide synthesis and pharmaceutical development, the purity of starting materials is paramount. N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a crucial protected amino acid, is a foundational building block in the synthesis of a vast array of peptides and complex organic molecules.[1][2] Ensuring its purity is a critical step to guarantee the desired yield, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of this compound and other N-protected amino acids.[][4] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating the main compound from structurally similar impurities.
Detailed Experimental Protocol for HPLC Analysis of this compound
This protocol outlines a standard RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥99.5% purity).
-
This compound sample for analysis.
-
HPLC-grade acetonitrile (B52724) (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-20 min: 30% to 70% B.
-
20-25 min: 70% to 30% B.
-
25-30 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be analyzed in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Figure 1. Workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening.
| Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| Reversed-Phase HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, high sensitivity, quantitative, well-established. | Requires specialized equipment and trained personnel. | Primary method for purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | Simple, rapid, low cost, suitable for reaction monitoring. | Low resolution, not quantitative, less sensitive than HPLC. | Useful for quick qualitative checks and reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) | Analysis of the magnetic properties of atomic nuclei. | Provides structural information, can identify unknown impurities. | Lower sensitivity than HPLC, complex mixtures can be difficult to analyze, expensive. | Excellent for structural confirmation and identifying major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS). | May not separate isomers, quantification can be complex. | Used in conjunction with HPLC for impurity identification. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Can determine enantiomeric purity (D- and L-isomers). | Specific columns required, method development can be challenging. | Essential for determining the enantiomeric excess of this compound. |
Comparative Data Analysis of this compound from Different Suppliers
The following table presents illustrative data from the HPLC analysis of this compound samples from three hypothetical suppliers, demonstrating how this method can be used for quality assessment.
Potential Impurities and Expected Elution Order:
-
L-Leucine: The unprotected amino acid is highly polar and will elute earliest.
-
This compound: The main compound of interest.
-
Di-Boc-L-Leucine: A potential byproduct of the protection reaction, it is more hydrophobic and will have a longer retention time than the mono-Boc derivative.
-
Boc-D-Leu-OH: The D-enantiomer. Under standard reversed-phase conditions, it will likely co-elute with this compound. Chiral HPLC is required for its separation.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Retention Time (min) | 12.5 | 12.5 | 12.5 | 12.5 |
| Purity by HPLC (%) | 99.6 | 98.2 | 99.1 | >99.9 |
| L-Leucine (%) | 0.1 | 0.5 | 0.2 | Not Detected |
| Di-Boc-L-Leucine (%) | 0.2 | 1.1 | 0.5 | Not Detected |
| Other Impurities (%) | 0.1 | 0.2 | 0.2 | <0.1 |
| Enantiomeric Purity (by Chiral HPLC, % L-isomer) | 99.9 | 99.5 | 99.8 | >99.9 |
Note: This data is illustrative and intended for comparative purposes.
From this data, Supplier A provides the highest purity this compound, comparable to the reference standard. Supplier B's product has a significantly lower purity due to higher levels of unreacted L-leucine and the di-Boc byproduct. Supplier C's product is of good quality, though not as high as Supplier A's.
Figure 2. Logical approach to selecting an analytical method for this compound.
Conclusion
For researchers, scientists, and professionals in drug development, the rigorous purity analysis of this compound is non-negotiable. While techniques like TLC and NMR offer valuable, specific insights, reversed-phase HPLC stands out as the most robust, reliable, and comprehensive method for routine purity assessment and quality control. Its ability to provide quantitative data on the main component and key impurities ensures that the starting material meets the stringent requirements for successful and reproducible downstream applications. When enantiomeric purity is a critical parameter, chiral HPLC is an indispensable complementary technique.
References
A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Boc-L-Leu-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized using the tert-butyloxycarbonyl (Boc) protecting group strategy, specifically with Boc-L-Leu-OH, against the prevalent fluorenylmethyloxycarbonyl (Fmoc) alternative. The choice of protective group chemistry in solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the efficiency and yield of the synthesis but also the purity profile of the final peptide, which is ultimately assessed by mass spectrometry. This document outlines the fundamental differences between these two approaches, presents expected mass spectrometry outcomes, provides detailed experimental protocols, and visualizes the workflows involved.
Boc versus Fmoc: A Tale of Two Chemistries
The synthesis of a peptide is a stepwise process of elongating an amino acid chain on a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected. The two most dominant strategies for this protection are the Boc and Fmoc methods, which differ primarily in their deprotection chemistry.[]
The Boc (tert-butyloxycarbonyl) strategy , a more traditional approach, utilizes the acid-labile Boc group for Nα-protection.[] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2]
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the more modern and widely used method. It employs the base-labile Fmoc group for Nα-protection, which is removed by a secondary amine, most commonly piperidine (B6355638).[] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a moderately strong acid like TFA.[2]
The choice between Boc and Fmoc chemistry has significant implications for the types of impurities that may be observed during mass spectrometry analysis.
Performance Comparison: Expected Mass Spectrometry Outcomes
Table 1: General Comparison of Boc and Fmoc Synthesis Strategies
| Parameter | This compound Strategy | Fmoc-L-Leu-OH Strategy |
| Nα-Deprotection | 50% TFA in Dichloromethane (B109758) (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Cleavage Cocktail | Anhydrous HF | TFA with scavengers (e.g., TIS, H₂O) |
| Crude Purity | Often high, especially for hydrophobic peptides[] | Generally high, but can be affected by aggregation[] |
| Common Side Reactions | t-butylation of sensitive residues, incomplete Boc removal | Deletion sequences, piperidine adducts, aspartimide formation (if Asp is present) |
Table 2: Potential Side Products in the Synthesis of Leu-Ala and their Mass-to-Charge Ratios (m/z)
| Side Product | Originating Strategy | Description | Expected [M+H]⁺ of Leu-Ala Side Product (Da) |
| Deletion (Ala) | Both, more common in Fmoc | Failure to couple Alanine | 132.10 (Leucine) |
| +56 Da Adduct (t-butyl) | Boc | Alkylation by t-butyl cations during cleavage | 259.21 |
| +98 Da Adduct (Boc) | Boc | Incomplete deprotection of the N-terminus | 303.22 |
| +84 Da Adduct (Piperidine) | Fmoc | Reaction of the N-terminus with piperidine byproducts | 287.24 |
| Truncation (Leu) | Both | Failure to couple Leucine | 90.07 (Alanine) |
Note: The expected [M+H]⁺ for the target Leu-Ala peptide is 203.14 Da.
Experimental Protocols
Below are detailed protocols for the synthesis of a model peptide (Leu-Ala) using both Boc and Fmoc strategies, followed by a general protocol for its analysis by mass spectrometry.
Protocol 1: Boc Solid-Phase Peptide Synthesis of Leu-Ala
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Boc-Ala-OH):
-
Dissolve Boc-Ala-OH and a coupling agent (e.g., DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and isopropanol.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
-
Second Amino Acid Coupling (this compound):
-
Repeat step 2 using this compound.
-
-
Final Boc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger (e.g., anisole).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Lyophilize the crude peptide.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis of Leu-Ala
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (of resin):
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH and a coupling agent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Second Amino Acid Coupling (Fmoc-L-Leu-OH):
-
Repeat step 3 using Fmoc-L-Leu-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Lyophilize the crude peptide.
-
Protocol 3: Mass Spectrometry Analysis of Synthetic Peptides
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in 0.1% formic acid in water to a concentration of approximately 1 mg/mL.
-
For LC-MS analysis, dilute the stock solution to 10-100 µM with the initial mobile phase.
-
For MALDI-TOF analysis, mix the peptide solution 1:1 with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Acquire mass spectra in positive ion mode, with MS1 scans to identify parent ions and data-dependent MS2 scans for fragmentation analysis.
-
-
MALDI-TOF MS Analysis:
-
Spot the peptide-matrix mixture onto the MALDI target plate and allow it to dry.
-
Acquire mass spectra in reflectron positive ion mode.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for peptide synthesis and analysis.
Conclusion
The choice between Boc and Fmoc chemistry for the synthesis of peptides containing L-leucine has a direct impact on the final purity and the types of byproducts that can be expected during mass spectrometry analysis. While the Fmoc strategy is generally preferred for its milder deprotection conditions and broader compatibility with sensitive residues, the Boc strategy can offer advantages for the synthesis of hydrophobic sequences.[] A thorough understanding of the potential side reactions associated with each method is crucial for accurate interpretation of mass spectra and for optimizing the synthesis and purification of the target peptide. The protocols and workflows provided in this guide offer a framework for the synthesis and analysis of leucine-containing peptides, enabling researchers to make informed decisions and achieve high-quality results.
References
A Comparative Guide to the NMR Characterization of Boc-L-Leu-OH and Related Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-L-Leu-OH and its structural analogs, Boc-L-Val-OH and Boc-L-Ile-OH. The objective is to offer a practical resource for the identification and characterization of these widely used building blocks in peptide synthesis and drug discovery. The supporting data is presented in a clear, tabular format, and detailed experimental protocols are provided to ensure reproducibility.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Boc-L-Val-OH, and Boc-L-Ile-OH in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). These solvents are commonly used for NMR analysis of protected amino acids, and the choice of solvent can influence the chemical shifts due to varying solvent-solute interactions.
Table 1: ¹H and ¹³C NMR Chemical Shifts in CDCl₃
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | α-CH | ~4.15 (m) | Data not available |
| β-CH₂ | ~1.70 (m) | Data not available | |
| γ-CH | ~1.52 (m) | Data not available | |
| δ-CH₃ | 0.94 (d, J=6 Hz), 0.95 (d, J=6 Hz) | Data not available | |
| Boc (C(CH₃)₃) | 1.45 (s) | Data not available | |
| Boc (C=O) | - | Data not available | |
| Carboxyl (COOH) | Broad signal | Data not available | |
| Boc-L-Val-OH | α-CH | 4.27 (dd, J=9.1, 4.7 Hz) | 58.9 |
| β-CH | 2.20 (m) | 31.2 | |
| γ-CH₃ | 1.00 (d, J=6.8 Hz), 0.94 (d, J=6.8 Hz) | 19.3, 17.8 | |
| Boc (C(CH₃)₃) | 1.45 (s) | 80.0, 28.4 | |
| Boc (C=O) | - | 155.9 | |
| Carboxyl (COOH) | Broad signal | 176.5 | |
| Boc-L-Ile-OH | α-CH | Data not available | Data not available |
| β-CH | Data not available | Data not available | |
| γ-CH₂ | Data not available | Data not available | |
| γ'-CH₃ | Data not available | Data not available | |
| δ-CH₃ | Data not available | Data not available | |
| Boc (C(CH₃)₃) | Data not available | Data not available | |
| Boc (C=O) | - | Data not available | |
| Carboxyl (COOH) | Broad signal | Data not available |
Note: The chemical shifts for this compound in CDCl₃ are estimated from the related compound Boc-Leu-Gly-OMe.[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | α-CH | ~4.05 (m) | ~51.5 |
| β-CH₂ | ~1.60 (m), ~1.45 (m) | ~40.5 | |
| γ-CH | ~1.80 (m) | ~24.5 | |
| δ-CH₃ | ~0.88 (d, J=6.5 Hz), ~0.83 (d, J=6.5 Hz) | ~23.0, ~21.5 | |
| Boc (C(CH₃)₃) | 1.39 (s) | 78.0, 28.3 | |
| Boc (C=O) | - | 155.5 | |
| Carboxyl (COOH) | ~12.3 (br s) | ~174.5 | |
| Boc-L-Val-OH | α-CH | 3.85 (dd, J=8.5, 5.0 Hz) | 60.1 |
| β-CH | 2.00 (m) | 30.5 | |
| γ-CH₃ | 0.92 (d, J=6.8 Hz), 0.87 (d, J=6.8 Hz) | 19.5, 18.5 | |
| Boc (C(CH₃)₃) | 1.39 (s) | 78.0, 28.3 | |
| Boc (C=O) | - | 155.6 | |
| Carboxyl (COOH) | ~12.4 (br s) | 173.8 | |
| Boc-L-Ile-OH | α-CH | 3.91 (dd, J=8.5, 5.5 Hz) | 58.5 |
| β-CH | 1.80 (m) | 37.0 | |
| γ-CH₂ | 1.40 (m), 1.15 (m) | 25.0 | |
| γ'-CH₃ | 0.88 (d, J=6.8 Hz) | 15.8 | |
| δ-CH₃ | 0.83 (t, J=7.4 Hz) | 11.5 | |
| Boc (C(CH₃)₃) | 1.39 (s) | 78.0, 28.3 | |
| Boc (C=O) | - | 155.6 | |
| Carboxyl (COOH) | ~12.5 (br s) | 174.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a general procedure for the preparation and analysis of N-Boc protected amino acid samples.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the Boc-protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of cotton or glass wool placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate.
-
Referencing: The residual solvent peak is used for chemical shift referencing (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled ¹³C experiment is standard.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Referencing: The solvent peak is used for chemical shift referencing (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Workflow Visualization
The following diagram illustrates the general workflow for the NMR characterization of a Boc-protected amino acid, from sample preparation to data analysis.
Caption: Workflow for NMR characterization of Boc-amino acids.
References
A Comparative Guide to Coupling Reagents for Boc-L-Leu-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the prevention of side reactions such as racemization. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of N-α-tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH), a frequently utilized protected amino acid. The performance of these reagents is evaluated based on key metrics including reaction yield, purity, reaction time, and the potential for epimerization, supported by available experimental data from related systems.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield | Typical Purity | Reaction Time | Relative Cost | Key Advantages | Potential Disadvantages |
| HATU | Very High (>95%) | Excellent | Fast (5-20 min) | High | High efficiency, low racemization, effective for sterically hindered couplings.[1] | High cost, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | High (>90%) | Very Good | Moderate (15-60 min) | Medium | Good efficiency, widely used, reliable for standard couplings.[1] | Slower than HATU, higher risk of racemization compared to HATU.[2] |
| COMU | Excellent | Excellent | Fast (15-45 min) | High | High reactivity comparable to HATU, improved safety profile (non-explosive), good solubility.[3][4] | Higher cost. |
| DIC/HOBt | Good | Good | Moderate (1-4 hours) | Low | Cost-effective, simple procedure.[5] | Slower reaction times, potential for side reactions (N-acylurea formation), moderate risk of racemization.[6] |
| BOP | Very Good | Very Good | Moderate (30-60 min) | Medium | High efficiency, minimal racemization.[6] | Formation of carcinogenic hexamethylphosphoramide (B148902) (HMPA) byproduct.[6] |
| PyBOP | Very Good | Very Good | Moderate (30-60 min) | High | Similar efficiency to BOP without the formation of HMPA.[4] | Higher cost than BOP. |
Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate a typical experimental workflow for solid-phase peptide synthesis and the general mechanism of peptide bond formation using a coupling reagent.
Caption: General workflow for a single coupling cycle in Boc-chemistry solid-phase peptide synthesis (SPPS).
Caption: General mechanism of peptide bond formation involving activation and coupling steps.
Experimental Protocols
Below are detailed, generalized protocols for the coupling of this compound to a resin-bound peptide using various common coupling reagents in solid-phase peptide synthesis. These protocols assume a starting resin with a free N-terminal amine.
Protocol for HATU/HBTU Coupling
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved (monitored by a bromophenol blue test).
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading), HATU or HBTU (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. For HBTU, 1-hydroxybenzotriazole (B26582) (HOBt) (2-4 equivalents) can be added to suppress racemization.
-
Activation and Coupling: Allow the coupling solution to pre-activate for 1-2 minutes, then add it to the resin. Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[5]
Protocol for COMU Coupling
The protocol for COMU is very similar to that for HATU/HBTU, with the key difference often being the amount of base required.
-
Follow steps 1-5 from the HATU/HBTU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents), COMU (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF.
-
Activation and Coupling: Add the prepared solution to the resin and agitate at room temperature for 15-45 minutes.
-
Monitor the reaction and wash the resin as described in steps 8 and 9 of the HATU/HBTU protocol.
Protocol for DIC/HOBt Coupling
-
Follow steps 1-5 from the HATU/HBTU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents).
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction and wash the resin as described in steps 8 and 9 of the HATU/HBTU protocol. The byproduct, diisopropylurea, is soluble in DMF and is washed away.
Conclusion
The selection of an appropriate coupling reagent for the incorporation of this compound is a critical decision that influences the overall success of a peptide synthesis campaign. For routine and cost-sensitive syntheses, the traditional DIC/HOBt method remains a viable option. However, for more challenging sequences, or when high purity and rapid reaction times are paramount, uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are generally superior. HATU and COMU, in particular, offer excellent performance with minimal risk of racemization, making them the preferred choice for the synthesis of complex and high-purity peptides.[2][4] The provided protocols offer a general guideline for the application of these reagents, and optimization may be necessary depending on the specific peptide sequence and synthesis scale.
References
evaluation of different deprotection cocktails for Boc-L-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and the broader field of organic chemistry, serving as a robust protecting group for amines. Its removal, or deprotection, is a critical step that necessitates a careful choice of reagents to ensure high yield and purity of the final product. This guide provides an objective comparison of common deprotection cocktails for Boc-L-Leu-OH, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Common Deprotection Cocktails
The two most prevalent methods for the deprotection of Boc-protected amino acids are treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an ethereal solvent, typically dioxane. Both methods are effective but present different considerations regarding reaction time, work-up, and potential side reactions.
While direct comparative studies on this compound under identical conditions are scarce in the literature, the following table summarizes typical conditions and reported outcomes for various deprotection methods. It is important to note that yields and purities can be highly substrate- and scale-dependent.
| Deprotection Cocktail | Reagent Concentration | Solvent | Temperature (°C) | Time | Typical Yield (%) | Purity (%) | Notes |
| TFA/DCM | 25-50% TFA | Dichloromethane | 0 - Room Temp. | 0.5 - 2 h | >95 | High | The most common method; volatile reagents are easily removed in vacuo.[1] |
| HCl/Dioxane | 4 M HCl | 1,4-Dioxane (B91453) | Room Temp. | 0.5 - 4 h | >95 | High | Often yields the hydrochloride salt directly, which can sometimes be precipitated and isolated by filtration.[2][3][4] |
| High-Temperature/Ionic Liquid | 2 equiv. TFA | [TTP-NTf2] | 150 | 10 min | 98 | High | A rapid method, though it requires a specific ionic liquid and high temperatures. |
| High-Temperature/Ionic Liquid + H₂O | - | [TTP-NTf2] | 150 | 6 h | 89 | High | Water improves yield and purity in the absence of TFA. |
Experimental Protocols
Below are detailed protocols for the two most common deprotection methods for this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and widely used method for Boc deprotection in solution-phase synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution. A common concentration is 25-50% TFA by volume. For example, for a 25% solution, add 3.3 mL of TFA to 10 mL of the DCM solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the L-Leu-OH.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another robust procedure for Boc deprotection and often results in the precipitation of the amino acid hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask with a magnetic stir bar.
-
Addition of HCl/Dioxane: Add a solution of 4 M HCl in 1,4-dioxane (e.g., 5-10 mL per 1 g of substrate).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[3][4] The deprotected L-Leu-OH hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC.
-
Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain the L-Leu-OH hydrochloride salt.
-
Experimental Workflow and Logic Diagrams
To visualize the experimental process and the decision-making logic, the following diagrams are provided.
Caption: General experimental workflow for the deprotection of this compound.
Caption: Decision logic for selecting a suitable Boc deprotection method.
References
A Comparative Study of Boc-L-Leu-OH from Different Suppliers: A Guide for Researchers
For scientists and professionals in drug development and peptide synthesis, the quality of starting materials is paramount. Boc-L-Leucine (Boc-L-Leu-OH), a fundamental building block in solid-phase peptide synthesis (SPPS), is no exception. The purity and impurity profile of this reagent can significantly impact the yield, purity, and biological activity of the final peptide. This guide provides a comparative overview of this compound from various suppliers, supported by detailed experimental protocols for quality assessment, to aid researchers in making informed purchasing decisions.
Key Quality Attributes and Supplier Comparison
The quality of this compound can be assessed based on several critical parameters: chemical purity, chiral purity (enantiomeric excess), water content, and the presence of residual solvents or other impurities. While most suppliers guarantee a high purity (typically ≥99% by HPLC), the specific impurity profile can vary. Below is a summary of typical specifications from prominent suppliers.
| Parameter | Supplier A (Representative) | Supplier B (Representative) | Supplier C (Representative) | Test Method |
| Chemical Purity (HPLC) | ≥99.5% | ≥99.0% | ≥99.0% | HPLC-UV |
| Chiral Purity (HPLC) | ≥99.8% L-isomer | ≥99.5% L-isomer | ≥99.5% L-isomer | Chiral HPLC |
| Optical Rotation | -24° to -26° (c=2 in Acetic Acid) | -23° to -27° (c=2 in Acetic Acid) | -24° to -26° (c=2 in Acetic Acid) | Polarimetry |
| Water Content (Karl Fischer) | ≤0.5% | ≤1.0% (as hydrate) | ≤0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤0.1% | Not specified | ≤0.2% | USP <281> |
| Appearance | White to off-white crystalline powder | White to off-white powder | White crystalline powder | Visual Inspection |
Note: This table is a representation of typical data. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
The Impact of Impurities on Peptide Synthesis
Impurities in this compound can have detrimental effects on peptide synthesis.[1][2][3][4]
-
D-Enantiomer: The presence of the D-isomer of Boc-Leucine will lead to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric peptide impurities.[1] These can be difficult to separate from the desired peptide and may alter its biological activity and immunogenicity.[2]
-
Related Amino Acid Derivatives: Impurities such as unprotected L-Leucine or dipeptides can lead to the formation of deletion or insertion sequences in the final peptide.[1][4]
-
Residual Solvents: Solvents used in the manufacturing process of this compound, if not adequately removed, can interfere with the coupling reactions in peptide synthesis.
-
Water Content: Excess water can hydrolyze activated amino acids, reducing coupling efficiency and leading to truncated peptide sequences.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound, researchers can perform several key experiments.
HPLC Analysis for Chemical Purity
This method determines the percentage of this compound in the sample relative to any non-chiral impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the this compound from the supplier at the same concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
-
Chiral HPLC for Enantiomeric Purity
This is a critical test to quantify the amount of the unwanted D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).[5]
-
Mobile Phase: A suitable mobile phase for the chosen chiral column, often a mixture of polar organic solvents like ethanol (B145695) or isopropanol (B130326) in hexane, sometimes with a small amount of a polar modifier.
-
Flow Rate: As recommended for the specific chiral column.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a racemic standard of Boc-D/L-Leucine to confirm the separation of the two enantiomers.
-
Prepare a sample solution of the this compound from the supplier.
-
Inject the racemic standard and the sample solution.
-
The percentage of the D-isomer is calculated from the peak areas in the sample chromatogram.
-
NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR provides confirmation of the chemical structure and can be used for an approximate purity assessment.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
The spectrum should be consistent with the known structure of this compound.[6] The presence of significant unexpected signals may indicate impurities.
-
Karl Fischer Titration for Water Content
This method accurately determines the water content in the sample.
-
Instrumentation: Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
A known weight of the this compound sample is dissolved in a suitable solvent (e.g., anhydrous methanol).
-
The solution is titrated with the Karl Fischer reagent.
-
The water content is calculated based on the amount of reagent consumed.
-
Visualizing the Workflow and Impact
To better understand the process of evaluating this compound and its importance, the following diagrams illustrate the experimental workflow and the logical relationship between raw material quality and the final peptide product.
Conclusion
The selection of a high-quality this compound is a critical first step in ensuring the success of peptide synthesis projects. While most suppliers provide materials of high nominal purity, it is the responsibility of the researcher to be aware of the potential impurities and their impact. By implementing the analytical methods outlined in this guide, researchers can independently verify the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. For critical applications, it is always recommended to obtain and scrutinize the lot-specific Certificate of Analysis and, where necessary, perform in-house quality control testing.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validating Peptides Synthesized with Boc-L-Leu-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the validation of the final product is a critical step to ensure its identity, purity, and quality. The choice of protecting group strategy significantly influences the synthesis outcome and the subsequent analytical validation. This guide provides a comprehensive comparison of the validation of peptide sequences synthesized using the tert-butyloxycarbonyl (Boc) strategy, with a specific focus on the incorporation of L-Leucine (Boc-L-Leu-OH), against the alternative 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This comparison is supported by experimental data, detailed analytical protocols, and visual workflows.
Boc vs. Fmoc Synthesis: A Tale of Two Chemistries
Solid-Phase Peptide Synthesis (SPPS) predominantly employs two main strategies: Boc/Bzl and Fmoc/tBu.[] The fundamental difference lies in the chemistry used for the temporary protection of the α-amino group of the amino acids. The Boc group is acid-labile and is removed by treatment with an acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a base such as piperidine.[] This distinction dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
The Boc strategy often proves advantageous for the synthesis of hydrophobic peptides, where it can lead to higher crude purity and yields compared to the Fmoc strategy.[] However, it traditionally requires the use of strong acids like hydrofluoric acid (HF) for final cleavage, which can be hazardous and may require specialized equipment.[3] In contrast, the Fmoc strategy is considered milder and is more amenable to automation.[4]
Quantitative Comparison: Synthesis of Leu-Enkephalin
To illustrate the practical differences in performance, we can examine the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a well-studied pentapeptide. A comparative study on the synthesis of this peptide highlights the differences in yield between the Boc and Fmoc strategies.
| Synthesis Strategy | Resin | N-Protection | Overall Yield (%) |
| Boc/Bzl | Merrifield Resin | Boc | ~45% |
| Fmoc/tBu | p-Alkoxybenzyl alcohol resin | Fmoc | ~65% |
Table 1: Comparison of overall yields for the synthesis of Leu-enkephalin using Boc and Fmoc strategies. Data adapted from a study on the synthesis of Leu-enkephalin analogues.[5] It is important to note that yields can vary significantly based on the specific resin, coupling reagents, and purification methods used.
In one study, the synthesis of Leu-enkephalin using the Fmoc strategy on a p-alkoxybenzyl alcohol resin resulted in a higher overall yield compared to the Boc strategy on a conventional Merrifield resin.[5] The authors noted that the purification of the final peptides was also easier with the Fmoc approach.[5]
Experimental Validation Protocols
The validation of a synthesized peptide, irrespective of the strategy used, relies on a combination of analytical techniques to confirm its identity and assess its purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods employed for this purpose.[6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a synthesized peptide by separating it from byproducts and unreacted starting materials.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.
Experimental Protocol: RP-HPLC Analysis of a this compound Synthesized Peptide
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase (e.g., 0.1% TFA in water), to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the synthesized peptide and, with tandem MS (MS/MS), to verify its amino acid sequence.
Experimental Protocol: LC-MS Analysis of a this compound Synthesized Peptide
-
Sample Preparation and LC Conditions:
-
Follow the same sample preparation and HPLC conditions as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are suitable.
-
Scan Mode: Full scan mode to determine the molecular weight of the peptide. The expected molecular weight of the peptide synthesized with this compound should be calculated and compared with the observed mass.
-
MS/MS for Sequencing: For sequence confirmation, the peptide ion of interest is isolated and fragmented (e.g., by collision-induced dissociation - CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.
-
Potential Side Products in this compound Synthesis
During Boc-SPPS, several side reactions can occur, leading to the formation of impurities. While not exhaustive, some potential side products to be aware of when using this compound include:
-
Deletion Peptides: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.
-
Truncated Peptides: Premature termination of the synthesis results in shorter peptide chains.
-
t-Butylation: The t-butyl cation generated during Boc deprotection can modify sensitive side chains, although Leucine's side chain is generally not susceptible to this.
-
Racemization: While less common for Leucine, racemization can occur during the activation step, leading to the incorporation of D-Leucine.
Visualizing the Workflow and Strategies
To better understand the processes involved, the following diagrams illustrate the general workflow for peptide validation and a comparison of the Boc and Fmoc synthesis strategies.
References
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Influence of N-Terminal Protection on Peptide Conformation: A Comparative Analysis of Boc-L-Leu-OH and Alternatives
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount for achieving desired biological activity and therapeutic efficacy. The choice of N-terminal protecting group during peptide synthesis, while primarily a tactical decision for the synthetic route, can have subtle yet significant downstream effects on the final three-dimensional structure of the peptide. This guide provides an objective comparison of the impact of the commonly used tert-butyloxycarbonyl (Boc) protecting group, specifically from Boc-L-Leu-OH, on peptide conformation, compared to the alternative 9-fluorenylmethyloxycarbonyl (Fmoc) group and other N-terminal modifications.
This analysis is supported by a review of experimental data from spectroscopic and crystallographic studies, along with detailed protocols for key analytical techniques.
Executive Summary
The selection of an N-terminal protecting group in peptide synthesis is a critical step that extends beyond synthetic strategy, influencing the conformational landscape of the resulting peptide. The tert-butyloxycarbonyl (Boc) group, introduced via this compound, has been observed to favor the initiation of helical structures in solution, a property not as pronounced with smaller protecting groups like acetyl (Ac). In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the cornerstone of modern orthogonal solid-phase peptide synthesis (SPPS), is primarily discussed in the literature for its synthetic advantages rather than its direct influence on the conformation of the final protected peptide.
This guide will delve into the available experimental evidence, provide detailed methodologies for assessing these conformational differences, and present a comparative overview to aid researchers in making informed decisions for their specific applications.
Impact on Peptide Secondary Structure: A Data-Driven Comparison
While direct, head-to-head quantitative comparisons of this compound and Fmoc-L-Leu-OH on the conformation of an identical peptide sequence are not extensively available in the literature, we can infer their potential impacts from existing studies on N-terminal modifications.
A key study demonstrated that a tetrapeptide with an N-terminal Boc group (Boc-Ala-Ile-Ile-Gly-OMe) predominantly adopts a helical turn conformation in various alcoholic solutions. In contrast, the same peptide sequence with a smaller acetyl (Ac) protecting group (Ac-Ala-Ile-Ile-Gly-OMe) exhibited a random coil conformation in solution. This suggests that the bulky and hydrophobic nature of the Boc group can play a role in initiating and stabilizing helical structures in short peptides.
| N-Terminal Protecting Group | Peptide Sequence | Solvent | Observed Conformation | Analytical Method |
| Boc | Ala-Ile-Ile-Gly-OMe | Alcoholic Solvents | Helical Turn | FTIR, CD Spectroscopy |
| Acetyl (Ac) | Ala-Ile-Ile-Gly-OMe | Solution | Random Coil | FTIR, CD Spectroscopy |
Table 1: Comparison of the effect of N-terminal protecting groups on the conformation of a model tetrapeptide.
The influence of the Fmoc group on the final protected peptide's conformation is less well-documented. The primary focus of Fmoc chemistry literature is on its utility in orthogonal synthesis strategies due to its base-lability.[1] However, given its large, aromatic, and rigid structure, it is plausible that the Fmoc group could also exert a significant influence on the conformational preferences of a peptide, potentially favoring extended or specific turn structures. Further dedicated comparative studies are required to quantify this effect.
Experimental Protocols for Conformational Analysis
To rigorously assess the impact of N-terminal modifications on peptide conformation, a combination of spectroscopic and analytical techniques is employed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the purified, N-terminally protected peptide (e.g., Boc-Peptide and Fmoc-Peptide) in a suitable solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, or structure-inducing solvents like trifluoroethanol (TFE)).
-
Prepare a blank solution containing the same solvent.
-
Determine the precise concentration of the peptide solution using UV absorbance at a wavelength where the peptide chromophores absorb (e.g., 280 nm for Trp/Tyr containing peptides) or by quantitative amino acid analysis.
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Acquire spectra for both the peptide sample and the blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the resulting spectrum for characteristic secondary structure signals:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Deconvolute the spectra using algorithms like K2D2 or CONTIN to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol for 2D NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like H₂O/D₂O 9:1).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample if necessary.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Analyze the resulting structures to determine the predominant conformation(s).
-
Visualizing the Experimental Workflow
The process of assessing the impact of an N-terminal protecting group on peptide conformation involves a multi-step workflow, from the synthesis of the peptide to its final structural characterization. This can be visualized as a logical progression of experimental stages.
Caption: Workflow for assessing the impact of N-terminal protecting groups on peptide conformation.
Conclusion
The choice of N-terminal protecting group, such as that provided by this compound, is not merely a synthetic consideration but can have a tangible impact on the conformational properties of a peptide. The available evidence suggests that the Boc group can promote helical conformations in solution, an effect that should be considered during the design of peptides where a specific secondary structure is desired. While a direct and extensive comparison with the Fmoc group's conformational influence is lacking in the current literature, the distinct chemical nature of the Fmoc group suggests it may also impart specific structural biases.
For researchers and drug developers, it is crucial to be aware of these potential conformational effects and to employ rigorous analytical methods, such as CD and NMR spectroscopy, to characterize the final structure of their synthetic peptides. This will ensure that the intended three-dimensional structure, and therefore the desired biological activity, is achieved. Further research directly comparing the conformational impact of a wider range of N-terminal protecting groups on various peptide sequences would be highly valuable to the field.
References
A Comparative Guide to Solid Supports for Boc-Based Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. In the realm of tert-butyloxycarbonyl (Boc) based chemistry, several polystyrene-based resins have become workhorses of the field. This guide provides an objective comparison of the most common solid supports for Boc-SPPS: Merrifield, Phenylacetamidomethyl (PAM), and 4-Methylbenzhydrylamine (B1223480) (MBHA) resins, supported by experimental data and detailed protocols to inform your selection.
Key Performance Characteristics: A Head-to-Head Comparison
The selection of a solid support in Boc-SPPS hinges on several key performance indicators, including its loading capacity, swelling characteristics, stability during synthesis, and the efficiency of the final cleavage step. The following tables summarize the quantitative data for these critical parameters.
Table 1: General Properties and Applications of Common Boc-SPPS Resins
| Resin Type | Functional Group | Primary Application | Typical Loading Capacity (mmol/g) |
| Merrifield | Chloromethyl | Synthesis of peptide acids | 0.5 - 1.2 |
| PAM | 4-(hydroxymethyl)phenylacetamidomethyl | Synthesis of peptide acids | 0.5 - 1.0[1] |
| MBHA | 4-Methylbenzhydrylamine | Synthesis of peptide amides | 0.5 - 1.0[1] |
Table 2: Swelling Volume of Polystyrene Resins in Common SPPS Solvents
Proper swelling of the resin is crucial for efficient reagent diffusion and successful peptide synthesis.[2] The following data represents typical swelling volumes for 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene resins, the foundational material for Merrifield, PAM, and MBHA supports.
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (B109758) (DCM) | 4.0 - 6.0 |
| N,N-Dimethylformamide (DMF) | 3.5 - 5.5 |
| Toluene | 4.0 - 6.0 |
| Tetrahydrofuran (THF) | 3.5 - 5.5 |
| Methanol (MeOH) | 1.5 - 2.5 |
| Water | < 1.0 |
In-Depth Resin Comparison
Merrifield Resin: The Classic Support
The original solid support for SPPS, Merrifield resin, is a chloromethylated polystyrene. While historically significant and still in use, it has a notable drawback in Boc chemistry. The benzyl (B1604629) ester linkage formed with the first amino acid is susceptible to premature cleavage during the repeated trifluoroacetic acid (TFA) treatments required for Boc group removal.[1] This can lead to significant loss of the growing peptide chain, particularly in the synthesis of longer peptides.
PAM Resin: Enhanced Stability for Peptide Acids
To address the instability of the Merrifield linker, the PAM resin was developed. It features a phenylacetamidomethyl (PAM) linker that provides increased acid stability.[3] This enhanced stability significantly reduces the loss of peptide from the resin during the TFA deprotection steps, leading to higher overall yields, especially for long and complex sequences.[1] However, the increased stability of the PAM linker necessitates harsher cleavage conditions, typically requiring strong acids like anhydrous hydrogen fluoride (B91410) (HF).[3]
MBHA Resin: The Standard for Peptide Amides
For the synthesis of peptides with a C-terminal amide, the MBHA resin is the support of choice in Boc-SPPS.[1] The 4-methylbenzhydrylamine linker is designed to yield a peptide amide upon cleavage. This resin offers a good balance of stability towards the repetitive TFA treatments used for Boc deprotection and lability under the strong acid conditions of the final cleavage, most commonly HF.[1]
Potential Side Reactions
A critical consideration in the selection of a solid support is the potential for side reactions. In Boc-SPPS, these can be influenced by the resin type and the cleavage conditions.
-
Premature Cleavage on Merrifield Resin: As mentioned, the benzyl ester linkage of Merrifield resin is prone to acid-catalyzed cleavage during TFA deprotection steps, leading to the accumulation of deletion sequences.[1]
-
Alkylation During Cleavage: The strong acid cleavage (e.g., HF) used for all three resins can generate reactive carbocations from the cleavage of side-chain protecting groups. These can lead to the alkylation of sensitive residues such as tryptophan and tyrosine. The use of scavengers in the cleavage cocktail is essential to mitigate this side reaction.
-
Racemization: While less common with standard coupling protocols, the attachment of the first amino acid to the resin can be a source of racemization, particularly with PAM resin if not performed correctly.[1]
-
Resin-Bound Impurities: The quality of the starting resin is crucial. For instance, impurities in MBHA resin can lead to the formation of deletion peptides that are difficult to remove during purification.
Experimental Protocols
To facilitate a direct comparison of these solid supports, the following experimental workflows are provided.
Experimental Workflow for Resin Comparison
Caption: A generalized workflow for comparing solid supports in Boc-SPPS.
I. Resin Loading Protocols
A. Merrifield Resin (Cesium Salt Method) [4]
-
Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Prepare the cesium salt of the first Boc-amino acid by neutralizing it with cesium carbonate.
-
Add the Boc-amino acid cesium salt to the swollen resin in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 50°C overnight.
-
Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol.
-
Dry the resin under vacuum.
B. PAM Resin [1]
-
Swell aminomethyl-polystyrene resin in DCM for 30 minutes.
-
Couple the pre-formed Boc-amino acid-PAM handle to the aminomethyl resin using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in DMF.
-
Wash the resin with DMF and DCM.
-
Cap any unreacted aminomethyl groups with acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM.
-
Wash the resin and dry under vacuum.
C. MBHA Resin
-
Swell MBHA resin in DCM for 30 minutes.
-
Couple the first Boc-amino acid using a standard coupling protocol, for example, with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and DIEA in DMF.[5]
-
Wash the resin with DMF and DCM.
-
Dry the resin under vacuum.
II. Peptide Chain Elongation (General Protocol)
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling: Add the next Boc-amino acid, activated with a coupling agent (e.g., HBTU, HATU) and DIEA in DMF, to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-6 for each subsequent amino acid in the sequence.
III. Cleavage from the Resin
A. High HF Cleavage (for Merrifield, PAM, and MBHA resins)
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.
-
Condense anhydrous HF into the reaction vessel at low temperature.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Collect the crude peptide by filtration or centrifugation.
IV. Analysis of Peptide Purity and Yield
-
High-Performance Liquid Chromatography (HPLC): Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by reverse-phase HPLC to determine purity.
-
Mass Spectrometry (MS): Confirm the identity of the synthesized peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Yield Calculation: Determine the overall yield of the purified peptide based on the initial loading of the resin.
Logical Relationship of Resin Selection
The choice of solid support is fundamentally dictated by the desired C-terminal functionality of the peptide.
Caption: Decision tree for selecting a solid support in Boc-SPPS based on the desired C-terminal functionality.
Conclusion
The choice between Merrifield, PAM, and MBHA resins for Boc-based solid-phase peptide synthesis is a strategic one, with each support offering distinct advantages and disadvantages. For the synthesis of peptide acids, PAM resin is generally the superior choice over Merrifield resin due to its enhanced stability, which minimizes peptide loss during synthesis. For the preparation of peptide amides, MBHA resin remains the industry standard. A thorough understanding of the properties of each resin, coupled with careful execution of the synthesis and cleavage protocols, is paramount for achieving high yields of pure peptide products. By utilizing the comparative data and experimental guidelines provided, researchers can make informed decisions to optimize their peptide synthesis strategies.
References
A Comparative Guide to the Applications of Boc-L-Leu-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the realms of peptide synthesis and the construction of chiral molecules, N-tert-butoxycarbonyl-L-leucine (Boc-L-Leu-OH) serves as a critical building block. Its bulky tert-butoxycarbonyl (Boc) protecting group and chiral leucine (B10760876) backbone offer distinct advantages in various synthetic strategies. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, to inform the selection of the most appropriate synthetic approach.
This compound in Solid-Phase Peptide Synthesis (SPPS): A Head-to-Head Comparison with Fmoc-L-Leu-OH
The synthesis of peptides, essential tools in drug discovery and biomedical research, predominantly relies on solid-phase peptide synthesis (SPPS). The choice between the two most widely used α-amino protecting groups, Boc and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that influences the overall efficiency and outcome of the synthesis.
The Boc strategy, a classical approach, utilizes the acid-labile Boc group for temporary Nα-protection.[1] Conversely, the more modern Fmoc strategy employs the base-labile Fmoc group.[1] This fundamental difference in deprotection chemistry dictates the choice of resins, side-chain protecting groups, and cleavage cocktails.
Performance Comparison: Boc vs. Fmoc Strategy
| Parameter | Boc Strategy (using this compound) | Fmoc Strategy (using Fmoc-L-Leu-OH) | Key Considerations & References |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine (B6355638) in DMF) | The harsh acidic conditions in the Boc strategy can be detrimental to sensitive residues.[2] The milder basic conditions of the Fmoc strategy are generally preferred.[] |
| Side-Chain Protection | Benzyl-based (Bzl) groups | tert-Butyl-based (tBu) groups | The orthogonality of the Fmoc/tBu strategy is a significant advantage, as the base-labile Fmoc group is stable to the acidic conditions used for final cleavage and side-chain deprotection.[] |
| Resin Compatibility | Merrifield resin, PAM resin | Wang resin, Rink amide resin | The choice of resin is dictated by the cleavage conditions. |
| Typical Peptide Yield | Good, can be advantageous for difficult, hydrophobic sequences.[] | Generally high, with coupling efficiencies often exceeding 99%.[] In a synthesis of Leu-enkephalin analogues, the Fmoc strategy with p-alkoxybenzyl alcohol resin gave uniformly better yields than the Boc strategy with Merrifield resin.[5] | |
| Typical Peptide Purity | Can be lower due to repeated acid exposure. However, for highly hydrophobic peptides, the Boc strategy can yield higher crude purity.[] | Generally high due to milder deprotection conditions.[6] | |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive, but the overall process can be more cost-effective due to higher efficiency and shorter reaction times.[] |
Experimental Protocols
-
Resin Swelling and First Amino Acid Coupling: The appropriate resin (e.g., Merrifield resin) is swelled in dichloromethane (B109758) (DCM). The first Boc-protected amino acid, this compound, is coupled to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM solvent mixture.[1]
-
Boc Group Deprotection: The Boc group is removed by treatment with a solution of TFA in DCM (typically 50%). A scavenger may be added if sensitive amino acids are present.[1]
-
Neutralization: The protonated N-terminus is neutralized with a base, such as diisopropylethylamine (DIEA), in DMF.[1]
-
Coupling of Subsequent Amino Acids: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.[1]
-
Repeat Cycles: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Final Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
-
Resin Swelling and First Amino Acid Loading: The appropriate resin (e.g., Wang or Rink amide resin) is swelled in DMF. The first Fmoc-protected amino acid, Fmoc-L-Leu-OH, is loaded onto the resin.[7]
-
Fmoc Group Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.[8]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]
-
Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt or HATU) and coupled to the free N-terminus of the resin-bound peptide in the presence of a base like DIEA.[7][8]
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing TFA and scavengers.[1]
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
This compound in Asymmetric Synthesis: Application as a Chiral Auxiliary Precursor
Beyond peptide synthesis, the chiral nature of L-leucine makes its derivatives, including this compound, valuable starting materials for the synthesis of chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed and can often be recovered.[9]
While this compound itself is not typically used directly as a chiral auxiliary, it is a common precursor for the synthesis of well-established auxiliaries, such as Evans-type oxazolidinones.[][11]
Performance Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary Class | Precursor Example | Typical Applications | Diastereoselectivity | Key Features & References |
| Evans Oxazolidinones | Amino alcohols (can be derived from this compound) | Aldol reactions, alkylations, Diels-Alder reactions | Often >99% de | Highly reliable and predictable stereochemical outcomes. The auxiliary can be recovered.[9][] |
| Pseudoephedrine Amides | Pseudoephedrine | Asymmetric alkylation of enolates | Frequently >95% de | Readily available in both enantiomeric forms. The auxiliary is easily cleaved under mild conditions.[12] |
| Oppolzer's Sultams | Camphorsulfonic acid | Alkylations, Diels-Alder reactions, conjugate additions | High diastereoselectivity | Rigid bicyclic structure provides excellent steric hindrance. |
| Ellman's Sulfinamide | tert-Butanesulfinamide | Synthesis of chiral amines | High diastereoselectivity | Broad applicability for the synthesis of a wide range of chiral amines.[13] |
Experimental Protocol: Synthesis of an Evans-type Oxazolidinone from an Amino Acid Precursor (General)
-
N-Protection: The amino group of the starting amino acid (e.g., L-leucine) is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[11]
-
Carboxylic Acid Reduction: The carboxylic acid functionality of the Boc-protected amino acid is reduced to a primary alcohol, typically using a reducing agent like lithium borohydride (B1222165) (LiBH₄) or by converting to an ester followed by reduction.[11]
-
Cyclization: The resulting N-Boc amino alcohol is cyclized to form the oxazolidinone ring. This is often achieved by treatment with a base such as sodium hydride (NaH).[11]
-
Acylation: The synthesized chiral auxiliary is then acylated with the desired acyl chloride to form the substrate for the subsequent asymmetric reaction.[9]
Caption: Logical workflow for the use of a chiral auxiliary derived from this compound.
Conclusion
This compound remains a cornerstone reagent in synthetic chemistry. In solid-phase peptide synthesis , the choice between the Boc and Fmoc strategies is nuanced and depends on the specific peptide sequence, scale, and cost considerations. While the Fmoc strategy is now more prevalent due to its milder conditions and orthogonality, the Boc strategy, utilizing this compound, offers distinct advantages for the synthesis of hydrophobic and aggregation-prone peptides.
In asymmetric synthesis , while not a direct chiral auxiliary itself, this compound is a readily available and cost-effective starting material for the preparation of highly effective chiral auxiliaries, such as Evans oxazolidinones. The principles of stereocontrol demonstrated by these derived auxiliaries are fundamental to the modern synthesis of complex, enantiomerically pure molecules. The selection of a particular chiral auxiliary will depend on the specific transformation and desired stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
A Comparative Guide to the Solid-Phase Synthesis of Leu-Enkephalin: Boc-L-Leu-OH vs. Fmoc-L-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common strategies for the solid-phase peptide synthesis (SPPS) of the endogenous opioid peptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), with a focus on the use of Boc-L-Leu-OH versus Fmoc-L-Leu-OH. Experimental data, detailed methodologies, and visual representations of the synthetic workflow and the peptide's signaling pathway are presented to aid in the selection of the optimal synthetic approach.
Performance Comparison: Boc vs. Fmoc Strategy for Leu-Enkephalin Synthesis
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies can significantly impact the yield and purity of the synthesized peptide. For hydrophobic peptides like Leu-enkephalin, the Boc strategy has been reported to offer advantages.
| Parameter | This compound Strategy | Fmoc-L-Leu-OH Strategy | Reference |
| Overall Yield | 89% | 67% | [1] |
| Crude Purity | Generally higher for hydrophobic peptides | Can be lower due to aggregation | [] |
| Deprotection | Acid-labile (TFA) | Base-labile (Piperidine) | [][3] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Milder acid (TFA) | [4] |
| Compatibility | Good for hydrophobic sequences | Prone to aggregation with hydrophobic peptides | [] |
Case Study: Synthesis of Leu-Enkephalin
This section details the experimental protocols for the synthesis of Leu-enkephalin using both Boc and Fmoc strategies, providing a basis for a direct comparison of the methodologies.
Experimental Protocol: Boc-SPPS of Leu-Enkephalin
This protocol is a representative procedure for the manual solid-phase synthesis of Leu-enkephalin using Boc-amino acids.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (B109758) (DCM).
-
Attach this compound to the resin via its cesium salt to minimize racemization.[5]
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM.[5] This step is followed by neutralization with a base like diisopropylethylamine (DIEA).
-
Washing: Wash the resin with DCM and isopropanol.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
3. Cleavage and Deprotection:
-
Cleave the completed peptide from the resin and remove the side-chain protecting groups (e.g., Benzyl group from Tyrosine) using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
4. Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.
Experimental Protocol: Fmoc-SPPS of Leu-Enkephalin
This protocol outlines a standard procedure for the automated or manual solid-phase synthesis of Leu-enkephalin using Fmoc-amino acids.[6][7]
1. Resin Preparation and First Amino Acid Loading:
-
Swell a suitable resin (e.g., Wang resin or Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Load the first amino acid, Fmoc-L-Leu-OH, onto the resin.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Fmoc group with a 20% solution of piperidine (B6355638) in DMF.[7]
-
Washing: Wash the resin extensively with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) using a coupling reagent such as HBTU/HATU and a base like DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents.
3. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., tert-butyl from Tyrosine) simultaneously using a cleavage cocktail, typically containing TFA with scavengers like water and triisopropylsilane (B1312306) (TIS).[6]
4. Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using preparative RP-HPLC.
-
Assess the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams are provided.
Concluding Remarks
The choice between Boc and Fmoc strategies for the synthesis of peptides like Leu-enkephalin depends on several factors, including the hydrophobicity of the sequence, the desired scale of synthesis, and the available equipment for cleavage. The Boc strategy, utilizing this compound, has demonstrated a higher yield in the synthesis of Leu-enkephalin, which may be attributed to reduced aggregation of the growing peptide chain.[1] However, the Fmoc strategy offers the advantage of milder final cleavage conditions.[8] Researchers should carefully consider these factors to select the most appropriate method for their specific needs.
References
- 1. digital.csic.es [digital.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | MDPI [mdpi.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Boc-L-Leu-OH and Other Protected Leucines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the selection of an appropriate protecting group for the α-amino function of amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Leucine (B10760876), a frequently incorporated amino acid, presents its own set of considerations in peptide chain assembly. This guide provides an objective comparison of the performance of tert-butyloxycarbonyl-L-leucine (Boc-L-Leu-OH) against other commonly employed protected leucines: 9-fluorenylmethyloxycarbonyl-L-leucine (Fmoc-L-Leu-OH), benzyloxycarbonyl-L-leucine (Cbz-L-Leu-OH), and allyloxycarbonyl-L-leucine (Alloc-L-Leu-OH). The following sections detail their performance based on key metrics, provide experimental protocols, and illustrate relevant biological and experimental pathways.
Performance Comparison of Protected Leucines
The choice between Boc, Fmoc, Cbz, and Alloc protecting groups is fundamentally tied to the overall synthetic strategy, particularly whether a solution-phase or solid-phase approach is employed, and the desired orthogonality of protecting groups.
| Parameter | This compound | Fmoc-L-Leu-OH | Cbz-L-Leu-OH | Alloc-L-Leu-OH |
| Synthetic Strategy | Predominantly Solid-Phase (SPPS) & Solution-Phase | Predominantly Solid-Phase (SPPS) | Predominantly Solution-Phase | Orthogonal protection in SPPS |
| Deprotection Condition | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | Hydrogenolysis (e.g., H₂/Pd) or strong acid | Pd(0)-catalyzed cleavage |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Typical Coupling Efficiency | High (>99%) with appropriate activation.[1] | Very High (>99%) with modern coupling reagents.[1] | Generally high in solution-phase. | High, compatible with standard SPPS coupling. |
| Racemization Risk | Generally low for leucine. | Low for leucine, but can be influenced by coupling reagents and conditions.[2] | Low for leucine. | Low, with appropriate activation. |
| Deprotection Yield | Quantitative under optimal conditions. | Quantitative and rapid. | Generally high, but catalyst poisoning can be an issue. | High, with modern deprotection protocols.[3][4] |
| Key Advantages | Robust, well-established chemistry. | Milder deprotection conditions, automation-friendly. | Stable, useful for fragment synthesis. | Orthogonal to both acid and base-labile groups. |
| Key Disadvantages | Harsh acidic deprotection can degrade sensitive peptides. | Piperidine (B6355638) can cause side reactions (e.g., aspartimide formation). | Requires specialized equipment for hydrogenolysis; not ideal for SPPS. | Requires a metal catalyst, which can be a source of contamination.[3] |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal results in peptide synthesis. The following are representative protocols for the coupling and deprotection of each protected leucine in the context of solid-phase peptide synthesis (SPPS).
This compound Coupling and Deprotection Protocol (Boc/Bzl Strategy)
Coupling:
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.
-
Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove residual acid and byproducts.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
Deprotection (Final Cleavage):
-
Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger cocktail (e.g., p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Fmoc-L-Leu-OH Coupling and Deprotection Protocol (Fmoc/tBu Strategy)
Coupling:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF to remove piperidine and the fluorenyl adduct.
-
Coupling: Dissolve Fmoc-L-Leu-OH (3 equivalents) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and add the solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
Deprotection (Final Cleavage):
-
Treat the peptide-resin with a cleavage cocktail of TFA, water, and a scavenger (e.g., triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Cbz-L-Leu-OH Coupling and Deprotection Protocol (Solution-Phase)
Coupling:
-
Activation: Dissolve Cbz-L-Leu-OH in a suitable solvent (e.g., DCM or THF) and activate the carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS).
-
Coupling: Add the activated Cbz-L-Leu-OH to a solution of the amino component (e.g., an amino acid ester) and a base (e.g., DIPEA). Stir at room temperature until the reaction is complete.
-
Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the resulting dipeptide by chromatography or crystallization.
Deprotection:
-
Dissolve the Cbz-protected peptide in a solvent like methanol (B129727) or ethanol.
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete.
-
Filter the catalyst and evaporate the solvent to obtain the deprotected peptide.
Alloc-L-Leu-OH Coupling and Deprotection Protocol (Orthogonal SPPS)
Coupling:
-
Follow the standard Fmoc-SPPS coupling protocol, substituting Fmoc-L-Leu-OH with Alloc-L-Leu-OH.
Deprotection:
-
Swell the Alloc-protected peptide-resin in DCM.
-
Add a solution of a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a scavenger (e.g., phenylsilane) in DCM.
-
Agitate the mixture at room temperature until the deprotection is complete (typically 30-60 minutes).
-
Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts. Recent advancements have introduced metal-free deprotection methods for Alloc groups.[3][4]
Leucine Signaling Pathway
Leucine plays a crucial role as a signaling molecule, most notably in the activation of the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
References
Safety Operating Guide
Proper Disposal of Boc-L-Leu-OH: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Boc-L-Leu-OH (N-α-tert-Butoxycarbonyl-L-leucine), a common amino acid derivative used in peptide synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. While this compound is not classified as a hazardous substance under current regulations, proper chemical hygiene and disposal practices are mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that work is conducted in a designated area with adequate ventilation, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: Use a chemical fume hood or other ventilated enclosure to avoid the inhalation of dust particles.
-
General Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Quantitative Data and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Appearance | White to off-white powder or crystalline solid.[1] |
| Molecular Formula | C₁₁H₂₁NO₄ (anhydrous basis) |
| Molecular Weight | 231.29 g/mol (anhydrous basis) |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |
| Storage | Store at 2-30°C in a dry, well-ventilated place. |
Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe and compliant disposal of this compound.
-
Initial Assessment:
-
Determine if the this compound waste is pure, in solution, or mixed with other chemical waste.
-
Consult your institution's specific waste disposal guidelines and local regulations.
-
-
Waste Segregation:
-
Solid Waste: Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other institutional requirements.
-
Contaminated Materials: Dispose of any materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a designated solid chemical waste container.
-
Solutions: If the this compound is in an organic solvent, it should be disposed of in the appropriate flammable liquid waste container. Aqueous solutions should be evaluated based on institutional guidelines; small quantities may be permissible for drain disposal if local regulations allow, but it is generally best practice to collect them as aqueous chemical waste.
-
-
Container Management:
-
Use only compatible, leak-proof containers for waste collection.
-
Ensure containers are kept closed when not in use.
-
Do not overfill waste containers.
-
-
Final Disposal:
-
Arrange for the collection of the labeled waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of solid this compound in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-L-Leu-OH
Essential Safety and Handling Guide for Boc-L-Leu-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound (N-tert-butoxycarbonyl-L-leucine). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
This compound is a white crystalline powder commonly used as a building block in peptide synthesis.[1] While it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it should be handled with care as its toxicological properties have not been fully investigated.[2][3] The primary hazards are potential irritation to the eyes, skin, and respiratory system upon contact or inhalation of dust.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. A risk assessment should be conducted to determine if additional protection is required for specific procedures.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Protects against splashes and airborne particles.[2][5] |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect gloves for any tears or holes before use.[2] |
| Body | Laboratory coat | Provides a barrier against skin contact with the chemical.[4] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or P1 dust mask) | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[4] |
Operational Plan: Step-by-Step Handling Protocol
All operations involving solid this compound should ideally be performed in a certified chemical fume hood to minimize the risk of inhalation.
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that an appropriate spill kit and waste disposal containers are readily accessible.
Handling the Compound:
-
Don all required PPE as specified in the table above.
-
To prevent dust formation, handle the solid material gently.[4]
-
Use appropriate tools, such as a spatula, for transferring the compound.
-
If weighing the powder, do so in a fume hood or a balance enclosure.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[4][6]
In Case of a Spill:
-
Evacuate the immediate area to avoid dust inhalation.
-
With appropriate PPE, including respiratory protection, carefully sweep or vacuum the solid material. Avoid actions that could generate dust.[2]
-
Place the collected material into a sealed and clearly labeled container for hazardous waste disposal.
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Waste Collection:
-
Collect all solid waste, including contaminated items like weigh boats and gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical and labeled "Hazardous Waste" with the full chemical name, "this compound".
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated area, away from incompatible materials.
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
Experimental Protocol: this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin (with a free amino group)
-
This compound
-
Coupling reagent (e.g., HBTU/HATU)
-
Base (e.g., DIPEA/DIEA)
-
Solvent (e.g., DMF, NMP)
-
Deprotection solution (e.g., TFA in DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection (if necessary): If the N-terminus of the peptide-resin is Boc-protected, remove the Boc group by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[7]
-
Washing: Wash the resin thoroughly with DCM, followed by DMF to remove residual TFA and prepare for coupling.
-
Activation and Coupling:
-
In a separate container, dissolve this compound (2-4 equivalents) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (4-8 equivalents) to the mixture.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol (B129727) to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: A small sample of the resin can be taken for a qualitative test (e.g., ninhydrin (B49086) test) to confirm the completion of the coupling reaction.
-
Storage: The resulting peptide-resin can be stored under vacuum for the next synthesis cycle.
Visual Guides
The following diagrams illustrate the safe handling workflow and the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: Workflow for Safely Handling this compound.
Caption: PPE Selection Guide for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
